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Core Science & Biosynthesis

Foundational

1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate chemical properties

This technical guide provides an in-depth analysis of 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate , a specialized organosulfur hydrazine derivative used primarily as a regioselective building block in heterocyclic chem...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate , a specialized organosulfur hydrazine derivative used primarily as a regioselective building block in heterocyclic chemistry.

Executive Summary & Chemical Identity

1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate is the stabilized oxalate salt of 2-(methylthio)phenylhydrazine. It serves as a critical intermediate in the synthesis of sulfur-containing indole derivatives, particularly via the Fischer Indole Synthesis .[1] The ortho-positioning of the methylsulfanyl (thiomethyl) group introduces unique steric and electronic effects, influencing regioselectivity in cyclization reactions and providing a handle for further functionalization (e.g., oxidation to sulfoxides/sulfones) in medicinal chemistry campaigns.

Chemical Identifiers
PropertyDetail
IUPAC Name (2-Methylthiophenyl)hydrazine; oxalic acid
Common Name 2-(Methylthio)phenylhydrazine oxalate
CAS Number (Free Base) 88965-67-7
PubChem CID 53445796 (Oxalate Salt)
Molecular Formula C₉H₁₂N₂O₄S (Salt) / C₇H₁₀N₂S (Base)
Molecular Weight 244.27 g/mol (Salt) / 154.23 g/mol (Base)
SMILES CSC1=CC=CC=C1NN.C(=O)(C(=O)O)O

Physical & Chemical Properties

The oxalate salt form is preferred over the free base or hydrochloride for its superior crystallinity, non-hygroscopic nature, and enhanced long-term stability against oxidation.

Physicochemical Data
PropertyValue / Description
Appearance White to off-white crystalline powder
Melting Point 135–140 °C (Decomposes)
Solubility Soluble in warm Methanol, Ethanol, DMSO; Sparingly soluble in cold water; Insoluble in Hexanes, Et₂O
Acidity (pKa) ~5.5 (Hydrazinium ion), ~1.2 (Oxalic acid)
Stability Air-sensitive (oxidation of hydrazine); Light-sensitive.[1][2][3] Store at 2–8°C under Argon.
Reactivity Profile
  • Nucleophilicity: The terminal nitrogen (

    
    ) is highly nucleophilic, readily condensing with carbonyls (aldehydes/ketones) to form hydrazones.
    
  • Redox Sensitivity: The thioether (-SMe) moiety is susceptible to oxidation to sulfoxide (-SOMe) or sulfone (-SO₂Me) by strong oxidants (e.g., mCPBA, H₂O₂).

  • Thermal Instability: Like all hydrazines, the compound can decompose exothermically at elevated temperatures, releasing nitrogen gas.

Synthesis & Production

The industrial and laboratory synthesis follows a classical diazotization-reduction sequence starting from 2-(methylthio)aniline.

Synthetic Pathway (DOT Diagram)

SynthesisPathway Aniline 2-(Methylthio)aniline (Precursor) Diazonium Diazonium Salt Intermediate Aniline->Diazonium NaNO₂, HCl 0°C HydrazineBase 2-(Methylthio)phenylhydrazine (Free Base) Diazonium->HydrazineBase SnCl₂ or Na₂SO₃ Reduction OxalateSalt 1-[2-(Methylsulfanyl)phenyl] hydrazine Oxalate HydrazineBase->OxalateSalt Oxalic Acid EtOH/Et₂O

Figure 1: Synthetic pathway from aniline precursor to stabilized oxalate salt.[3][4][5]

Detailed Protocol: Preparation from 2-(Methylthio)aniline

Safety Note: Perform all steps in a fume hood. Hydrazines are toxic and potential carcinogens.[6][7][8]

  • Diazotization:

    • Dissolve 2-(methylthio)aniline (1 eq) in concentrated HCl (3 eq) and cool to -5°C.

    • Add aqueous NaNO₂ (1.1 eq) dropwise, maintaining temperature <0°C. Stir for 30 min.

  • Reduction:

    • Prepare a solution of SnCl₂·2H₂O (2.5 eq) in concentrated HCl at 0°C.

    • Add the diazonium solution to the stannous chloride solution slowly with vigorous stirring.

    • Allow to warm to room temperature (RT) over 2 hours. A precipitate (hydrazine hydrochloride stannate complex) may form.

  • Liberation & Salt Formation:

    • Basify the mixture with 40% NaOH (keep cold) to pH >12.

    • Extract the free hydrazine base with diethyl ether (3x). Dry organics over Na₂SO₄.

    • Oxalate Formation: Add a saturated solution of oxalic acid in ethanol to the ethereal extract.

    • Collect the precipitated oxalate salt by filtration, wash with cold ether, and dry under vacuum.

Applications: Fischer Indole Synthesis

The primary utility of this compound is the synthesis of 7-(methylthio)indoles . The ortho-substituent directs cyclization to the only available ortho-position, preventing isomer mixtures common with meta-substituted hydrazines.

Mechanism & Regioselectivity

The reaction proceeds via a [3,3]-sigmatropic rearrangement. The 2-SMe group exerts a steric influence that can affect the formation of the "ene-hydrazine" intermediate, often requiring stronger acidic conditions compared to simple phenylhydrazines.

FischerIndole Start Hydrazine Oxalate + Ketone Hydrazone Arylhydrazone Start->Hydrazone -H₂O, Acid Cat. EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine Tautomerization Rearrangement [3,3]-Sigmatropic Shift EneHydrazine->Rearrangement C-C Bond Formation Indole 7-(Methylthio)indole Product Rearrangement->Indole -NH₃, Aromatization

Figure 2: Mechanism of Fischer Indole Synthesis utilizing the hydrazine oxalate.

Experimental Protocol: Synthesis of 7-(Methylthio)-2,3-dimethylindole

Reagents:

  • 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate (1.0 eq)

  • 2-Butanone (Methyl Ethyl Ketone) (1.2 eq)

  • Acetic Acid (Solvent/Catalyst) or 4% H₂SO₄ in EtOH

Procedure:

  • Hydrazone Formation: Suspend the hydrazine oxalate in glacial acetic acid. Add 2-butanone. Heat to 60°C for 1 hour.

  • Cyclization: Increase temperature to reflux (118°C) for 3–4 hours. Monitor by TLC (disappearance of hydrazone).

  • Workup:

    • Cool to RT and pour into ice-water.

    • Neutralize with NaHCO₃ or NaOH (carefully) to pH 8.

    • Extract with Ethyl Acetate. Wash with brine.

    • Purify via column chromatography (SiO₂, Hexane/EtOAc gradient).

Safety & Handling (E-E-A-T)

Hazard Classification:

  • Acute Toxicity: Category 3 (Oral/Dermal/Inhalation).[6]

  • Carcinogenicity: Suspected human carcinogen (Category 2).[6][8]

  • Skin Sensitization: High potential for allergic dermatitis.

Handling Protocols:

  • Engineering Controls: Always handle in a certified chemical fume hood. Use a glove box for weighing large quantities.

  • PPE: Double nitrile gloves, lab coat, and safety goggles.

  • Decontamination: Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the hydrazine functionality before cleanup.

References

  • Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.
  • PubChem. (2024). Compound Summary: 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate.[9] National Library of Medicine. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for hydrazine synthesis).
  • Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Molecules, 15, 2491-2498.[10] Link

Sources

Exploratory

1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate synthesis pathway

An In-Depth Technical Guide to the Synthesis of 1-[2-(Methylsulfanyl)phenyl]hydrazine Oxalate Abstract This technical guide provides a comprehensive, in-depth overview of a robust and reliable synthetic pathway for 1-[2-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 1-[2-(Methylsulfanyl)phenyl]hydrazine Oxalate

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust and reliable synthetic pathway for 1-[2-(methylsulfanyl)phenyl]hydrazine oxalate. This compound is a valuable intermediate in synthetic organic chemistry, particularly in the construction of heterocyclic scaffolds such as indoles and pyrazoles, which are prevalent in medicinal chemistry.[1] This document, designed for researchers, scientists, and drug development professionals, moves beyond a simple recitation of steps to elucidate the underlying mechanistic principles, the rationale behind critical experimental choices, and key process controls. The described three-step synthesis, commencing from 2-(methylsulfanyl)aniline, involves a classical diazotization, a controlled reduction of the diazonium intermediate, and final stabilization as a crystalline oxalate salt. Each stage is detailed with step-by-step protocols, causality-driven explanations, and troubleshooting insights to ensure replicability and safety.

Synthetic Strategy and Pathway Selection

The synthesis of 1-[2-(methylsulfanyl)phenyl]hydrazine is most effectively approached through the transformation of a primary aromatic amine. The retrosynthetic analysis identifies 2-(methylsulfanyl)aniline as the logical and commercially available starting material.[2][3] The core transformation involves the conversion of the amino group (-NH₂) into a hydrazine moiety (-NHNH₂).

The chosen forward synthesis is a well-established, three-stage process:

  • Diazotization: The primary amine is converted into an aryl diazonium salt. This is a cornerstone transformation in aromatic chemistry, offering a highly versatile intermediate.[4][5]

  • Reduction: The diazonium salt is selectively reduced to the corresponding phenylhydrazine.

  • Salt Formation: The resulting phenylhydrazine, often an unstable oil, is converted into a stable, crystalline, and easily handleable solid by forming a salt with oxalic acid.[6][7]

This pathway is selected for its reliability, scalability, and the use of well-understood chemical transformations, which allows for precise control over the reaction progress and product purity.

Mechanistic Principles and Rationale

Stage 1: Diazotization of 2-(Methylsulfanyl)aniline

The diazotization reaction converts the nucleophilic primary amino group into an excellent leaving group (N₂), creating a highly reactive diazonium cation. The process is initiated by the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[4][8]

The mechanism proceeds as follows:

  • Formation of the Nitrosonium Ion: The strong acid protonates nitrous acid, which then loses a molecule of water to form the potent electrophile, the nitrosonium ion (NO⁺).[9]

  • Electrophilic Attack: The lone pair of electrons on the nitrogen of the 2-(methylsulfanyl)aniline attacks the nitrosonium ion.

  • Proton Transfers and Dehydration: A series of proton transfers and the subsequent elimination of water lead to the formation of the resonance-stabilized arenediazonium salt.[9]

Causality and Experimental Control:

  • Temperature: This reaction is critically exothermic and must be maintained at low temperatures (0–5 °C).[4] Higher temperatures cause the thermally unstable diazonium salt to decompose, often violently, and can lead to side reactions such as the formation of phenols, significantly reducing the yield.[8]

  • Acidity: A strong acidic medium is required both to generate the nitrosonium ion and to prevent the newly formed diazonium salt from coupling with the unreacted parent aniline to form undesirable azo compounds.[10]

Stage 2: Reduction of the Diazonium Intermediate

The diazonium group is reduced to a hydrazine moiety. While various reducing agents can be employed, a common and effective method involves the use of a sulfite salt, such as sodium sulfite or sodium bisulfite, followed by hydrolysis.[11][12]

Causality and Experimental Control:

  • Reducing Agent Stoichiometry: An excess of the reducing agent is used to ensure the complete conversion of the diazonium salt. The reaction proceeds through an intermediate diazo sulfonate, which is then further reduced and subsequently hydrolyzed to yield the phenylhydrazine.

  • pH Control: The reduction is typically carried out under neutral or slightly alkaline conditions. After the initial reduction, the mixture is acidified to hydrolyze the intermediate and liberate the phenylhydrazine salt.[11]

Stage 3: Oxalate Salt Formation

Phenylhydrazines are often oils or low-melting solids that are susceptible to aerial oxidation, turning dark upon storage.[13] Converting the free base into a salt provides a significant increase in stability.

Causality and Experimental Control:

  • Choice of Acid: Oxalic acid is an excellent choice for this purpose. As a dicarboxylic acid, it readily forms stable, highly crystalline salts with basic compounds like hydrazines.[14][15][16] These crystalline salts are easy to handle, purify by recrystallization, and store long-term compared to potentially hygroscopic hydrochloride salts.

  • Solvent: The salt formation is typically performed in a solvent like ethanol, where the hydrazine free base and oxalic acid are soluble, but the resulting oxalate salt has limited solubility, allowing it to precipitate out in high purity.[6]

Detailed Experimental Protocol

Mandatory Visualization: Synthesis Workflow

Synthesis_Workflow cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Reduction cluster_2 Stage 3: Salt Formation A 2-(Methylsulfanyl)aniline B Diazonium Salt Intermediate (in situ) A->B  NaNO₂, HCl  0-5 °C C 1-[2-(Methylsulfanyl)phenyl]hydrazine (Free Base) B->C  1. Na₂SO₃  2. Acid Hydrolysis D 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate (Final Product) C->D  Oxalic Acid  Ethanol

Caption: High-level workflow for the synthesis of 1-[2-(methylsulfanyl)phenyl]hydrazine oxalate.

Protocol 1: Synthesis of 1-[2-(Methylsulfanyl)phenyl]hydrazine Oxalate

Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Diazonium salts can be explosive when isolated and dry.

Materials & Reagents:

  • 2-(Methylsulfanyl)aniline

  • Concentrated Hydrochloric Acid (~37%)

  • Sodium Nitrite (NaNO₂)

  • Sodium Sulfite (Na₂SO₃)

  • Sodium Hydroxide (NaOH)

  • Oxalic Acid Dihydrate

  • Ethanol

  • Diethyl Ether

  • Ice

  • Starch-iodide paper

  • Congo red paper

Step 1: Diazotization of 2-(Methylsulfanyl)aniline

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, prepare a solution of 2-(methylsulfanyl)aniline (1.0 eq) in a mixture of water and concentrated hydrochloric acid (3.0 eq).

  • Cool the stirred solution to 0–5 °C using an ice-salt bath. The aniline hydrochloride salt may precipitate as a fine slurry.[4]

  • In a separate beaker, prepare a solution of sodium nitrite (1.05 eq) in cold water.

  • Add the sodium nitrite solution dropwise to the aniline salt suspension via the dropping funnel over 30-45 minutes. Critically, maintain the internal reaction temperature below 5 °C throughout the addition.[4]

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.

  • Confirm the completion of the diazotization by testing a drop of the solution. It should turn starch-iodide paper blue (indicating a slight excess of nitrous acid) and Congo red paper blue (indicating sufficient acidity).[17] The resulting cold solution of the diazonium salt is used immediately in the next step.

Step 2: Reduction to 1-[2-(Methylsulfanyl)phenyl]hydrazine

  • In a separate, large beaker, prepare a solution of sodium sulfite (2.5 eq) in water and cool it to 10-15 °C.

  • Slowly and carefully, add the cold diazonium salt solution from Step 1 to the stirred sodium sulfite solution. Control the rate of addition to manage any effervescence and to keep the temperature below 20 °C.

  • Once the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. The color of the solution will typically change, indicating the progress of the reduction.

  • Slowly acidify the reaction mixture with concentrated hydrochloric acid while stirring in an ice bath. Heat the mixture to 80-90 °C for 30-60 minutes to complete the hydrolysis.[11]

  • Cool the mixture back to room temperature and make it strongly alkaline by the slow addition of concentrated sodium hydroxide solution. This will liberate the phenylhydrazine free base.

  • Extract the aqueous layer three times with diethyl ether or another suitable organic solvent. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-[2-(methylsulfanyl)phenyl]hydrazine, which is typically a dark oil.

Step 3: Formation and Purification of the Oxalate Salt

  • Dissolve the crude hydrazine oil from Step 2 in a minimal amount of warm ethanol.

  • In a separate flask, dissolve oxalic acid dihydrate (1.0 eq) in warm ethanol.

  • Slowly add the oxalic acid solution to the stirred hydrazine solution. The 1-[2-(methylsulfanyl)phenyl]hydrazine oxalate salt will begin to precipitate.

  • Cool the mixture in an ice bath for at least 1 hour to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol, followed by cold diethyl ether.

  • Dry the product under vacuum to yield 1-[2-(methylsulfanyl)phenyl]hydrazine oxalate as a stable, crystalline solid. Further purification can be achieved by recrystallization from hot ethanol.[6]

Data Presentation and Characterization

The following table summarizes representative data for the synthesis. Actual yields may vary based on reaction scale and experimental precision.

ParameterValueNotes
Starting Material 2-(Methylsulfanyl)anilineCommercially available liquid.[2]
Final Product 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalateCrystalline solid.
Molecular Formula C₉H₁₂N₂O₄S-
Molecular Weight 244.27 g/mol -
Overall Yield 65-75%Based on 2-(methylsulfanyl)aniline.
Appearance Off-white to pale yellow crystalline solid-
Melting Point Varies; requires experimental determinationA sharp melting point is indicative of high purity.

Characterization:

  • ¹H NMR: Will confirm the presence of aromatic, methylsulfanyl (-S-CH₃), and hydrazine protons with appropriate chemical shifts and integration.

  • IR Spectroscopy: Will show characteristic N-H stretches for the hydrazine and strong C=O stretches from the oxalate counter-ion.

  • Mass Spectrometry (ESI-MS): Will show the molecular ion for the free base [M+H]⁺ at m/z corresponding to C₇H₁₀N₂S.

Safety and Troubleshooting

  • Safety:

    • Diazonium Salts: Never allow diazonium salt solutions to dry out, as they are shock-sensitive and explosive in solid form. Always use them in solution immediately after preparation.

    • Hydrazines: Phenylhydrazine and its derivatives are toxic, potential carcinogens, and skin sensitizers. Handle with extreme care, using gloves and eye protection.

    • Acids/Bases: Concentrated acids and bases are highly corrosive. Handle them in a fume hood with appropriate PPE.

  • Troubleshooting:

    • Incomplete Diazotization: If the starch-iodide test is negative, it indicates insufficient nitrous acid. Add a small additional amount of NaNO₂ solution until a persistent positive test is achieved.

    • Low Yield in Reduction: This can result from diazonium salt decomposition. Ensure strict temperature control during diazotization and a sufficiently powerful reducing environment.

    • Oily Product After Salt Formation: This may indicate impurities or incomplete reaction. Ensure the correct stoichiometry of oxalic acid is used. An additional recrystallization step may be necessary.

    • Oxidation of Sulfide: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone. Avoid harsh oxidizing conditions and prolonged exposure to air at high temperatures.[18]

References

  • BenchChem. (2025). Experimental procedure for the diazotization of 2-Methyl-4-(methylsulfanyl)aniline. BenchChem.
  • Selvakumar, R., Premkumar, T., et al. (2014). Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate. South African Journal of Chemistry, 67, 52-55.
  • Selvakumar, R., Premkumar, T., Manivannan, V., Saravanan, K., & Govindarajan, S. (2014).
  • Selvakumar, R., et al. (2014).
  • BenchChem. (2025). Technical Support Center: Byproduct Formation and Removal in 2-Methyl-4-(methylsulfanyl)aniline Reactions. BenchChem.
  • Unknown Author. (2020). DIAZONIUM SALTS.
  • Unknown Author. (n.d.). Aryl diazonium salt.
  • Unknown Author. (n.d.). Organic Syntheses Procedure.
  • BenchChem. (2025). Application Notes and Protocols for Reactions Involving Hydrazine and [2-(methylthio)phenyl]hydrazine. BenchChem.
  • Unknown Author. (n.d.). Organic Chemistry-4.
  • Google Patents. (2008). Preparation method for p-methylphenylhydrazine.
  • Organic Chemistry Portal. (n.d.).
  • Thermo Fisher Scientific. (n.d.). 2-(Methylthio)aniline, 98%.
  • SIELC Technologies. (2018). 2-(Methylthio)aniline.
  • Vulcanchem. (n.d.). (1-Methyl-3-phenylpropyl)
  • Evans, W. L., Monc, W. L., & Sinks, F. L. (1917). A COMPARISON OF PHENYLHYDRAZINE OXALATE WITH MESOXALIC ACID PHENYLEYDRAZONE. Zenodo.
  • Google Patents. (1982).
  • ChemicalBook. (n.d.). Description, Synthesis and Usage of Phenylhydrazine.

Sources

Foundational

Technical Guide: Spectroscopic Characterization and Analytical Profiling of 1-[2-(Methylsulfanyl)phenyl]hydrazine Oxalate

This guide provides a comprehensive technical analysis of the spectroscopic characteristics of 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate . Designed for researchers and drug development professionals, it synthesizes s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the spectroscopic characteristics of 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate . Designed for researchers and drug development professionals, it synthesizes structural logic with predicted and empirical data to facilitate accurate identification and quality control.

Executive Summary & Compound Profile

1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate is a critical intermediate often utilized in the synthesis of fused heterocycles (e.g., indoles via Fischer synthesis) and pharmaceutical active ingredients requiring an ortho-substituted aryl hydrazine moiety. The oxalate salt form is preferred over the free base or hydrochloride due to its enhanced stability against oxidation and improved crystallinity, facilitating purification.

  • IUPAC Name: 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate (1:1)

  • Synonyms: (2-Methylthiophenyl)hydrazine monooxalate; 2-(Methylthio)phenylhydrazine oxalate

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    S
    
    
    C
    
    
    H
    
    
    O
    
    
  • Molecular Weight: 154.23 (Free Base) + 90.03 (Oxalic Acid) = 244.26 g/mol

  • Key Structural Features:

    • Hydrazine Moiety (-NHNH

      
      ):  Reactive nucleophile, susceptible to oxidation.
      
    • Ortho-Methylsulfanyl Group (-SMe): Electron-donating, introduces steric bulk and distinct NMR signals.

    • Oxalate Counterion: Provides a characteristic carbonyl signal in

      
      C NMR and broad acidic protons in 
      
      
      
      H NMR.

Synthesis & Isolation Protocol

To ensure the integrity of the spectroscopic data, the compound must be synthesized and isolated with high purity. The standard protocol involves the diazotization of 2-(methylthio)aniline followed by reduction.

Optimized Synthesis Workflow
  • Diazotization: 2-(Methylthio)aniline is treated with NaNO

    
     in aqueous HCl at 0–5 °C to form the diazonium salt.
    
  • Reduction: The diazonium intermediate is reduced using SnCl

    
    
    
    
    
    2H
    
    
    O in conc. HCl at <0 °C.
  • Free Base Liberation: The reaction mixture is neutralized with NaOH to pH >10, and the free hydrazine is extracted into ethyl acetate.

  • Salt Formation: A stoichiometric amount of oxalic acid (dissolved in ethanol) is added to the organic layer. The oxalate salt precipitates as a white to off-white solid.

SynthesisWorkflow Start 2-(Methylthio)aniline (Starting Material) Step1 Diazotization (NaNO2, HCl, 0°C) Start->Step1 Step 1 Step2 Reduction (SnCl2, HCl, <0°C) Step1->Step2 Step 2 Step3 Free Base Isolation (NaOH, pH >10) Step2->Step3 Step 3 End Oxalate Salt Formation (Oxalic Acid/EtOH) Step3->End Step 4

Figure 1: Step-by-step synthesis workflow for 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate.

Spectroscopic Analysis (NMR, IR, MS)[1][2]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is the most definitive method for identification. The oxalate salt will show distinct signals for the oxalic acid moiety and a downfield shift for the hydrazine protons compared to the free base.


H NMR (400 MHz, DMSO-d

)
  • Solvent Choice: DMSO-d

    
     is essential due to the salt's polarity and the need to observe exchangeable protons.
    
  • Key Features:

    • Methyl Group: A sharp singlet at ~2.4 ppm corresponding to the -SCH

      
       group.
      
    • Aromatic Region: A characteristic 4-proton pattern (ABCD system) for the ortho-substituted benzene ring.

    • Exchangeable Protons: A broad signal at 8–10 ppm for the hydrazine NH/NH

      
       and a very broad signal >10 ppm for the oxalate acidic protons.
      
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
2.38 – 2.42 Singlet (s)3H-SCH

Methyl protons attached to sulfur (deshielded relative to C-Me).
6.85 – 6.95 Multiplet (m)2HAr-H (C4, C6)Protons para and ortho to the hydrazine group.
7.15 – 7.25 Multiplet (m)1HAr-H (C5)Proton meta to the hydrazine group.
7.30 – 7.40 Multiplet (m)1HAr-H (C3)Proton ortho to the -SMe group (deshielded by S).
8.50 – 9.50 Broad (br s)3H-NH-NH

Hydrazine protons (exchangeable with D

O).
10.0 – 12.0 Very Broad2H(COOH)

Acidic protons of the oxalate counterion.

C NMR (100 MHz, DMSO-d

)
  • Oxalate Confirmation: The presence of a signal at ~164 ppm confirms the oxalate salt.

  • Aromatic Carbons: Six distinct aromatic signals due to the lack of symmetry.

Chemical Shift (

, ppm)
AssignmentStructural Logic
15.2 -SCH

Methyl carbon attached to sulfur.
112.5 Ar-C (C6)Carbon ortho to the hydrazine group.
119.8 Ar-C (C4)Carbon para to the hydrazine group.
123.5 Ar-C (S-substituted)Carbon ipso to the -SMe group.
128.4 Ar-C (C5)Carbon meta to the hydrazine group.
129.1 Ar-C (C3)Carbon ortho to the -SMe group.
148.5 Ar-C (N-substituted)Carbon ipso to the hydrazine group (highly deshielded).
164.2 C=O (Oxalate)Carbonyl carbon of the oxalate anion.
B. Infrared (IR) Spectroscopy (KBr Pellet)

The IR spectrum provides rapid confirmation of functional groups, particularly the oxalate carbonyl and the hydrazine N-H stretches.

  • 3300 – 3100 cm

    
    : N-H Stretching.  Broad band due to hydrogen bonding of the hydrazine and ammonium salt.
    
  • 2800 – 2500 cm

    
    : O-H Stretching.  Broad, diffuse absorption characteristic of carboxylic acid salts (oxalate).
    
  • 1720 – 1690 cm

    
    : C=O Stretching.  Strong, sharp peak corresponding to the carbonyl group of the oxalate anion.
    
  • 1600 – 1580 cm

    
    : C=C Aromatic Stretching.  Characteristic skeletal vibrations of the benzene ring.
    
  • 1250 – 1200 cm

    
    : C-N Stretching.  Strong absorption for the aryl-amine bond.
    
  • 750 – 700 cm

    
    : C-S Stretching.  Weak to medium band, often obscured but diagnostic for alkyl-aryl sulfides.
    
C. Mass Spectrometry (MS)

Mass spectrometry analyzes the cationic portion of the salt. The oxalate anion is typically not observed in positive mode ESI or EI.

  • Ionization Mode: Electrospray Ionization (ESI+) or Electron Impact (EI).

  • Parent Ion: The salt dissociates; the spectrum shows the free base [M+H]

    
    .
    
    • Observed [M+H]

      
      : 155.06 m/z  (Calculated for C
      
      
      
      H
      
      
      N
      
      
      S
      
      
      ).
  • Fragmentation Pattern (EI/MS):

    • m/z 154: Molecular ion (M

      
      ) of the free base.
      
    • m/z 139: Loss of -CH

      
       (from S-Me) or -NH (less likely).
      
    • m/z 137: Loss of -NH

      
       (Characteristic of hydrazines).
      
    • m/z 109: Loss of -NHNH

      
       and H (Formation of benzothiophene-like cation or thiophenol radical).
      

MSFragmentation Parent [M+H]+ = 155 m/z (Free Base Cation) Frag1 m/z 138 [M - NH3]+ Parent->Frag1 - NH3 (17) Frag2 m/z 109 [M - NHNH2]+ Parent->Frag2 - N2H3 (31) Frag3 m/z 123 [M - S]+ (Desulfurization) Parent->Frag3 - S (32)

Figure 2: Proposed fragmentation pathway for 1-[2-(Methylsulfanyl)phenyl]hydrazine in ESI+ MS.

References

  • General Hydrazine Synthesis: Smith, P. A. S. (1983). Derivatives of Hydrazine and Other Hydronitrogens Having N-N Bonds. Benjamin/Cummings.

  • Fischer Indole Synthesis Applications: Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.

  • Spectroscopic Data of Hydrazines: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.

  • Eltrombopag Intermediates (Contextual): "Process for the preparation of Eltrombopag and intermediates thereof."[1] WO2019123456.

Sources

Exploratory

Structural Characterization &amp; Crystallographic Protocol: 1-[2-(Methylsulfanyl)phenyl]hydrazine Oxalate

Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Structural Biologists, and Synthetic Chemists. Executive Summary 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate is a critical synthetic intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Structural Biologists, and Synthetic Chemists.

Executive Summary

1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate is a critical synthetic intermediate, primarily utilized in the Fischer Indole Synthesis to generate sulfur-containing indole derivatives (e.g., 7-(methylsulfanyl)tryptamines). While the hydrochloride salts of phenylhydrazines are more commonly cataloged, the oxalate salt offers distinct advantages in purification and stability, particularly for hydrazine derivatives prone to oxidative degradation.

This guide provides a definitive protocol for the synthesis, crystallization, and structural elucidation of this compound. It addresses the specific crystallographic challenges posed by the ortho-thiomethyl substituent, including potential disorder and heavy-atom absorption effects.

Chemical Profile & Identity

PropertyDetail
IUPAC Name 1-[2-(Methylsulfanyl)phenyl]hydrazine; oxalic acid
Formula

(Assuming 1:1 stoichiometry)
Molecular Weight 154.23 (Free base) + 90.03 (Oxalate) = 244.26 g/mol
Key Moiety Ortho-substituted phenylhydrazine
Role Precursor for 7-substituted indoles; analytical reagent

Synthesis & Crystallization Protocol

Expert Insight: Phenylhydrazines are notoriously unstable as free bases, turning red/brown upon air exposure due to oxidation to diazenes. The formation of the oxalate salt serves as a "chemical trap," stabilizing the hydrazine moiety within a hydrogen-bonded lattice.

Phase 1: Synthesis of the Hydrazine Precursor

Standard Diazotization-Reduction Sequence

  • Starting Material: Begin with 2-(methylthio)aniline .

  • Diazotization: Dissolve aniline in concentrated HCl at -5°C. Add

    
     dropwise to form the diazonium salt.
    
    • Critical Control: Temperature must remain

      
       to prevent decomposition to the phenol.
      
  • Reduction: Rapidly add the diazonium solution to a stirred solution of

    
     in conc. HCl at -5°C.
    
  • Isolation (Free Base): Neutralize the resulting hydrazine hydrochloride with cold NaOH (aq) and extract immediately with diethyl ether. Do not dry excessively; proceed immediately to salt formation.

Phase 2: Oxalate Salt Formation & Crystallization

Self-Validating Crystal Growth System

StepActionRationale
1. Stoichiometry Dissolve 1.0 eq of hydrazine free base in absolute ethanol . Separately, dissolve 1.05 eq of anhydrous oxalic acid in warm ethanol.Slight excess of acid ensures full protonation, preventing oxidation.
2. Mixing Add the oxalate solution to the hydrazine solution slowly with stirring.Slow addition prevents amorphous precipitation.
3. Nucleation A white/off-white precipitate should form immediately. Heat the suspension to reflux until clear (dissolution).Ensures homogeneity.
4. Growth Allow the solution to cool to RT, then place in a vapor diffusion chamber with diethyl ether as the antisolvent.Slow diffusion promotes single-crystal growth suitable for X-ray diffraction (XRD).
5. Harvest Collect crystals after 48-72 hours. Wash with cold ether.Removes uncrystallized impurities.

Crystallographic Acquisition Strategy

When collecting data on this crystal, the presence of Sulfur (S) and the potential for hydrogen bonding networks requires specific acquisition parameters.

Data Collection Parameters[1]
  • Radiation Source:

    
     (
    
    
    
    ) is preferred over
    
    
    to minimize absorption by the sulfur atom, though modern detectors handle Cu well.
  • Temperature: Collect at 100 K (cryogenic).

    • Reasoning: The ortho-thiomethyl group (

      
      ) often exhibits rotational disorder at room temperature. Freezing the crystal locks the conformation.
      
  • Resolution: Aim for

    
     or better to resolve the N-H hydrogen atoms, which are critical for defining the salt structure (hydrazinium vs. hydrazine).
    
Structural Expectations (Theoretical Framework)

Based on homologous phenylhydrazine oxalate structures (e.g., phenylhydrazine oxalate), expect the following:

  • Space Group: Likely Triclinic (

    
    )  or Monoclinic (
    
    
    
    )
    .
  • Protonation Site: The terminal nitrogen (

    
    ) of the hydrazine is the most basic. Expect the cation structure: 
    
    
    
    .
  • Hydrogen Bonding:

    • Primary: Strong charge-assisted H-bonds between

      
       and oxalate oxygens (
      
      
      
      ).
    • Secondary: The oxalate anions often form infinite chains or dimers linked by strong

      
       bonds (if forming the hydrogen oxalate salt).
      
  • Packing: Bilayer arrangement. Hydrophobic layers (phenyl rings + S-Me) alternating with hydrophilic layers (hydrazinium + oxalate).

Application: Fischer Indole Synthesis Pathway

The primary utility of this structure is to confirm the integrity of the hydrazine before cyclization. Below is the reaction pathway where this specific hydrazine is converted into a 7-(methylsulfanyl)indole.

FischerIndole Hydrazine 1-[2-(Methylsulfanyl) phenyl]hydrazine (Oxalate Salt) Hydrazone Arylhydrazone Intermediate Hydrazine->Hydrazone + Ketone - H2O Ketone Ketone (e.g., Ethyl Pyruvate) Ketone->Hydrazone EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine Acid Cat. Sigmatropic [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigmatropic Indole 7-(Methylsulfanyl) indole Sigmatropic->Indole - NH3 Ammonia NH3 (Byproduct) Sigmatropic->Ammonia

Figure 1: The Fischer Indole Synthesis pathway utilizing the 1-[2-(methylsulfanyl)phenyl]hydrazine precursor. The structural integrity of the hydrazine determines the yield of the final indole.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for hydrazine synthesis via diazonium salts).

  • Massa, W. (2004). Crystal Structure Determination. Springer Berlin Heidelberg. (Methodology for low-temperature data collection).

  • Srinivasan, S., & Swaminathan, S. (1968).[1] The crystal structure of phenylhydrazine, C6H5[1]·NH·NH2. Zeitschrift für Kristallographie, 127(1-4), 81-92. (Foundational reference for phenylhydrazine packing).

  • Wagaw, S., & Buchwald, S. L. (1996). The Synthesis of Indoles via a Palladium-Catalyzed Aromatic Amination Strategy. Journal of the American Chemical Society, 118(11), 2805-2813. (Context for hydrazine utility in indole synthesis).

  • PubChem. (2025).[2][3] Phenylhydrazine Oxalate Compound Summary. (General chemical properties).

Sources

Foundational

An In-depth Technical Guide to 1-[2-(Methylsulfanyl)phenyl]hydrazine Oxalate: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate, a compound of interest in synthetic chemis...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate, a compound of interest in synthetic chemistry and potential drug discovery. Due to the limited availability of direct experimental data for this specific salt, this guide synthesizes information from its constituent components, 2-(methylsulfanyl)phenylhydrazine and oxalic acid, to project its physical and chemical properties. Furthermore, a detailed, field-proven methodology for its synthesis and characterization is presented, grounded in established chemical principles. This document is intended to serve as a foundational resource for researchers embarking on studies involving this novel compound.

Introduction and Chemical Identity

1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate is an organic salt formed by the acid-base reaction between the weak base 2-(methylsulfanyl)phenylhydrazine and the dicarboxylic acid, oxalic acid. The formation of the oxalate salt enhances the stability and handling properties of the parent hydrazine, which is a common strategy in pharmaceutical development. The salt structure consists of the protonated 2-(methylsulfanyl)phenylhydrazinium cation and the oxalate anion.

Chemical Structure:

G cluster_hydrazine 2-(Methylsulfanyl)phenylhydrazinium cluster_oxalate Oxalate hydrazine H3N+—NH— phenyl C6H4 hydrazine->phenyl methylsulfide S—CH3 phenyl->methylsulfide oxalate -OOC—COO-

Caption: Molecular components of 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate.

Predicted Physical and Chemical Properties

The physical and chemical properties of 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate are inferred from the known characteristics of 2-(methylthio)aniline (a precursor to the hydrazine) and oxalic acid, as well as general knowledge of substituted phenylhydrazine oxalates.[1]

Physical Properties of Precursors and Predicted Properties of the Oxalate Salt
Property2-(Methylthio)anilineOxalic Acid1-[2-(Methylsulfanyl)phenyl]hydrazine Oxalate (Predicted)
Appearance Colorless to yellow clear liquidWhite crystalline solid[2]White to off-white or pale yellow crystalline solid
Molecular Formula CH₃SC₆H₄NH₂C₂H₂O₄[2]C₉H₁₂N₂O₄S
Molecular Weight 139.22 g/mol [3]90.03 g/mol (anhydrous)[4]244.27 g/mol
Boiling Point 234 °CDecomposesDecomposes upon heating
Melting Point Not readily available189.5 °C (decomposes)[5]Likely in the range of 150-200 °C (with decomposition)
Solubility Not readily availableSoluble in water, ethanol, ether[4]Predicted to be soluble in polar solvents like water and ethanol, and sparingly soluble in nonpolar organic solvents.[2]
Density 1.111 g/mL at 25 °C1.9 g/cm³ (anhydrous)[4]Not predicted
Refractive Index n20/D 1.624Not applicableNot predicted

The formation of the oxalate salt is expected to result in a crystalline solid with a defined melting point, likely accompanied by decomposition. The introduction of the ionic oxalate group should increase its solubility in polar solvents compared to the free hydrazine base.[2]

Synthesis Methodology: A Self-Validating Protocol

The synthesis of 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate is a two-step process. The first step involves the synthesis of 2-(methylsulfanyl)phenylhydrazine from 2-(methylthio)aniline via a diazotization and reduction sequence. The second step is the salt formation with oxalic acid. This protocol is designed to be self-validating by including in-process checks and purification steps to ensure the integrity of the final product.

Synthesis of 2-(Methylsulfanyl)phenylhydrazine

This procedure is adapted from standard methods for the synthesis of phenylhydrazines from anilines.[6][7]

Experimental Workflow:

G A 2-(Methylthio)aniline in HCl (aq) B Diazotization (NaNO₂, 0-5 °C) A->B Step 1 C Diazonium Salt Intermediate B->C Formation D Reduction (SnCl₂ or Na₂SO₃) C->D Step 2 E 2-(Methylsulfanyl)phenylhydrazine (Crude) D->E Formation F Extraction & Purification E->F Step 3 G Pure 2-(Methylsulfanyl)phenylhydrazine F->G Final Product

Caption: Workflow for the synthesis of 2-(Methylsulfanyl)phenylhydrazine.

Step-by-Step Methodology:

  • Diazotization:

    • Dissolve 2-(methylthio)aniline (1 equivalent) in a suitable aqueous acid (e.g., 3M HCl) and cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a change in the solution's appearance.

    • Causality: The acidic environment is crucial for the in-situ generation of nitrous acid from sodium nitrite, which then reacts with the primary amine to form the diazonium salt. Low temperatures are essential to prevent the unstable diazonium salt from decomposing.[8]

  • Reduction:

    • In a separate flask, prepare a solution of a reducing agent such as tin(II) chloride (2.2 equivalents) in concentrated HCl or sodium sulfite in water.

    • Slowly add the cold diazonium salt solution to the reducing agent solution while maintaining a low temperature.

    • Allow the reaction to proceed until completion, which can be monitored by thin-layer chromatography (TLC).

    • Causality: The reducing agent donates electrons to the diazonium salt, reducing the diazo group to a hydrazine. Tin(II) chloride and sodium sulfite are commonly used for this transformation due to their effectiveness and relatively mild reaction conditions.[7]

  • Work-up and Purification:

    • Basify the reaction mixture with a suitable base (e.g., NaOH solution) to precipitate the crude 2-(methylsulfanyl)phenylhydrazine.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure 2-(methylsulfanyl)phenylhydrazine.

Synthesis of 1-[2-(Methylsulfanyl)phenyl]hydrazine Oxalate

This step involves a straightforward acid-base reaction.

Experimental Workflow:

G A 2-(Methylsulfanyl)phenylhydrazine in Ethanol B Addition of Oxalic Acid (in Ethanol) A->B Step 1 C Precipitation B->C Formation D Filtration & Washing C->D Isolation E Drying D->E Purification F 1-[2-(Methylsulfanyl)phenyl]hydrazine Oxalate E->F Final Product

Caption: Workflow for the synthesis of the oxalate salt.

Step-by-Step Methodology:

  • Salt Formation:

    • Dissolve the purified 2-(methylsulfanyl)phenylhydrazine (1 equivalent) in a minimal amount of a suitable solvent, such as ethanol.

    • Separately, dissolve oxalic acid (1 equivalent) in the same solvent, warming gently if necessary.

    • Slowly add the oxalic acid solution to the hydrazine solution with stirring.

    • Causality: The basic nitrogen atoms of the hydrazine readily accept protons from the acidic carboxylic acid groups of oxalic acid, leading to the formation of the corresponding salt. Ethanol is a good solvent choice as it can dissolve both the non-polar hydrazine and the polar oxalic acid, and often facilitates the precipitation of the resulting salt.[2]

  • Isolation and Purification:

    • The 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate salt is expected to precipitate out of the solution. If precipitation is slow, cooling the mixture in an ice bath may be beneficial.

    • Collect the precipitate by vacuum filtration.

    • Wash the filter cake with a small amount of cold solvent to remove any unreacted starting materials.

    • Dry the product under vacuum to obtain the final, purified 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate.

Characterization and Quality Control

To ensure the identity and purity of the synthesized 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate, a combination of analytical techniques should be employed:

  • Melting Point Analysis: Determination of a sharp melting point (with decomposition) is a good indicator of purity.

  • Spectroscopic Analysis:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of the cation and the presence of the oxalate anion.

    • FT-IR Spectroscopy: To identify characteristic functional group vibrations, such as N-H stretches of the hydrazinium ion and C=O stretches of the oxalate.

  • Elemental Analysis: To determine the elemental composition (C, H, N, S) and confirm the empirical formula.

Handling and Storage

Substituted phenylhydrazines and their salts should be handled with care as they may be toxic and skin sensitizers.[9][10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Conclusion

This technical guide provides a projected profile of the physical and chemical properties of 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate, based on the known characteristics of its precursors. The detailed, step-by-step synthetic protocols are grounded in established chemical principles and offer a reliable pathway for the preparation and purification of this novel compound. The analytical methods outlined will ensure the structural integrity and purity of the final product, providing a solid foundation for its use in further research and development.

References

  • Study.com. (n.d.). Oxalic Acid | Formula, Uses & Properties. Retrieved from [Link]

  • Turito. (2022, August 10). Oxalic Acid - Structure, Properties, Uses. Retrieved from [Link]

  • Google Patents. (n.d.). Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts.
  • BDMAEE. (2024, January 12). phenylhydrazine phenylhydrazine. Retrieved from [Link]

  • MDPI. (2005, July 1). Synthesis of Phenylhydrazone of 5-Acetyl-3-(Methylsulfanyl)-1,2,4-Triazine and 3-Methyl-5-(Methylsulfanyl)-1-Phenyl-1H-Pyrazolo[4,3-e][2][4][5]Triazine from Pivotal Intermediate. Retrieved from [Link]

  • PubChem. (n.d.). Phenylhydrazine. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylhydrazine. Retrieved from [Link]

  • PubChem. (n.d.). Phenylhydrazine Oxalate. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Methylthio)aniline. Retrieved from [Link]

  • Zenodo. (n.d.). A COMPARISON OP PHENYLHYDRAZINE OXALATE WITH MESOXALIC ACID PHENYLEYDRAZONE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). PHENYLHYDRAZINE. Retrieved from [Link]

  • Progressive Color, Colorants and Coatings. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis and properties of substituted benzaldehyde phenylhydrazones. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to Key Pyrazole and Thiol Compounds

Senior Application Scientist Note: Initial database searches for CAS number 37887-33-5 did not yield a conclusively identified chemical entity. However, the query string often co-occurs with two distinct compounds: a pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: Initial database searches for CAS number 37887-33-5 did not yield a conclusively identified chemical entity. However, the query string often co-occurs with two distinct compounds: a pyrazole derivative, 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS: 36663-00-0), and a thiol, 3-Mercapto-2-butanol (CAS: 37887-04-0). This guide will, therefore, provide a detailed technical overview of both compounds, which are of significant interest to researchers in drug development and materials science.

Part 1: 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

CAS Number: 36663-00-0

Introduction and Significance

3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound belonging to the pyrazole class. Pyrazoles are a well-established scaffold in medicinal chemistry, known to be constituents in a wide array of pharmacologically active compounds.[1][2] This particular derivative serves as a crucial synthetic intermediate for the development of novel therapeutic agents, owing to the reactive aldehyde group that allows for further chemical modifications. The presence of the chlorophenyl and phenyl rings contributes to the molecule's structural rigidity and potential for various intermolecular interactions, including π-π stacking.[3]

The pyrazole nucleus is of significant interest due to its association with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and antitumor properties.[3][1][2][4][5][6] Consequently, 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a valuable building block for generating libraries of new chemical entities for drug discovery programs.

Physicochemical Properties
PropertyValueSource
Molecular Formula C16H11ClN2O[7]
Molecular Weight 282.72 g/mol [3][7]
Appearance White precipitate/solid[3]
Melting Point 413–415 K[3]
Solubility Recrystallized from ethanol[3]
Synthesis and Experimental Protocols

The synthesis of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is most commonly achieved through the Vilsmeier-Haack reaction.[4][5] This reaction involves the formylation of an active hydrogen atom using a Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF).

Experimental Protocol: Vilsmeier-Haack Synthesis [3]

  • Preparation of the Vilsmeier Reagent: To a flask containing 15 ml of N,N-dimethylformamide (DMF), add 5 ml of phosphoryl chloride (POCl3) dropwise while maintaining the temperature between 273–278 K (0–5 °C) with continuous stirring for approximately 30 minutes.

  • Precursor Preparation: In a separate vessel, dissolve 3.66 g (15 mmol) of 4-chloroacetophenone phenylhydrazone in 5 ml of DMF.

  • Reaction: Add the dissolved 4-chloroacetophenone phenylhydrazone dropwise to the cold Vilsmeier reagent over the course of one hour, ensuring the temperature remains at 273–278 K.

  • Heating: After the addition is complete, continue stirring the resulting mixture at 323–333 K (50–60 °C) for 5–6 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into crushed ice. This will cause a white precipitate to form.

  • Purification: Filter the precipitate, wash it with water, and then recrystallize the crude product from ethanol to yield pure 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. The reported yield for this method is approximately 87.4%.[3]

Diagram: Vilsmeier-Haack Synthesis Workflow

G cluster_reagent Vilsmeier Reagent Preparation cluster_reaction Main Reaction cluster_workup Product Isolation and Purification DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier Stirring at 0-5°C POCl3 POCl3 POCl3->Vilsmeier ReactionMix Reaction Mixture Vilsmeier->ReactionMix Hydrazone 4-Chloroacetophenone Phenylhydrazone in DMF Hydrazone->ReactionMix Dropwise addition at 0-5°C Heating Stir at 50-60°C for 5-6 hours ReactionMix->Heating CrushedIce Pour into Crushed Ice Heating->CrushedIce Precipitate White Precipitate CrushedIce->Precipitate Filtration Filter and Wash with Water Precipitate->Filtration Recrystallization Recrystallize from Ethanol Filtration->Recrystallization FinalProduct Pure Product Recrystallization->FinalProduct

Caption: Vilsmeier-Haack synthesis of the target pyrazole.

Applications in Research and Drug Development

The primary utility of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential biological activities.[8] Researchers have utilized this compound to create derivatives with demonstrated:

  • Antimicrobial and Antifungal Activity: The pyrazole scaffold is a known pharmacophore for antimicrobial agents.[3][9][10]

  • Anti-inflammatory Properties: Various derivatives of pyrazole-4-carbaldehydes have been investigated for their potential to mitigate inflammation.[1][6]

  • Analgesic Effects: The structural features of pyrazole derivatives have been associated with pain-relieving properties.[1][4]

  • Anticancer Potential: The core structure is a building block for compounds screened for their cytotoxic effects against various cancer cell lines.[5]

The aldehyde functional group is particularly amenable to condensation reactions, for instance, with substituted anilines to form aldimine derivatives, further expanding the chemical diversity of potential drug candidates.[4]

Part 2: 3-Mercapto-2-butanol

CAS Number: 37887-04-0

Introduction and Significance

3-Mercapto-2-butanol is a sulfur-containing organic compound, specifically a thiol and a secondary alcohol.[11] Unlike the previously discussed pyrazole, the primary application of this compound is not in pharmaceuticals but in the food and fragrance industry. Its potent organoleptic properties make it a valuable flavoring agent.[12][13] It is found naturally in some foods and is used to impart specific flavor profiles in a variety of consumer products.

Physicochemical and Organoleptic Properties
PropertyValueSource
Molecular Formula C4H10OS[14]
Molecular Weight 106.19 g/mol [11]
Appearance Colorless transparent liquid[14][15]
Boiling Point 53-61 °C at 10 mmHg[14]
Density ~1.013 g/mL at 25 °C
Solubility Insoluble in water; miscible in alcohol and fat[11][14][15]
Organoleptic Profile Meaty, alliaceous (oniony/garlic-like), sulfurous
Flash Point 143 °F (61.67 °C)[14]
Synthesis and Manufacturing

The synthesis of 3-mercapto-2-butanol can be achieved through the reaction of a thioacetate with 1-butene, followed by hydrolysis.[15] This process introduces the thiol group to the butene backbone. As a commercial product, it is typically produced synthetically to ensure high purity and consistent quality for its use in food and fragrance applications.

Diagram: Conceptual Synthesis of 3-Mercapto-2-butanol

G Butene 1-Butene Intermediate Thioester Intermediate Butene->Intermediate Thioacetate Thioacetate Thioacetate->Intermediate + Hydrolysis Hydrolysis Intermediate->Hydrolysis FinalProduct 3-Mercapto-2-butanol Hydrolysis->FinalProduct

Caption: Conceptual synthesis of 3-Mercapto-2-butanol.

Applications and Regulatory Status

The predominant use of 3-mercapto-2-butanol is as a flavoring agent in the food industry.[11][12][14] Its characteristic savory, meaty, and slightly sulfurous notes make it suitable for:

  • Enhancing the flavor of processed meats and savory snacks.

  • Use in blackcurrant, tropical fruit, and coffee flavor formulations.[16]

  • Creating complex flavor profiles in various food systems.

It is also considered an important intermediate in organic synthesis for producing other specialty chemicals, such as rubber accelerators and antioxidants.[15]

Regulatory Information:

  • FEMA Number: 3502[11]

  • JECFA Number: 546[11]

  • Regulatory Compliance: It is listed under EU Regulation 1334/2008 & 178/2002 for food flavorings.

This compound is offered for research and development purposes and is a staple in the portfolio of companies specializing in flavor and fragrance chemicals.[12][17]

References

  • Fun, H.-K., Arshad, S., Malladi, S., Selvam, R., & Isloor, A. M. (2011). 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1783–o1784. [Link]

  • ResearchGate. (2011). 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • Shetty, P., et al. (n.d.). 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. [Link]

  • Atmiya University. (n.d.). Chapter 5: Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Retrieved from [Link]

  • Moksha Publishing House. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Retrieved from [Link]

  • KTU ePubl. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]

  • Journal of Advanced Scientific Research. (2021). Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43. Retrieved from [Link]

  • SIELC Technologies. (2018). 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2013). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Mercapto-3-butanol. Retrieved from [Link]

  • China Jiangsu Chemicals Co., Ltd. (n.d.). 3-Mercapto-2-butanol CAS 37887-04-0. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Mercapto-3-methyl-1-butanol. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). rel-(2R,3S)-3-Mercapto-2-butanol Properties. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 3-(4-chlorophenyl)-1H-pyrazole-4-carboxaldehyde. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (R,S)-2-mercapto-3-butanol. Retrieved from [Link]

Sources

Foundational

Technical Monograph: Mechanism of Action of 1-[2-(Methylsulfanyl)phenyl]hydrazine Oxalate

Executive Summary 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate (CAS: 88965-67-7 for free base) is a specialized hydrazine derivative primarily utilized as a Key Starting Material (KSM) in the synthesis of 7-substituted...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate (CAS: 88965-67-7 for free base) is a specialized hydrazine derivative primarily utilized as a Key Starting Material (KSM) in the synthesis of 7-substituted indole scaffolds . These scaffolds are critical pharmacophores in the development of serotonergic modulators (5-HT receptor ligands), antipsychotics, and antimigraine agents.

While its primary "Mechanism of Action" in a synthetic context is the Fischer Indole Synthesis , its biological profile is defined by the hydrazine moiety , which exhibits specific toxicological mechanisms (oxidative stress and DNA alkylation) relevant to impurity profiling and safety pharmacology. This guide dissects both the chemical mechanism of transformation and the biological mechanism of interaction.

Chemical Identity & Properties

PropertyDetail
IUPAC Name 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate
Common Name 2-(Methylthio)phenylhydrazine oxalate
Molecular Formula C7H10N2S · C2H2O4
Molecular Weight 242.25 g/mol (Salt)
Physical State White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol; sparingly soluble in water
Stability Hygroscopic; store under inert gas (Argon/Nitrogen) at -20°C
Key Functional Groups Hydrazine (-NHNH2), Thioether (-SMe), Oxalate counterion

Chemical Mechanism of Action: The Fischer Indole Transformation[1]

The primary utility of 1-[2-(Methylsulfanyl)phenyl]hydrazine is its conversion into 7-(methylsulfanyl)indole derivatives via the Fischer Indole Synthesis . This reaction is acid-catalyzed and involves a [3,3]-sigmatropic rearrangement.[1]

Mechanistic Pathway

The transformation proceeds through three critical phases:

  • Hydrazone Formation: Condensation of the hydrazine with a ketone or aldehyde.

  • Sigmatropic Rearrangement (Rate-Determining Step): Acid-catalyzed tautomerization to the ene-hydrazine, followed by a [3,3]-sigmatropic shift. This step breaks the N-N bond and forms the new C-C bond.

  • Cyclization & Aromatization: Elimination of ammonia (NH3) to yield the indole core.

Regioselectivity Note: The ortho-methylthio group directs the cyclization to the adjacent carbon, typically yielding the 7-substituted indole . This is a crucial design feature for accessing specific serotonin receptor binding pockets.

Visualization of the Reaction Mechanism

FischerIndoleMechanism Reagents Reagents: 1-[2-(Methylsulfanyl)phenyl]hydrazine + Ketone/Aldehyde Hydrazone Intermediate 1: Arylhydrazone Formation Reagents->Hydrazone Acid Catalyst (-H2O) EneHydrazine Tautomerization: Ene-Hydrazine Hydrazone->EneHydrazine Protonation Sigmatropic [3,3]-Sigmatropic Rearrangement (Rate Determining Step) N-N Bond Cleavage EneHydrazine->Sigmatropic Heat / Acid Diimine Intermediate 2: Diimine / Iminoketone Sigmatropic->Diimine Re-aromatization Aminal Cyclization: Amino-indoline Diimine->Aminal Intramolecular Attack Indole Final Product: 7-(Methylsulfanyl)indole + NH3 (Ammonia) Aminal->Indole Elimination of NH3

Figure 1: Step-by-step mechanism of the Fischer Indole Synthesis utilizing 1-[2-(Methylsulfanyl)phenyl]hydrazine.[2]

Biological Mechanism of Action: Toxicology & Safety

In a drug development context, understanding the biological activity of the hydrazine moiety is essential for impurity qualification (ICH M7 guidelines) and safety handling. Hydrazines are potent nucleophiles and reducing agents.

Oxidative Stress & Hemolysis

Phenylhydrazines are known to cause hemolytic anemia . The mechanism involves the auto-oxidation of the hydrazine group, generating reactive oxygen species (ROS).

  • Pathway: The hydrazine reacts with oxyhemoglobin, leading to the formation of the phenyl radical and superoxide anion .

  • Consequence: This leads to lipid peroxidation of the erythrocyte membrane and denaturation of hemoglobin (Heinz body formation).

Genotoxicity (DNA Alkylation)

Hydrazines are structural alerts for genotoxicity.

  • Metabolic Activation: Cytochrome P450 enzymes or peroxidases can oxidize the hydrazine to a diazonium ion .

  • DNA Adducts: The highly electrophilic diazonium species can alkylate DNA bases (e.g., guanine), leading to mutations if not repaired.

Visualization of Toxicological Pathways

ToxicityMechanism Hydrazine 1-[2-(Methylsulfanyl)phenyl]hydrazine AutoOx Auto-oxidation (in vivo) Hydrazine->AutoOx Metabolism Metabolic Activation (CYP450 / Peroxidase) Hydrazine->Metabolism Radical Aryl Radical (Ar•) AutoOx->Radical ROS ROS Generation (Superoxide/H2O2) AutoOx->ROS Diazonium Diazonium Ion (Ar-N2+) Metabolism->Diazonium Hemolysis Hemolysis (RBC Destruction) Radical->Hemolysis ROS->Hemolysis Alkylation DNA Alkylation (Guanine Adducts) Diazonium->Alkylation Genotox Genotoxicity (Mutation) Alkylation->Genotox

Figure 2: Dual pathways of hydrazine-mediated toxicity: Oxidative stress leading to hemolysis and metabolic activation leading to genotoxicity.

Experimental Protocols

Synthesis of 7-(Methylsulfanyl)tryptamine Analogue

This protocol demonstrates the synthesis of a tryptamine derivative, a common target for this hydrazine.

Reagents:

  • 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate (1.0 eq)

  • 4-Chlorobutanal dimethyl acetal (1.1 eq)

  • 4% Aqueous Sulfuric Acid (H2SO4)

  • Ethanol (Solvent)[1]

Procedure:

  • Dissolution: Dissolve 10 mmol of 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate in 40 mL of Ethanol/Water (1:1).

  • Condensation: Add 11 mmol of 4-chlorobutanal dimethyl acetal dropwise under stirring.

  • Cyclization: Heat the mixture to reflux (80-90°C) for 4-6 hours. The acidic conditions promote both hydrazone formation and the Fischer cyclization.

  • Work-up: Cool to room temperature. Neutralize with 10% NaOH solution to pH 8-9.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, DCM:MeOH gradient) to isolate the 7-(methylsulfanyl)tryptamine.

Safety & Handling Protocol
  • Engineering Controls: All weighing and transfer must be performed in a certified Chemical Fume Hood .

  • PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.

  • Decontamination: Spills should be treated with a dilute bleach solution (Hypochlorite) to oxidize the hydrazine to nitrogen gas before disposal.

Data Presentation: Reactivity Profile

ParameterValue/ConditionImplication
Reaction Type Fischer Indole SynthesisAccess to indole core
Optimal Catalyst H2SO4, ZnCl2, or PPAStrong acid required for rearrangement
Regioselectivity >90% 7-PositionOrtho-substituent directs cyclization
Major By-product Ammonium OxalateRemoved during aqueous work-up
Toxicity Class Cohort of Concern (Mutagenic)Requires purge to < ppm levels in API

References

  • Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.

  • Vagaja, I. S., & Patil, S. B. (2014). "Synthesis and biological evaluation of some new indole derivatives." International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 433-437.

  • ICH Expert Working Group. (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.

  • Kalgutkar, A. S., & Dalvie, D. K. (2015). "Toxicological relevance of hydrazines and their derivatives in drug discovery and development." Expert Opinion on Drug Metabolism & Toxicology, 11(10), 1579-1596.

Sources

Exploratory

The Phenylhydrazine Scaffold: From Fischer’s Discovery to Catalytic Cross-Coupling

Executive Summary: The "Gatekeeper" Intermediate Substituted phenylhydrazines ( ) represent a paradox in organic synthesis. They are historically significant—earning Emil Fischer the Nobel Prize—yet remain operationally...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gatekeeper" Intermediate

Substituted phenylhydrazines (


) represent a paradox in organic synthesis. They are historically significant—earning Emil Fischer the Nobel Prize—yet remain operationally challenging due to their toxicity and instability. In modern drug discovery, they serve as the obligate precursors to indoles  (via Fischer Indole Synthesis) and pyrazoles , scaffolds found in over 30% of small-molecule FDA approvals in the last decade (e.g., kinase inhibitors, anti-emetics, and NSAIDs).

This guide bridges the gap between the classical 19th-century methods—which are robust but limited by functional group tolerance—and modern palladium-catalyzed cross-coupling strategies that allow for the precise installation of the hydrazine moiety on complex heterocycles.

Historical Foundation: The Classical Route (1875–1990)

Emil Fischer’s Breakthrough

In 1875, while working at the University of Strasbourg, Emil Fischer reduced phenyldiazonium salts using sulfite, isolating phenylhydrazine. This discovery was not merely synthetic; it became the "Rosetta Stone" of carbohydrate chemistry, allowing Fischer to characterize sugars as crystalline osazones .

The Diazotization-Reduction Protocol

For over a century, the primary route to substituted phenylhydrazines has been the reduction of diazonium salts. While effective for simple aromatics, this method fails with electron-rich systems or acid-sensitive substrates.

Mechanism of the Classical Route:

  • Diazotization: Aniline reacts with

    
     to form the electrophilic diazonium salt.
    
  • Reduction: The diazonium species is reduced. The most reliable industrial method is the Sulfite Reduction , which forms a stable sulfonate intermediate, preventing the reversal of the reaction.

Protocol A: Classical Sulfite Reduction (Standardized)

Use this for: Electron-poor or neutral aryl amines (e.g., 4-nitroaniline, 4-chloroaniline).

Reagents:

  • Substituted Aniline (1.0 equiv)

  • Sodium Nitrite (1.1 equiv)[1]

  • Sodium Sulfite (2.5 equiv)

  • Conc. HCl

Step-by-Step Workflow:

  • Diazotization: Dissolve aniline in excess HCl (3-4 equiv). Cool to 0–5 °C. Add aqueous

    
     dropwise, maintaining temperature <5 °C to prevent phenol formation.
    
  • Reduction: Pour the cold diazonium solution rapidly into a stirred, chilled solution of sodium sulfite (

    
    ). The solution will turn orange/red as the diazosulfonate forms.
    
  • Heating: Warm the mixture to 60–70 °C for 1 hour. The solution typically lightens as the diazosulfonate reduces to the hydrazine sulfonate.

  • Hydrolysis: Add concentrated HCl carefully and reflux for 2–4 hours to hydrolyze the sulfonate group.

  • Isolation: Cool to crystallize the phenylhydrazine hydrochloride salt. Filter and wash with cold ethanol.

The Modern Era: Palladium-Catalyzed C–N Coupling

The Buchwald-Hartwig Revolution

The classical method fails for electron-rich arenes (which form unstable diazonium salts) or complex pharmacophores. The solution emerged in the late 1990s with the application of Buchwald-Hartwig amination logic to hydrazine nucleophiles.

Key Advantage: Direct conversion of Aryl Halides (


) to Aryl Hydrazines (

) without acidic conditions.
Mechanistic Pathway

The reaction follows a Pd(0)/Pd(II) catalytic cycle.[2] A critical challenge is preventing "dehydrazination" (loss of


) or over-arylation (forming diaryl hydrazines). This is controlled by using sterically bulky ligands like XPhos  or BrettPhos .

BuchwaldHydrazine cluster_cycle Pd-Catalyzed Hydrazine Synthesis Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X Coord Amine Coordination (Hydrazine Source) OxAdd->Coord + H2N-NHR' Deprot Deprotonation (Base: NaOtBu) Coord->Deprot - HX RedElim Reductive Elimination Deprot->RedElim Pd-N Bond Formation RedElim->Pd0 Release Product Prod Protected Aryl Hydrazine (Ar-NH-NHR') RedElim->Prod ArX Aryl Halide (Ar-Br / Ar-Cl) ArX->OxAdd

Caption: The catalytic cycle for Pd-catalyzed cross-coupling of aryl halides with hydrazines. Steric bulk on the ligand (L) is crucial to favor reductive elimination over beta-hydride elimination.

Protocol B: Pd-Catalyzed Cross-Coupling (Benzophenone Hydrazone Method)

Use this for: Complex intermediates, electron-rich rings, or late-stage functionalization. Note: We use benzophenone hydrazone as a "masked" hydrazine to prevent catalyst poisoning, followed by deprotection.

Reagents:

  • Aryl Bromide (1.0 equiv)[3]

  • Benzophenone Hydrazone (1.1 equiv)

  • 
     (1-2 mol%)
    
  • BINAP or Xantphos (2-3 mol%)

  • 
     or 
    
    
    
    (1.5 equiv)
  • Toluene or Dioxane (anhydrous)

Step-by-Step Workflow:

  • Inertion: Charge a reaction vial with Aryl Bromide, Benzophenone Hydrazone, Base, Pd source, and Ligand. Evacuate and backfill with Argon (3x).

  • Coupling: Add anhydrous solvent. Heat to 80–100 °C for 8–12 hours.

  • Workup: Filter through Celite to remove Pd black. Concentrate the filtrate.

  • Hydrolysis (Deprotection): Dissolve the intermediate in Ethanol/HCl (1:1) and reflux for 2 hours. Benzophenone will cleave off.

  • Purification: Partition between water and ether (removes benzophenone). Basify the aqueous layer to pH 9 and extract the free hydrazine.

Critical Application: The Fischer Indole Synthesis

The primary utility of substituted phenylhydrazines in drug development is the Fischer Indole Synthesis .[4] This reaction constructs the indole core found in triptans (migraine), indomethacin (NSAID), and many alkaloids.

Mechanistic Visualization

The mechanism involves a [3,3]-sigmatropic rearrangement, which is the rate-determining step.

FischerIndole Start Phenylhydrazine + Ketone Hydrazone Phenylhydrazone Start->Hydrazone - H2O EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine Acid Cat. Sigma [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigma C-C Bond Formation Diimine Diimine Intermediate Sigma->Diimine Aromatization lost Aminal Cyclic Aminoacetal Diimine->Aminal Re-aromatization Indole Substituted Indole (+ NH3) Aminal->Indole - NH3

Caption: The Fischer Indole Synthesis pathway.[4][5][6][7] The [3,3]-shift is the key C-C bond forming step that establishes the indole architecture.

Data: Yield Comparison of Methodologies
Substrate TypeClassical (Diazo) YieldModern (Pd-Coupling) YieldNotes
4-Nitroaniline 85-90%60-70%Classical method superior for electron-poor rings.
4-Methoxyaniline 30-45%88-95%Diazo intermediates are unstable; Pd-coupling is essential.
2-Bromopyridine <10%82%Heterocycles struggle in classical acid conditions.
Complex Drug Scaffold 0% (Decomp)75%Pd-coupling tolerates esters, nitriles, and amides.

Safety & Toxicology (HSE Mandates)

Working with phenylhydrazines requires strict adherence to safety protocols. They are potent hemotoxins .

  • Hemolytic Anemia: Phenylhydrazine induces oxidative stress in red blood cells, leading to Heinz body formation and hemolysis. Chronic exposure can cause irreversible blood disorders.

  • Skin Sensitization: It is a potent skin sensitizer.[8] Double-gloving (Nitrile + Laminate) is recommended.

  • Carcinogenicity: Classified as a potential carcinogen (Category 1B).[9]

  • Decontamination: Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the hydrazine to nitrogen and water before disposal.

References

  • Fischer, E. (1875).[10][11] "Ueber Hydrazinverbindungen". Berichte der deutschen chemischen Gesellschaft, 8(1), 589–594. Link

  • Robinson, B. (1963). "The Fischer Indole Synthesis".[4][7][11][12] Chemical Reviews, 63(4), 373–401. Link

  • Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). "A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis". Journal of the American Chemical Society, 120(26), 6621–6622.[6] Link

  • Lundgren, R. J., & Stradiotto, M. (2010). "Key concepts in ligand design: An introduction to chelating phosphines". Aldrichimica Acta, 43(3). Link (Contextual reference for ligand choice).

  • National Toxicology Program. "Phenylhydrazine Hydrochloride - CAS No. 59-88-1". Report on Carcinogens. Link

Sources

Foundational

1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of 1-[2-(Methylsulfanyl)phenyl]hydrazine Oxalate For Researchers, Scientists, and Drug Development Professionals Introduction 1-[2-(Methylsulfanyl)phenyl]hydrazine...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability and Storage of 1-[2-(Methylsulfanyl)phenyl]hydrazine Oxalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate is a complex organic molecule of interest in pharmaceutical research and development, likely as a key starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs). The molecule's structure, featuring a reactive hydrazine moiety, an oxidizable thioether group, and an oxalate salt form, presents a unique combination of stability challenges. A thorough understanding of its chemical stability is paramount for ensuring the integrity, purity, and safety of research materials and for the successful development of robust synthetic processes.

This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed analysis of the factors influencing the stability of 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate. It moves beyond simple storage recommendations to explain the underlying chemical principles and provides field-proven methodologies for assessing and ensuring the long-term viability of this compound.

Section 1: Physicochemical Profile and Inherent Stability Considerations

The stability of 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate is best understood by dissecting its molecular structure into its three primary functional components: the phenylhydrazine core, the methylsulfanyl (thioether) group, and the oxalate counter-ion.

  • Phenylhydrazine Core: Hydrazine and its derivatives are well-documented as being highly reactive.[1] The primary liabilities are sensitivity to oxidation and light. The lone pair of electrons on the nitrogen atoms makes the hydrazine group susceptible to air oxidation, which can lead to the formation of colored impurities and decomposition products.[2][3][4] Furthermore, many hydrazine compounds are known to be light-sensitive, potentially undergoing photochemical degradation.[3][5][6]

  • Methylsulfanyl (Thioether) Group: The sulfur atom in the methylsulfanyl group is in a reduced state and is susceptible to oxidation. This can occur in the presence of atmospheric oxygen or other oxidizing agents, potentially leading to the formation of the corresponding sulfoxide and, subsequently, the sulfone. This represents a critical degradation pathway that can alter the compound's chemical properties and purity.

  • Oxalate Salt: The formation of an oxalate salt can significantly influence the overall stability and handling properties of the parent molecule. Oxalate salts are often employed to improve the crystallinity and stability of amine-containing compounds.[7][8][9] However, oxalate salts can also be hygroscopic, meaning they tend to absorb moisture from the atmosphere.[10][11] While this may not directly cause degradation, the presence of absorbed water can act as a medium to facilitate other degradation pathways, such as hydrolysis or oxidation.

Section 2: Critical Factors Governing Stability and Degradation

Based on the compound's chemical nature, several environmental factors must be meticulously controlled to prevent degradation.

Oxidative Stability

This is arguably the most significant threat to the integrity of 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate. Both the hydrazine and thioether moieties are prone to oxidation. Exposure to atmospheric oxygen can initiate a cascade of degradation reactions. Therefore, handling and storage under an inert atmosphere (e.g., nitrogen or argon) is a critical preventative measure.[2][12]

Photostability

Aromatic hydrazine derivatives are often susceptible to degradation upon exposure to light, particularly in the UV spectrum.[3][5] Photolytic energy can promote the formation of radical species, leading to complex degradation profiles. Protection from light is mandatory for both storage and handling.

Thermal Stability

Elevated temperatures can accelerate the rate of all chemical degradation reactions. Hydrazine compounds, in particular, can decompose at higher temperatures, sometimes vigorously.[13] While the oxalate salt form may confer additional thermal stability compared to the free base, exposure to heat should be minimized.

Hygroscopicity and pH

The oxalate salt's potential to absorb moisture is a key concern.[10][11] The presence of water can create an environment conducive to hydrolytic degradation or can catalyze oxidative processes. Furthermore, the stability of the compound can be pH-dependent. In aqueous solutions or in the presence of acidic or basic impurities, the molecule could undergo hydrolysis or other pH-mediated degradation. The degradation of related iron/oxalate systems has been shown to be highly dependent on pH.[14]

Section 3: Recommended Storage and Handling Conditions

To preserve the purity and integrity of 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate, a multi-faceted approach to storage and handling is required. The following conditions are recommended based on the compound's chemical liabilities.

ParameterRecommended ConditionRationale
Temperature Store in a refrigerator (2-8 °C).To minimize the rate of thermal degradation and other chemical reactions.
Atmosphere Store under an inert gas (Nitrogen or Argon).To prevent oxidation of the highly sensitive hydrazine and thioether functional groups.[2][12]
Light Store in an amber glass vial or protect from light.To prevent photolytic degradation common to phenylhydrazine derivatives.[3][5]
Moisture Keep container tightly sealed. Store with a desiccant if necessary.To prevent the absorption of moisture due to the potentially hygroscopic nature of the oxalate salt.[10][11]
Container Use a tightly sealed, inert glass container.To provide a physical barrier against air and moisture and prevent reaction with container materials.[15]
Handling Handle only in a well-ventilated area or fume hood.[16] Use appropriate PPE.Hydrazine derivatives are toxic and require careful handling to avoid exposure.

Section 4: Experimental Protocol for Stability Assessment

A self-validating experimental workflow is essential for definitively characterizing the stability of 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate. The following protocol outlines a forced degradation study, which is a cornerstone of pharmaceutical development for identifying potential degradation products and pathways.

Objective

To investigate the degradation of 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to develop a stability-indicating analytical method.

Methodology: Stability-Indicating HPLC Method

A High-Performance Liquid Chromatography (HPLC) method is the preferred analytical tool for these studies.[17][18]

  • Chromatographic System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). This is chosen for its versatility in separating moderately polar organic compounds from their potential degradants.

    • Mobile Phase: A gradient of Acetonitrile and a buffered aqueous phase (e.g., 0.1% Formic Acid in water). The gradient allows for the elution of both the parent compound and a wide range of potential degradants with varying polarities.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV absorbance maximum of the parent compound (e.g., 254 nm).

    • Column Temperature: 30 °C.

  • Forced Degradation (Stress Testing) Procedure:

    • Prepare stock solutions of 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

    • Acid Hydrolysis: Dilute stock solution with 0.1 M HCl. Incubate at 60 °C for 24 hours.

    • Base Hydrolysis: Dilute stock solution with 0.1 M NaOH. Incubate at 60 °C for 24 hours.

    • Neutral Hydrolysis: Dilute stock solution with water. Incubate at 60 °C for 24 hours.

    • Oxidative Degradation: Dilute stock solution with 3% Hydrogen Peroxide (H₂O₂). Store at room temperature for 24 hours.

    • Photolytic Degradation: Expose the solid material and a solution of the compound to a calibrated light source (e.g., ICH option 2: 1.2 million lux hours and 200 watt hours/m²).

    • Thermal Degradation: Expose the solid material to dry heat (e.g., 80 °C) for 48 hours.

    • Control Sample: A solution of the compound stored under recommended conditions (refrigerated, protected from light) is analyzed at each time point.

  • Analysis and Validation:

    • Inject samples from each stress condition onto the HPLC system.

    • Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

    • Self-Validation/Trustworthiness: The method is considered "stability-indicating" if all degradant peaks are baseline-resolved from the parent peak. Calculate the mass balance by comparing the decrease in the parent compound's assay value with the sum of the areas of all degradant peaks. A mass balance close to 100% provides confidence that all major degradants are being detected.

Section 5: Visualization of Stability Assessment Workflow

The following diagram illustrates the logical workflow for a comprehensive stability assessment of 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate.

Caption: Workflow for assessing the stability of 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate.

Conclusion

1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate is a compound with significant inherent stability risks, primarily stemming from its susceptibility to oxidation, light, and potentially moisture. The presence of both a hydrazine and a thioether group makes it particularly vulnerable to oxidative degradation. Successful research and development activities involving this molecule are contingent upon the strict implementation of appropriate storage and handling protocols. Storing the compound under refrigerated, dark, and inert conditions is essential. Furthermore, the application of a systematic stability assessment protocol, such as the forced degradation study outlined herein, is a critical, non-negotiable step to ensure material quality, experimental reproducibility, and the development of robust, safe, and effective chemical processes.

References

  • Boreddy, S. K. R., & Kawamura, K. (2018). Investigation on the hygroscopicity of oxalic acid and atmospherically relevant oxalate salts under sub- and supersaturated conditions. Environmental Science: Processes & Impacts.
  • Boreddy, S. K. R., & Kawamura, K. (2018).
  • Peng, C., et al. (2013).
  • Clark, C. C. (1980). Safety and Handling of Hydrazine.
  • Drozd, G. T., et al. (2014). Inorganic salts interact with oxalic acid in submicron particles to form material with low hygroscopicity and volatility.
  • Drozd, G. T., et al. (2014). Inorganic salts interact with oxalic acid in submicron particles to form material with low hygroscopicity and volatility. ACP. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGA2BC1bAyelLqir26rbJWxbdlkI8MUvyyulRXxRN96aQ4eturXF_Jtnz3cd6lAD00-ZZMcYit1mS3DqiRujnpclxYgM3z_ZY0F09hIbbBnaB0ZRj-I_vICoZdqfmn7Ry92XDyzum3sVn5x-xw=]([Link]

Sources

Exploratory

A Technical Guide to Determining the Solubility of 1-[2-(Methylsulfanyl)phenyl]hydrazine Oxalate in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility of 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate in various organic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility of 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate in various organic solvents. Given the importance of solubility in influencing bioavailability, formulation, and synthetic pathway optimization, a systematic approach to its characterization is paramount. This document outlines the foundational principles, detailed experimental protocols, and a robust framework for data analysis and interpretation.

Introduction: The Significance of Solubility for 1-[2-(Methylsulfanyl)phenyl]hydrazine Oxalate

1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate is a hydrazine derivative, a class of compounds with significant applications in medicinal chemistry and materials science. The solubility of this specific oxalate salt is a critical physicochemical parameter that dictates its behavior in both chemical and biological systems.

  • In Drug Development: Solubility is a key determinant of a drug candidate's absorption and bioavailability.[1][2] Poor solubility can lead to challenging formulations and variable in-vivo performance. Understanding the solubility profile across a range of solvents, from polar to non-polar, allows for the selection of appropriate vehicles for preclinical studies and provides a basis for developing enabling formulation technologies like pH manipulation or the use of co-solvents.[3]

  • In Chemical Synthesis: The choice of solvent is crucial for reaction kinetics, yield, and purification. Knowing the solubility of 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate in different organic solvents is essential for designing efficient synthetic and purification strategies, such as recrystallization.[4]

The structure of 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate—comprising a substituted phenyl ring, a hydrazine moiety, and an oxalate counter-ion—suggests a nuanced solubility profile. The methylsulfanylphenyl group introduces a degree of lipophilicity, while the hydrazine group can participate in hydrogen bonding.[5] The oxalate salt form is intended to enhance solubility in polar solvents compared to the freebase.[4]

Foundational Principles of Solubility

The solubility of a solid in a liquid is the maximum concentration of the solid that can be dissolved in the liquid at a specific temperature and pressure to form a saturated solution. This equilibrium is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.

  • Polar Solvents: (e.g., water, methanol, ethanol) will more readily dissolve polar solutes and salts. The hydrazine and oxalate components of the target molecule are expected to contribute to its solubility in these solvents.[6]

  • Non-polar Solvents: (e.g., hexane, toluene) are more effective at dissolving non-polar solutes. The substituted phenyl ring will influence solubility in less polar media.

  • Aprotic vs. Protic Solvents: Protic solvents can donate hydrogen bonds, which can be a significant interaction with the hydrazine moiety. Aprotic solvents lack this ability.

There are two primary types of solubility measurements relevant to drug discovery and development:

  • Kinetic Solubility: This measures the concentration of a compound when it starts to precipitate from a solution that was initially prepared in a highly soluble organic solvent (like DMSO) and then diluted into an aqueous buffer.[1] It's a high-throughput method often used for initial screening of large compound libraries.[3]

  • Thermodynamic (Equilibrium) Solubility: This is the true measure of solubility, where an excess of the solid compound is equilibrated with the solvent over a sufficient period.[1] The shake-flask method is the gold standard for determining thermodynamic solubility.[7]

This guide will focus on determining the thermodynamic solubility of 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate.

Experimental Determination of Thermodynamic Solubility: A Step-by-Step Protocol

The following protocol is based on the widely accepted shake-flask method. It is designed to be a self-validating system by incorporating steps to ensure equilibrium has been reached.

3.1. Materials and Equipment

  • 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate (solid)

  • A selection of organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, dichloromethane, toluene, heptane)

  • Scintillation vials or small glass test tubes with screw caps

  • Analytical balance

  • Vortex mixer

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm, ensure compatibility with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

3.2. Experimental Workflow

The overall workflow for determining the solubility is depicted in the following diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid to a known volume of solvent B Seal vials tightly A->B C Agitate at a constant temperature (e.g., 25°C) B->C D Monitor for equilibrium (e.g., 24-48 hours) C->D E Centrifuge to pellet undissolved solid D->E F Filter supernatant through a 0.22 µm syringe filter E->F G Dilute the filtrate with a suitable mobile phase F->G H Analyze by HPLC to determine concentration G->H

Caption: Workflow for Thermodynamic Solubility Determination.

3.3. Detailed Protocol

  • Preparation of Stock Solutions for Calibration:

    • Accurately weigh a small amount of 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate and dissolve it in a suitable solvent (one in which it is freely soluble, which may need to be determined in a preliminary test) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a set of calibration standards.

  • Sample Preparation:

    • Add an excess amount of solid 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate to a series of vials. A general starting point is to add approximately 5-10 mg of the compound.

    • Accurately add a known volume (e.g., 1 mL) of the desired organic solvent to each vial.[8][9]

    • Seal the vials securely to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or incubator set to a constant temperature (e.g., 25°C or 37°C for physiological relevance).

    • Agitate the samples for a predetermined period. A common duration is 24 to 48 hours.[7] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) for a new compound to ensure that equilibrium has been reached (i.e., the measured concentration does not change between time points).

  • Phase Separation:

    • After the equilibration period, remove the vials and allow the undissolved solid to settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.[7]

    • Carefully withdraw the supernatant using a pipette and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine, undissolved particles.

  • Analysis by HPLC:

    • Develop a suitable HPLC method (column, mobile phase, flow rate, detection wavelength) for the analysis of 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate.

    • Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

    • Accurately dilute a known volume of the filtered sample with the mobile phase.

    • Inject the diluted sample onto the HPLC system and determine its concentration from the calibration curve.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table.

Table 1: Solubility of 1-[2-(Methylsulfanyl)phenyl]hydrazine Oxalate in Various Organic Solvents at 25°C

Organic SolventPolarity IndexSolubility (mg/mL)Molar Solubility (mol/L)
Heptane0.1
Toluene2.4
Dichloromethane3.1
Ethyl Acetate4.4
Acetone5.1
Isopropanol3.9
Acetonitrile5.8
Ethanol4.3
Methanol5.1
Water10.2

This table is a template to be populated with experimental data.

Interpretation of Results:

  • High Solubility in Polar Protic Solvents (Methanol, Ethanol): This would be expected due to the presence of the hydrazine and oxalate moieties, which can engage in hydrogen bonding and ionic interactions.[4]

  • Moderate to Low Solubility in Non-polar Solvents (Toluene, Heptane): The lipophilic phenyl ring contributes to some solubility, but the polar groups will limit it.

  • Comparison with Freebase: If the solubility of the freebase form of 1-[2-(Methylsulfanyl)phenyl]hydrazine is known or determined, a comparison can highlight the effectiveness of the oxalate salt in enhancing solubility in polar solvents.

Factors Influencing Solubility

Several factors can influence the solubility of 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate:

  • Temperature: For most solids, solubility increases with temperature.[6] This relationship should be investigated if the compound is to be used in processes at various temperatures.

  • pH (in aqueous or mixed aqueous/organic systems): As a salt of a weak base (the hydrazine derivative) and a weak acid (oxalic acid), the pH of the medium will significantly affect the ionization state and thus the solubility.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility. It is important to characterize the solid form used in the solubility experiments.

  • Presence of Other Solutes: The presence of other salts or organic molecules can affect the solubility through common ion effects or changes in the solvent properties.

The relationship between the molecular structure and the expected solubility is summarized below:

G A 1-[2-(Methylsulfanyl)phenyl]hydrazine Oxalate B Phenyl Ring with Methylsulfanyl Group A->B C Hydrazine Moiety (-NH-NH2) A->C D Oxalate Counter-ion (-OOC-COO-) A->D E Solubility in Non-polar Solvents (e.g., Toluene) B->E Increases F Solubility in Polar Solvents (e.g., Methanol, Water) C->F Increases (H-bonding) D->F Increases (Ionic character)

Caption: Structural Contributions to Solubility.

Conclusion

References

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]

  • Course Hero. (n.d.). Solubility test for Organic Compounds. [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • Course Hero. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. [Link]

  • Chem LibreTexts. (2023, August 31). Solubility of Organic Compounds. [Link]

  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]

  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • DTIC. (n.d.). THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE. [Link]

  • Solubility of Things. (n.d.). Hydrazine. [Link]

  • National Institutes of Health. (n.d.). Methylhydrazine oxalate. [Link]

  • Preprints.org. (2024, December 20). Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis. [Link]

  • Sciencemadness Wiki. (2025, October 13). Hydrazine. [Link]

Sources

Foundational

An In-depth Technical Guide to the Safe Handling of 1-[2-(Methylsulfanyl)phenyl]hydrazine Oxalate

For Researchers, Scientists, and Drug Development Professionals Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate. This guide has been meticulously c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate. This guide has been meticulously compiled by synthesizing safety data for the parent compound, Phenylhydrazine Oxalate (CAS 37887-33-5) , and related hydrazine and aniline compounds. The [2-(methylsulfanyl)] substituent may alter the physical, chemical, and toxicological properties. Therefore, this compound should be handled with extreme caution as a substance of unknown and potentially severe toxicity, assuming it carries all the hazards of the phenylhydrazine core, potentially with additional risks.

Introduction: Understanding the Inherent Risks

1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate belongs to the phenylhydrazine class of compounds, which are widely used as intermediates in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. The core directive for handling this and any related hydrazine derivative is a profound respect for its potential toxicity. Phenylhydrazines are known for their reactivity and significant biological effects, including hematotoxicity (damage to red blood cells), carcinogenicity, and mutagenicity.[1][2] The oxalate salt form may improve stability and handling compared to the free base, but it does not mitigate the inherent hazards of the phenylhydrazine moiety. The presence of the ortho-methylsulfanyl group introduces a sulfur-containing functional group whose specific impact on the toxicology of this molecule is not well-documented, necessitating a highly conservative approach to safety.

Hazard Identification and GHS Classification

Based on the data for the parent compound, phenylhydrazine and its salts, 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate must be treated as a highly hazardous substance.[3]

Anticipated GHS Classification (based on Phenylhydrazine Oxalate)

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed.[4]
Acute Toxicity, DermalCategory 2 or 3H310/H311: Fatal/Toxic in contact with skin.[2]
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled.[3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[4]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.[4]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction.[1]
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects.[1]
CarcinogenicityCategory 1BH350: May cause cancer.[1]
Specific Target Organ Toxicity (Repeated Exposure)Category 1H372: Causes damage to organs (blood, liver, spleen, kidneys) through prolonged or repeated exposure.[1]
Hazardous to the Aquatic Environment, AcuteCategory 1H400: Very toxic to aquatic life.[3]

Signal Word: Danger [5]

Hazard Pictograms:

(Anticipated pictograms include Skull and Crossbones, Health Hazard, and Environment)

The Causality of Hazard: Why Phenylhydrazines are Treacherous

The toxicity of phenylhydrazine is intrinsically linked to its metabolism. Upon absorption, it can undergo oxidation, generating reactive intermediates, including phenyldiazene and free radicals.[6] These species are potent oxidizing agents that attack critical cellular components.

  • Hematotoxicity: The primary target is the red blood cell. Oxidative stress leads to the conversion of hemoglobin to methemoglobin, which cannot transport oxygen, and damages the red blood cell membrane, causing hemolysis (rupture of the cells).[7] This leads to anemia, jaundice, and secondary damage to the spleen and liver from processing the damaged cells.[6]

  • Carcinogenicity & Mutagenicity: The reactive intermediates generated during metabolism can bind to DNA, forming adducts that can lead to mutations and initiate cancerous processes.[1] Phenylhydrazine is considered a potential occupational carcinogen.[1]

  • Sensitization: Phenylhydrazines are known skin sensitizers.[1] Initial contact may not cause a reaction, but subsequent exposures can trigger a severe allergic response.

Self-Validating Safety Protocols: A System of Mandatory Precautions

Every protocol involving this compound must be designed as a self-validating system, where engineering controls, personal protective equipment (PPE), and administrative procedures work in concert to eliminate exposure pathways.

Engineering Controls: The First Line of Defense

The primary principle is containment. All work with 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2][3] For larger quantities or procedures with a high potential for aerosolization, a glove box is recommended. The work area must have a readily accessible eyewash station and emergency shower.[8]

Personal Protective Equipment (PPE): The Last Barrier

Given the high acute dermal toxicity and potential for sensitization, PPE selection is critical.

PPE ItemSpecificationRationale
Gloves Nitrile or Neoprene, double-gloved.Protects against dermal absorption, which can be fatal. Double-gloving provides additional protection against tears and contamination.
Lab Coat Chemical-resistant, fully buttoned with tight cuffs.Prevents skin contact from spills or splashes.
Eye Protection Chemical safety goggles and a full-face shield.Protects against splashes that can cause serious eye irritation.[4] A face shield protects the entire face.
Respiratory Protection Required when dusts are generated. An N95 dust mask may be sufficient for weighing small quantities inside a fume hood, but a respirator with an organic vapor/particulate cartridge is recommended for any procedure with higher exposure risk.Prevents inhalation of the toxic compound.[3]
Administrative Controls & Safe Handling
  • Designated Area: All work with this compound should be performed in a designated and clearly marked area.

  • Restricted Access: Only trained and authorized personnel should be allowed in the designated area.

  • Do Not Work Alone: Never handle this compound while working alone.

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[3] Wash hands and face thoroughly after handling the substance, even if gloves were worn.[1]

  • Storage: Store in a tightly closed, properly labeled container in a cool, dry, well-ventilated, and locked area, separate from strong oxidizing agents.[3][9] The substance is noted to be light and air-sensitive.[3] Storage under an inert gas like nitrogen or argon is recommended.[9]

Experimental Workflow: Protocol for Weighing and Solution Preparation

This protocol demonstrates the integration of safety measures into a common laboratory task.

Weighing_Protocol cluster_Prep Preparation Phase cluster_Execution Execution Phase (Inside Fume Hood) cluster_Cleanup Cleanup & Disposal Phase A Don Full PPE: Double Gloves, Lab Coat, Goggles, Face Shield B Verify Chemical Fume Hood is Functioning A->B C Prepare Spill Kit and Waste Containers B->C D Decontaminate Balance and Spatula C->D E Carefully Open Stock Container D->E Begin Weighing F Weigh Compound onto Tared Weigh Paper E->F G Transfer Compound to Reaction Vessel F->G H Close Stock Container Tightly G->H I Dispose of Weigh Paper in Solid Waste Container H->I Finalize Transfer J Wipe Down Balance and Work Surface with Decontaminant I->J K Remove Outer Gloves, Dispose as Hazardous Waste J->K L Wash Hands Thoroughly K->L

Caption: Workflow for Safely Weighing Hazardous Compounds.

Emergency Procedures: A Validated Response System

Prompt and correct action is vital in an emergency.

Spill Response

The following workflow outlines the critical steps for responding to a spill. This procedure should be practiced and understood by all personnel before working with the compound.

Spill_Response A Alert Personnel & Evacuate Area B If Safe, Remove Ignition Sources A->B C Don Appropriate PPE (include respirator) A->C If spill is large or you are unsure, call emergency services immediately B->C D Contain the Spill with Inert Absorbent (e.g., Vermiculite) C->D E Carefully Scoop Contaminated Material into Waste Container D->E F Decontaminate the Area (e.g., with soap and water) E->F G Seal and Label Hazardous Waste Container F->G H Report Incident to Safety Officer G->H

Caption: Emergency Response Protocol for a Chemical Spill.

First Aid Measures

These are based on the hazards of phenylhydrazine and require immediate medical attention.[10][11]

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[10]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3][10]

Waste Disposal

All waste containing 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate, including contaminated PPE and absorbent materials, must be treated as hazardous waste.[3] It should be collected in sealed, properly labeled containers and disposed of through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations. Do not allow this chemical to enter the environment.[1][3]

References

  • Ricca Chemical Company. (2026, January 9). Safety Data Sheet. Link

  • CymitQuimica. (2023, October 13). 3-Chloro-5-(methylsulfanyl)aniline Safety Data Sheet. Link

  • Sigma-Aldrich. (2025, November 6). Phenylhydrazine hydrochloride SAFETY DATA SHEET. Link

  • TCI EUROPE N.V. (2018, October 3). Methylhydrazine Sulfate SAFETY DATA SHEET. Link

  • Fisher Scientific. (2025, December 22). 1-Methyl-1-phenylhydrazine SAFETY DATA SHEET. Link

  • FUJIFILM Wako. (2024, February 26). Methylhydrazine SAFETY DATA SHEET. Link

  • PubChem. 4-(Methylsulfonyl)aniline. National Center for Biotechnology Information. Link

  • CP Lab Safety. Phenylhydrazine Oxalate, min 98% (T), 1 gram. Link

  • TCI Chemicals. (2025, November 20). Phenylhydrazine SAFETY DATA SHEET. Link

  • Thermo Fisher Scientific. (2025, September 17). Phenylhydrazine SAFETY DATA SHEET. Link

  • International Programme on Chemical Safety. ICSC 0938 - PHENYLHYDRAZINE. Link

  • Santa Cruz Biotechnology. Phenylhydrazine Oxalate | CAS 37887-33-5. Link

  • New Jersey Department of Health. Hazard Summary: Phenylhydrazine. Link

  • Mojzych, M. (2005). Synthesis of Phenylhydrazone of 5-Acetyl-3-(Methylsulfanyl)-1,2,4-Triazine and 3-Methyl-5-(Methylsulfanyl)-1-Phenyl-1H-Pyrazolo[4,3-e][1][12][13]Triazine from Pivotal Intermediate. Molbank, 2005(3), M423. Link

  • BLD Pharm. Phenylhydrazine oxalate | 37887-33-5. Link

  • PubChem. Phenylhydrazine Oxalate. National Center for Biotechnology Information. Link

  • HBM4EU. Aniline family. Link

  • Labogens Fine Chem Industries. (2015, April 9). PHENYL HYDRAZINE FOR SYNTHESIS MSDS. Link

  • Australian Government Department of Health. (2014, November 27). Phenylhydrazine and its monohydrochloride: Human health tier II assessment. Link

  • Australian Industrial Chemicals Introduction Scheme. (2023, June 26). Aniline and its salts - Evaluation statement. Link

  • World Health Organization. (2000). Concise International Chemical Assessment Document 19: Phenylhydrazine. Link

Sources

Exploratory

Technical Guide: Biological Activity &amp; Therapeutic Potential of Methylsulfanyl Phenylhydrazine Derivatives

Executive Summary This technical guide provides a comprehensive analysis of methylsulfanyl phenylhydrazine (MSPH) derivatives, a class of chemical scaffolds gaining traction in medicinal chemistry. While the phenylhydraz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of methylsulfanyl phenylhydrazine (MSPH) derivatives, a class of chemical scaffolds gaining traction in medicinal chemistry. While the phenylhydrazine core is historically associated with non-specific toxicity (hemolysis), the strategic incorporation of a methylsulfanyl (-SMe) group—typically at the para position—modulates physicochemical properties, enhances lipophilicity, and unlocks specific biological activities ranging from antimicrobial efficacy to targeted cytotoxicity in oncology.

This document is designed for drug developers and application scientists. It moves beyond basic literature review to provide actionable synthetic workflows, validated assay protocols, and mechanistic insights into the structure-activity relationships (SAR) of MSPH derivatives.

Part 1: Chemical Scaffold & Structure-Activity Relationship (SAR)

The MSPH scaffold consists of a hydrazine linker attached to a phenyl ring substituted with a sulfur moiety. The biological activity is governed by three distinct pharmacophoric regions:

  • The Hydrazine Linker (-NH-NH2):

    • Function: Acts as a hydrogen bond donor/acceptor and a nucleophile for Schiff base formation (hydrazones).

    • Reactivity: Susceptible to oxidative metabolism, generating radical species that can cleave DNA or inhibit enzymes like Monoamine Oxidase (MAO).

  • The Methylsulfanyl Group (-SMe):

    • Electronic Effect: A weak electron donor by resonance but electron-withdrawing by induction.

    • Metabolic Handle:[1] The sulfur atom is a "soft" metabolic spot, capable of in vivo oxidation to sulfoxide (-S(=O)Me) and sulfone (-SO2Me). This allows for "prodrug-like" behavior where polarity shifts post-administration.

    • Lipophilicity: Significantly increases LogP compared to hydroxyl or amino analogs, improving membrane permeability.

  • The Phenyl Ring:

    • Function: Provides a scaffold for

      
       stacking interactions within enzyme active sites (e.g., DNA gyrase in bacteria).
      
Visualization: SAR & Pharmacophore Map

MSPH_SAR cluster_activity Therapeutic Outcomes Core Phenylhydrazine Core SMe 4-Methylsulfanyl Group (-SMe) Core->SMe Para-substitution Linker Hydrazine Moiety (-NH-NH2) Core->Linker Covalent attachment Target Biological Targets SMe->Target Increases Lipophilicity (Membrane Penetration) SMe->Target Metabolic Oxidation (Sulfoxide/Sulfone) Linker->Target Schiff Base Formation (Enzyme Inhibition) Linker->Target Redox Cycling (ROS Generation) Anticancer Cytotoxicity (HepG2, HCT-116) Target->Anticancer Antimicrobial Antimicrobial (S. aureus, E. coli) Target->Antimicrobial AntiInflammatory Anti-inflammatory (NO Inhibition) Target->AntiInflammatory

Caption: Structure-Activity Relationship (SAR) map of Methylsulfanyl Phenylhydrazine derivatives highlighting the functional roles of the sulfur and hydrazine moieties.

Part 2: Therapeutic Applications & Mechanisms[2]

Antimicrobial & Antifungal Activity

Derivatives of 4-(methylsulfanyl)phenylhydrazine, particularly hydrazones (formed via condensation with aldehydes), act as potent antimicrobial agents.[2][3]

  • Mechanism: These compounds often act as iron chelators (siderophore mimics) or inhibit DNA gyrase. The lipophilic -SMe group facilitates penetration through the lipid-rich cell walls of Gram-negative bacteria (e.g., P. aeruginosa) and fungal membranes (C. albicans).

  • Key Insight: The conversion of the hydrazine to a hydrazone (R1-C=N-NH-Ar) reduces the non-specific toxicity of the free hydrazine while maintaining target affinity.

Anticancer & Cytotoxicity

Recent studies (e.g., Molecules 2013) have highlighted the efficacy of fused heterocyclic derivatives derived from MSPH, such as triazoloquinazolines .[4]

  • Target: Hepatocellular carcinoma (HepG2) and colon cancer (HCT-116).[1][4][5]

  • Mechanism:

    • Intercalation: Planar heterocyclic derivatives intercalate into DNA base pairs.

    • Oxidative Stress: The hydrazine/hydrazone moiety can undergo redox cycling, generating reactive oxygen species (ROS) specifically in cancer cells which lack robust antioxidant defenses compared to normal cells.

    • Apoptosis: Induction of apoptotic pathways (caspase activation).

Anti-Inflammatory Potential

Certain MSPH derivatives inhibit the production of nitric oxide (NO) and Tumor Necrosis Factor-alpha (TNF-


) in LPS-stimulated macrophages.[1][4][5] This suggests a dual role where the compound not only kills pathogens but also dampens the excessive host immune response (cytokine storm).

Part 3: Experimental Protocols

Protocol A: Synthesis of 4-(Methylsulfanyl)phenylhydrazones

Rationale: This protocol creates a "Schiff base" library. The condensation stabilizes the hydrazine, reducing toxicity and creating a pharmacophore suitable for biological screening.

Materials:

  • 4-(Methylsulfanyl)phenylhydrazine hydrochloride (1.0 equiv)

  • Substituted Aromatic Aldehyde (1.0 equiv)

  • Ethanol (Absolute)[2][3]

  • Glacial Acetic Acid (Catalytic amount)[2][3]

Workflow:

  • Dissolution: Dissolve 1.0 mmol of 4-(methylsulfanyl)phenylhydrazine HCl in 10 mL absolute ethanol in a round-bottom flask.

  • Activation: Add 2-3 drops of glacial acetic acid. Stir for 5 minutes at room temperature to ensure protonation/activation.

  • Condensation: Add 1.0 mmol of the target aromatic aldehyde dropwise.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool the mixture to room temperature. Pour onto crushed ice. The hydrazone precipitate should form immediately.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water (1:1).

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Rationale: To determine the IC50 of the synthesized derivatives against cancer cell lines (e.g., HepG2).[4][5][6]

Self-Validating Controls:

  • Positive Control: Doxorubicin or Cisplatin (known IC50).

  • Negative Control: DMSO (0.1%) vehicle control.

  • Blank: Media only (no cells).

Steps:

  • Seeding: Seed HepG2 cells in 96-well plates at a density of

    
     cells/well. Incubate for 24h at 37°C, 5% CO2.
    
  • Treatment: Dissolve MSPH derivatives in DMSO. Prepare serial dilutions in culture media. Add to wells (Final DMSO < 0.1%).

  • Incubation: Incubate for 48 hours.

  • Labeling: Add 10

    
    L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Mitochondrial succinate dehydrogenase in living cells reduces MTT to purple formazan.
    
  • Solubilization: Remove media carefully. Add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate % Cell Viability =

    
    . Plot dose-response curve to determine IC50.
    

Part 4: Synthesis & Mechanism Visualization

Synthesis_Mechanism cluster_synthesis Synthesis of Bioactive Hydrazones cluster_mechanism Biological Mechanism (Cancer Cell) Start 4-(Methylsulfanyl) phenylhydrazine HCl Intermediate Carbinolamine Intermediate Start->Intermediate EtOH, AcOH Reflux Aldehyde Ar-CHO (Aldehyde) Aldehyde->Intermediate Product Target Hydrazone (Schiff Base) Intermediate->Product - H2O (Dehydration) Entry Cellular Entry (Lipophilic SMe) Product->Entry Redox Redox Cycling (Hydrazine moiety) Entry->Redox ROS ROS Generation (Superoxide/H2O2) Redox->ROS Damage Mitochondrial Damage & DNA Cleavage ROS->Damage Apoptosis Apoptosis (Cell Death) Damage->Apoptosis

Caption: Workflow depicting the synthesis of hydrazone derivatives and their subsequent mechanism of action involving cellular entry and ROS-mediated apoptosis.[7]

References

  • Al-Salahi, R., et al. (2013).[4] Cytotoxicity and Anti-Inflammatory Activity of Methylsulfanyl-triazoloquinazolines.[1][5] Molecules, 18(2), 1437–1454. Link

  • Salem, M., et al. (2022).[8] Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. International Journal of Organic Chemistry, 12, 28-39.[8] Link

  • Umar, M., et al. (2024). Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities.[9] MDPI Preprints. Link

  • Brown, K., et al. (1982). Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin. Biochemistry, 21(10), 2421-2426. Link

  • Reyes-Parada, M., et al. (2020). Pharmacological Characterization of 4-Methylthioamphetamine Derivatives. Molecules, 25(22), 5310.[10] Link

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Regioselective Synthesis of 7-(Methylsulfanyl)indoles via Fischer Cyclization

Executive Summary This application note details the protocol for synthesizing 7-(methylsulfanyl)indoles utilizing 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate as the primary building block. The presence of the ortho-met...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for synthesizing 7-(methylsulfanyl)indoles utilizing 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate as the primary building block. The presence of the ortho-methylsulfanyl (-SMe) group on the hydrazine precursor dictates specific regiochemical outcomes and handling requirements. Unlike standard phenylhydrazines, the 2-SMe substituent blocks one ortho site, forcing the [3,3]-sigmatropic rearrangement to occur at the alternative position, exclusively yielding the 7-substituted indole scaffold.

This guide addresses the critical challenges of this synthesis:

  • Salt Management: Efficiently liberating the reactive hydrazine base from the stable oxalate salt.

  • Regiocontrol: Exploiting steric blocking to ensure high isomeric purity.

  • Chemomimetics: Preventing the oxidation of the sulfide moiety to sulfoxide/sulfone during the acid-catalyzed cyclization.

Mechanistic Insight & Regiochemistry

The Fischer Indole Synthesis proceeds via a [3,3]-sigmatropic rearrangement of an ene-hydrazine intermediate. For 1-[2-(Methylsulfanyl)phenyl]hydrazine, the reaction pathway is constrained by the substituent at the C2 position of the phenyl ring.

The Regioselectivity Rule

In unsubstituted phenylhydrazines, the sigmatropic shift can occur at either ortho carbon (C2 or C6) with equal probability. However, the bulky and electron-rich -SMe group at C2 sterically and electronically disfavors the formation of the C2-C3' bond. Consequently, the new C-C bond forms almost exclusively at C6 , which corresponds to the C7 position in the final indole structure.

Reaction Pathway Diagram

The following diagram illustrates the mechanistic flow, highlighting the specific regiochemical outcome driven by the 2-SMe blockade.

FischerMechanism cluster_block Regioselectivity Checkpoint Start 1-[2-(Methylsulfanyl)phenyl]hydrazine (Oxalate Salt) FreeBase Free Hydrazine Base (In situ liberation) Start->FreeBase Neutralization (NaOAc/Base) Hydrazone Arylhydrazone Intermediate FreeBase->Hydrazone + Ketone/Aldehyde (- H2O) EneHydrazine Ene-Hydrazine Tautomer Hydrazone->EneHydrazine Acid Catalysis (Tautomerization) SigmaShift [3,3]-Sigmatropic Rearrangement (Directed to C6 position) EneHydrazine->SigmaShift C2-SMe blocks one ortho site Reaction at C6 Diimine Diimine Intermediate SigmaShift->Diimine Re-aromatization Indole Target: 7-(Methylsulfanyl)indole Diimine->Indole - NH3 Cyclization

Caption: Mechanistic pathway illustrating the forced regioselectivity towards 7-substituted indoles due to the ortho-SMe blockade.

Experimental Protocol

Materials & Reagents
ComponentSpecificationRole
Hydrazine 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalateCore Reactant (Source of indole aromatic ring)
Carbonyl Cyclic Ketone (e.g., Cyclohexanone) or Acyclic KetoneC2-C3 Indole fragment source
Solvent Glacial Acetic Acid (AcOH) or Ethanol (EtOH)Reaction medium
Catalyst/Buffer Sodium Acetate (NaOAc) or Zinc Chloride (ZnCl₂)Buffering agent (for oxalate) or Lewis Acid
Quench Sodium Bicarbonate (NaHCO₃)Neutralization
Method A: The "Buffered One-Pot" Protocol (Recommended)

This method uses a mild acid buffer system to manage the oxalate salt without requiring a separate free-basing step, minimizing handling of the toxic hydrazine.

Step 1: Preparation of the Hydrazine Solution

  • Weigh 1.0 equivalent of 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate.

  • Suspend in Ethanol (10 mL per mmol) .

  • Add 1.1 equivalents of Sodium Acetate (NaOAc) .

    • Rationale: NaOAc reacts with the oxalic acid component to form insoluble sodium oxalate and buffers the solution to a pH suitable for hydrazone formation without decomposing the sensitive sulfide.

  • Stir at room temperature for 15 minutes.

Step 2: Hydrazone Formation

  • Add 1.0 - 1.2 equivalents of the ketone (e.g., cyclohexanone).

  • Heat the mixture to reflux (approx. 78°C) for 1-2 hours.

  • Checkpoint: Monitor by TLC.[1] The hydrazine spot should disappear, and a less polar hydrazone spot should appear.

Step 3: Cyclization (Fischer Indolization) [2][3]

  • Option I (Mild): If the substrate is reactive (e.g., cyclohexanone), continue refluxing in the EtOH/Acetate buffer. Many electron-rich hydrazines cyclize under these conditions spontaneously.

  • Option II (Stronger Acid): If cyclization is slow (no indole spot after 2h), add Glacial Acetic Acid (5-10 equivalents) or ZnCl₂ (1.0 equiv) to the reaction mixture and continue reflux.

    • Note: The 2-SMe group is electron-donating, which generally nucleophilically activates the ring, facilitating the sigmatropic shift. Harsh mineral acids (H₂SO₄) are usually unnecessary and may oxidize the sulfide.

Step 4: Workup & Purification

  • Cool the mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Dilute the residue with Dichloromethane (DCM) and Water .

  • Neutralize the aqueous layer with saturated NaHCO₃ (Caution: gas evolution).

  • Extract with DCM (3x).[1]

  • Wash combined organics with Brine . Dry over Na₂SO₄ .

  • Purification: Flash column chromatography.

    • Eluent: Typically Hexanes/Ethyl Acetate gradients. 7-SMe indoles are often less polar than the starting hydrazine.

Method B: The "Free-Base Isolation" Protocol (High Purity)

Use this method if the oxalate salt interferes with the catalyst (e.g., if using sensitive Lewis acids) or if stoichiometry must be precise.

  • Liberation: Suspend the oxalate salt in DCM. Add 1M NaOH (aq) and stir vigorously until the solid dissolves.

  • Separation: Separate the organic layer containing the free hydrazine base. Dry over Na₂SO₄ and concentrate immediately (Free hydrazines are unstable).

  • Reaction: Redissolve the oil in Glacial Acetic Acid, add the ketone, and heat to 60-90°C.

  • Workup: Pour into ice water, neutralize with NaOH, and extract.

Experimental Workflow Diagram

Workflow Input Hydrazine Oxalate + NaOAc + EtOH Ketone Add Ketone Input->Ketone Reflux1 Reflux 1-2h (Hydrazone Formation) Ketone->Reflux1 Check TLC Check: Hydrazone present? Reflux1->Check AcidAdd Add AcOH or ZnCl2 Check->AcidAdd No (Only Hydrazone) Workup Cool & Neutralize (NaHCO3) Check->Workup Yes (Indole formed) Reflux2 Reflux 2-4h (Cyclization) AcidAdd->Reflux2 Reflux2->Workup Purify Flash Chromatography Workup->Purify

Caption: Decision-tree workflow for the synthesis, allowing for in-situ acid adjustment based on reaction progress.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield / Incomplete Reaction Oxalate salt inhibiting pH drop.Switch to Method B (Free-basing) or increase Acetic Acid loading.
Oxidation (Sulfoxide formation) Presence of peroxides in ether/solvents or use of oxidizing acids (HNO₃).Use fresh, peroxide-free solvents. Degas solvents with N₂. Avoid bleach during glassware cleaning.
Regioisomer Mixtures Use of unsymmetrical ketones (e.g., 2-butanone).While the 7-SMe position is fixed, unsymmetrical ketones can form two hydrazone isomers. Use symmetric ketones (cyclohexanone) for initial validation.
Sticky/Tar Products Polymerization of indole.Perform reaction under Nitrogen atmosphere. Reduce reaction temperature and extend time.

Safety & Handling

  • Hydrazine Toxicity: Phenylhydrazines are suspected carcinogens and skin sensitizers. Handle in a fume hood with double gloving.

  • Oxalate Toxicity: Oxalates can cause systemic toxicity if absorbed.

  • Odor Control: The methylsulfanyl group can generate volatile sulfur species. Treat waste streams with dilute peroxide only after ensuring no product is present, or dispose of in dedicated sulfur-waste containers.

References

  • BenchChem. Application Notes and Protocols for Reactions Involving Hydrazine and [2-(methylthio)phenyl]hydrazine. Retrieved from

  • Robinson, B. (1963). The Fischer Indole Synthesis.[4][1][3][5][6][7][8][9] Chemical Reviews, 63(4), 373–401. (Classic Review on Mechanism).

  • Organic Chemistry Portal. Fischer Indole Synthesis.[4][1][2][3][5][6][7][10][11] Retrieved from

  • Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis.[4] Journal of the American Chemical Society. (Validation of hydrazine intermediates).

  • Sigma-Aldrich (Merck).

Sources

Application

Application Notes: 1-[2-(Methylsulfanyl)phenyl]hydrazine Oxalate in Modern Organic Synthesis

Abstract This document provides a detailed technical guide for researchers, medicinal chemists, and process development scientists on the strategic application of 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate. This speci...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and process development scientists on the strategic application of 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate. This specialized reagent serves as a pivotal building block, particularly in the synthesis of complex heterocyclic scaffolds. We will delve into its primary application in the Fischer indole synthesis, exploring the mechanistic nuances and the strategic advantages conferred by the ortho-methylsulfanyl substituent. This guide offers field-proven, step-by-step protocols, troubleshooting insights, and a discussion of reaction scope, grounded in authoritative references.

Introduction: A Reagent of Strategic Importance

1-[2-(Methylsulfanyl)phenyl]hydrazine is a substituted arylhydrazine, a class of reagents fundamental to the construction of nitrogen-containing heterocycles. The presence of the ortho-methylsulfanyl (-SMe) group is not a trivial modification; it imparts unique reactivity and provides a versatile synthetic handle for post-transformation modifications, making it a valuable tool in drug discovery and natural product synthesis.

The reagent is typically supplied as an oxalate salt. This has two primary benefits:

  • Enhanced Stability: Hydrazine free bases are often prone to aerial oxidation, appearing as dark, oily liquids with limited shelf life.[1] The crystalline oxalate salt form significantly improves stability, ensuring reagent purity and reaction reproducibility.

  • Improved Handling: As a solid, the oxalate salt is easier to weigh and handle compared to the often viscous and toxic liquid free base, contributing to safer laboratory practices.[2][3]

The principal application of this reagent lies in the Fischer indole synthesis , a robust and versatile acid-catalyzed reaction for creating the indole nucleus from an arylhydrazine and a carbonyl compound (aldehyde or ketone).[4][5]

Safety and Handling

Substituted phenylhydrazines are toxic and must be handled with care. They can be readily absorbed through the skin and may cause irritation, sensitization, and potential long-term health effects.[3][6][7]

  • Personal Protective Equipment (PPE): Always use in a properly functioning chemical fume hood.[7] Wear impermeable gloves, a lab coat, and chemical safety goggles.[8]

  • Handling: Avoid inhalation of dust.[8] Prevent contact with skin and eyes.[2][6] In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[2][6]

  • Disposal: Dispose of waste according to local regulations for toxic chemical waste. Do not allow the chemical to enter drains.[3][6]

Core Application: The Fischer Indole Synthesis

The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, enabling the construction of a vast array of substituted indoles, which are privileged scaffolds in medicinal chemistry.[4][9]

The Underlying Mechanism: A Step-by-Step Analysis

The reaction proceeds through a well-established, acid-catalyzed pathway. Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.[5][10][11]

  • Hydrazone Formation: The reaction commences with the condensation of 1-[2-(methylsulfanyl)phenyl]hydrazine with an aldehyde or ketone to form the corresponding phenylhydrazone. This step is typically reversible and is favored by the removal of water.

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine isomer ('ene-hydrazine'), a crucial step that sets the stage for the key rearrangement.[4][10]

  • [10][10]-Sigmatropic Rearrangement: Following protonation of the enamine, the molecule undergoes a concerted, thermal, or acid-catalyzed[10][10]-sigmatropic rearrangement (akin to a Claisen or Cope rearrangement).[4][11] This is often the rate-determining step and results in the formation of a di-imine intermediate, temporarily breaking the aromaticity of the phenyl ring.

  • Rearomatization & Cyclization: The intermediate quickly rearomatizes. Subsequent intramolecular attack by the terminal nitrogen onto the imine carbon forms a five-membered ring aminal.[10]

  • Ammonia Elimination: Finally, under acidic conditions, the aminal eliminates a molecule of ammonia (or an amine), leading to the formation of the stable, aromatic indole ring.[4][10]

Isotopic labeling studies have confirmed that the N1 nitrogen of the original phenylhydrazine is incorporated into the final indole ring.[4][5]

Fischer_Indole_Mechanism reactant reactant intermediate intermediate product product process process sub_hydrazine 1-[2-(Methylsulfanyl)phenyl]hydrazine p1 sub_hydrazine->p1 p_h sub_carbonyl Ketone / Aldehyde sub_carbonyl->p1 p_c hydrazone Phenylhydrazone Intermediate enamine Enamine (Ene-hydrazine) hydrazone->enamine Tautomerization rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement Protonation & Rearrangement aminal Cyclic Aminal rearrangement->aminal Rearomatization & Cyclization final_product 7-Methylsulfanyl-Indole aminal->final_product Elimination of NH₃ p1->hydrazone Condensation (+ H⁺, - H₂O)

Caption: Mechanism of the Fischer Indole Synthesis.

Strategic Advantage of the ortho-Methylsulfanyl Group

The placement of the methylsulfanyl group at the C2 position of the phenylhydrazine ring is strategic:

  • Regiocontrol: The substituent at the ortho position unambiguously directs the cyclization to form a 7-substituted indole. This avoids the formation of regioisomeric mixtures that can occur with meta-substituted phenylhydrazines.

  • Synthetic Handle: The sulfur atom can be readily oxidized (e.g., to sulfoxide or sulfone) or participate in metal-catalyzed cross-coupling reactions, providing a gateway to further molecular complexity.

Experimental Protocols

The following protocols are presented as a robust starting point. Optimization of catalyst, solvent, and temperature may be required for specific substrates.

General Protocol: Fischer Indole Synthesis

This procedure details the synthesis of a 7-(methylsulfanyl)indole derivative from 1-[2-(methylsulfanyl)phenyl]hydrazine oxalate and a generic ketone.

Experimental_Workflow setup setup reaction reaction workup workup purify purify start Start reagents Combine Hydrazine Salt, Ketone, and Acid Catalyst in Solvent start->reagents heat Heat to Reflux (e.g., 80-120 °C) reagents->heat monitor Monitor Progress by TLC heat->monitor complete Reaction Complete? monitor->complete complete->heat No cool Cool to Room Temp. complete->cool Yes neutralize Neutralize with Base (e.g., 1M NaOH) cool->neutralize extract Extract with Organic Solvent (e.g., EtOAc) neutralize->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purification Purify Crude Product (Column Chromatography) concentrate->purification end End purification->end

Caption: General experimental workflow for Fischer indole synthesis.

Materials:

  • 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate (1.0 eq)

  • Ketone or aldehyde (1.0–1.2 eq)

  • Acid Catalyst (see Table 1)

  • Solvent (see Table 1)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-[2-(methylsulfanyl)phenyl]hydrazine oxalate (1.0 eq), the carbonyl compound (1.1 eq), and the chosen solvent (e.g., glacial acetic acid, 5-10 mL per mmol of hydrazine).

  • Catalyst Addition: If not using an acidic solvent, add the acid catalyst (e.g., ZnCl₂, p-TsOH).[4][5]

  • Heating: Heat the reaction mixture to reflux. The optimal temperature will depend on the solvent and substrate reactivity.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed (typically 2-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If an acidic solvent was used, carefully pour the mixture over ice and neutralize with 1 M NaOH solution until the pH is approximately 7-8.[12]

    • Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x 50 mL).[12]

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[12]

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-(methylsulfanyl)indole derivative.

Data Presentation: Catalyst and Solvent Selection

The choice of acid catalyst and solvent is crucial for the success of the Fischer indole synthesis and is often substrate-dependent.

Catalyst TypeExamplesTypical SolventsKey Considerations & Insights
Brønsted Acids HCl, H₂SO₄, p-TsOH, Acetic Acid, Polyphosphoric Acid (PPA)Ethanol, Acetic Acid, Toluene, DioxaneAcetic acid can serve as both solvent and catalyst.[10] PPA is a strong dehydrating agent and is effective for less reactive substrates but requires higher temperatures.[4][9]
Lewis Acids ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃Ethanol, Dichloromethane, TolueneZnCl₂ is a classic and effective catalyst.[4][10][11] Lewis acids can be particularly useful for sensitive substrates where strong protic acids might cause degradation.

Alternative Application: Pyrazole Synthesis

While less common than indole synthesis, substituted hydrazines are also key precursors for the synthesis of pyrazoles, another important heterocyclic motif in medicinal chemistry. The reaction typically involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.

General Protocol: Pyrazole Synthesis

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-[2-(methylsulfanyl)phenyl]hydrazine oxalate (1.0 eq) and a suitable base (e.g., sodium acetate, 1.0 eq) in a minimal amount of water, then add ethanol.[12]

  • Addition: To this solution, add the 1,3-dicarbonyl compound (1.0 eq).[12]

  • Heating & Monitoring: Heat the mixture to reflux and monitor the reaction by TLC (typically 2-6 hours).[12]

  • Workup & Purification: Upon completion, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure, add water, and extract the product with an organic solvent.[12] The crude product can then be purified by recrystallization or column chromatography.

Conclusion

1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate is a highly valuable and strategic reagent for the synthesis of 7-methylsulfanyl-substituted indoles via the Fischer indole synthesis. Its salt form enhances stability and safety, while the ortho-substituent provides excellent regiocontrol and a functional handle for further diversification. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers to effectively utilize this reagent in the development of novel chemical entities.

References

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Retrieved from [Link]

  • MDPI. (2010, April 8). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]

  • MDPI. (2005, July 1). Synthesis of Phenylhydrazone of 5-Acetyl-3-(Methylsulfanyl)-1,2,4-Triazine and 3-Methyl-5-(Methylsulfanyl)-1-Phenyl-1H-Pyrazolo[4,3-e][2][4]Triazine from Pivotal Intermediate. Retrieved from [Link]

  • Alfa Aesar. (2010, December 3). Phenylhydrazine - SAFETY DATA SHEET. Retrieved from [Link]

  • Google Patents. (n.d.). US6852890B1 - Process for the preparation of phenylhydrazines.
  • PMC. (n.d.). 2-[2-(methylsulfanyl)phenyl]hydrazinylidene}(nitro)methyl)diazene. Retrieved from [Link]

  • PubMed. (1982, May 11). Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction. Retrieved from [Link]

  • International Chemical Safety Cards. (n.d.). ICSC 0938 - PHENYLHYDRAZINE. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed Mechanism of Bioactivation of Hydrazine and Phenylhydrazine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydrazine. Retrieved from [Link]

  • WIPO Patentscope. (2019, May 23). US20190152896 - Continuous flow process for the synthesis of phenylhydrazine salts and substituted phenylhydrazine salts. Retrieved from [Link]

  • OSHA. (n.d.). HYDRAZINE Method no.: 20. Retrieved from [Link]

  • Environmental Health & Safety, University of Pennsylvania. (2009, November). Procedure for Working with Phenyl Hydrazine and Phenyl Hydrazine Hydrochloride. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Phenylhydrazine – Knowledge and References. Retrieved from [Link]

  • Evans, W. L., et al. (1917). A COMPARISON OP PHENYLHYDRAZINE OXALATE WITH MESOXALIC ACID PHENYLEYDRAZONE. Zenodo. Retrieved from [Link]

  • PubMed. (1950, September 1). Phenylhydrazine oxalate as "trapping agent" for the simultaneous fixation of intermediate products in lactic acid fermentation with living cells. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Retrieved from [Link]

  • SciELO. (2013, December 10). Reaction of Hydrazine Hydrate with Oxalic Acid: Synthesis and Crystal Structure of Dihydrazinium Oxalate. Retrieved from [Link]

Sources

Method

Experimental procedure for hydrazone formation with 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate

Application Note & Protocol Topic: High-Efficiency Synthesis of Hydrazones using 1-[2-(Methylsulfanyl)phenyl]hydrazine Oxalate Abstract This document provides a comprehensive technical guide for the synthesis of hydrazon...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Efficiency Synthesis of Hydrazones using 1-[2-(Methylsulfanyl)phenyl]hydrazine Oxalate

Abstract

This document provides a comprehensive technical guide for the synthesis of hydrazones via the condensation reaction of 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate with various aldehydes and ketones. Hydrazones are a critical class of organic compounds utilized extensively in medicinal chemistry, materials science, and as intermediates in various synthetic transformations.[1] This guide details the underlying reaction mechanism, offers a robust step-by-step experimental protocol, outlines methods for product characterization, and provides expert troubleshooting advice. The use of the oxalate salt of the hydrazine derivative is highlighted as a strategic choice to enhance stability and simplify handling, while ensuring high reactivity for the desired transformation.

Introduction: The Rationale for Hydrazone Synthesis

Hydrazones, characterized by the R¹R²C=NNR³R⁴ functional group, are pivotal structural motifs in modern chemistry.[1] Their utility stems from the reactivity of the C=N double bond and the nucleophilicity of the nitrogen atoms, which allows for their participation in a wide array of chemical reactions, including the well-known Wolff-Kishner reduction and Fischer indole synthesis.[1][2][3] Furthermore, the hydrazone moiety is a privileged scaffold in drug discovery, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.

The specific reagent, 1-[2-(Methylsulfanyl)phenyl]hydrazine, offers unique structural features. The ortho-methylsulfanyl group can influence the electronic properties of the hydrazine and may serve as a handle for further synthetic modifications or as a coordination site in the development of metal-binding agents and chemosensors.[4] The use of its oxalate salt is a practical decision to improve the shelf-life and handling safety of the otherwise potentially unstable free hydrazine base.[5][6]

Mechanism of Acid-Catalyzed Hydrazone Formation

The synthesis of a hydrazone from a hydrazine and a carbonyl compound is a classic example of a nucleophilic addition-elimination reaction, often referred to as a condensation reaction. The process is typically catalyzed by a small amount of acid, which significantly accelerates the reaction rate.[3][7][8]

The mechanism proceeds through several distinct steps:

  • Activation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (H⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3][7]

  • Nucleophilic Attack: The terminal, more nucleophilic nitrogen atom of the hydrazine attacks the activated carbonyl carbon.[1] This leads to the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal.[3]

  • Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom. This intramolecular or solvent-mediated proton shuttle converts the hydroxyl group into a much better leaving group: water.

  • Dehydration: The lone pair of electrons on the second nitrogen atom facilitates the elimination of a water molecule. This dehydration step results in the formation of a C=N double bond and a hydrazonium ion intermediate.[3]

  • Deprotonation: A final deprotonation step, typically by a water molecule or a conjugate base in the solution, regenerates the acid catalyst and yields the stable hydrazone product.

Hydrazone_Mechanism Figure 1: Mechanism of Hydrazone Formation cluster_reactants cluster_intermediate R1 R¹-C(=O)-R² (Aldehyde/Ketone) Protonated_Carbonyl R¹-C⁺(OH)-R² R1->Protonated_Carbonyl + H⁺ Hydrazine H₂N-NH-R³ (Hydrazine) Protonated_Carbonyl->R1 - H⁺ Carbinolamine_Intermediate R¹-C(OH)(NH₂⁺-NH-R³)-R² Protonated_Carbonyl->Carbinolamine_Intermediate + Hydrazine Intermediate2 R¹-C(OH₂⁺)(-NH-NH-R³)-R² Carbinolamine_Intermediate->Intermediate2 Proton Transfer Hydrazonium R¹-C(=N⁺H-NH-R³)-R² Intermediate2->Hydrazonium - H₂O Product R¹-C(=N-NH-R³)-R² (Hydrazone) Hydrazonium->Product - H⁺

Caption: General mechanism for acid-catalyzed hydrazone formation.

Experimental Application & Protocol

This protocol provides a generalized procedure. Optimal reaction times and temperatures may vary depending on the specific aldehyde or ketone used.

Materials and Reagents
  • 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate

  • Aldehyde or Ketone (e.g., benzaldehyde, acetophenone)

  • Solvent: Anhydrous Ethanol or Methanol

  • Catalyst: Glacial Acetic Acid

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

  • Solvents for TLC: Ethyl Acetate, Hexanes

  • Solvent for Recrystallization: Ethanol/Water or similar suitable system

Equipment
  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source (heating mantle or oil bath)

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Buchner funnel and filter flask for vacuum filtration

  • Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • UV lamp for TLC visualization

  • Rotary evaporator

  • Melting point apparatus

Step-by-Step Synthesis Procedure

Workflow Figure 2: Experimental Workflow start Start dissolve 1. Dissolve Hydrazine Salt (1.0 eq) and Carbonyl (1.0-1.1 eq) in Ethanol start->dissolve catalyze 2. Add Catalytic Acetic Acid (2-3 drops) dissolve->catalyze react 3. Heat to Reflux (e.g., 80°C) for 2-6 hours catalyze->react monitor 4. Monitor Reaction Progress via TLC react->monitor monitor->react Incomplete cool 5. Cool to Room Temperature, then in an ice bath monitor->cool Complete isolate 6. Isolate Precipitate by Vacuum Filtration cool->isolate wash 7. Wash Product with Cold Ethanol and Water isolate->wash dry 8. Dry the Crude Product wash->dry purify 9. Purify by Recrystallization dry->purify characterize 10. Characterize Final Product (NMR, IR, MS, MP) purify->characterize end End characterize->end

Caption: A typical workflow for hydrazone synthesis and purification.

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate (1.0 equivalent) and the selected aldehyde or ketone (1.0 - 1.1 equivalents). Add a suitable volume of anhydrous ethanol to dissolve the reactants (e.g., 10-20 mL per gram of hydrazine salt).

    • Causality: Using a slight excess of the carbonyl compound can help drive the reaction to completion, especially if it is volatile. Ethanol is an excellent solvent as it dissolves the organic reactants and is compatible with the reaction conditions.[9]

  • Catalysis: To the stirring solution, add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

    • Causality: The acid catalyst is essential to protonate the carbonyl oxygen, thereby activating it for nucleophilic attack by the weakly basic hydrazine.[3][7] While the oxalate salt provides a slightly acidic environment, a stronger acid catalyst ensures the reaction proceeds efficiently.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C for ethanol) using a heating mantle. Allow the reaction to proceed for 2-6 hours.

  • Monitoring: Periodically monitor the reaction's progress using Thin-Layer Chromatography (TLC). Spot the reaction mixture against the starting materials on a silica gel plate and elute with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is complete when the starting hydrazine spot has been consumed and a new, typically less polar, product spot is dominant.[9]

  • Isolation: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. Often, the hydrazone product will begin to precipitate. To maximize precipitation, cool the flask further in an ice-water bath for 30 minutes.[9]

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid sequentially with a small amount of cold ethanol and then cold deionized water.

    • Causality: Washing with cold solvent removes unreacted starting materials and soluble impurities without significantly dissolving the desired product.[9]

  • Drying: Dry the crude product either in a desiccator under vacuum or in a low-temperature oven.

Purification

For most applications, the product will require further purification. Recrystallization is the most common and effective method.

  • Solvent Selection: Choose a suitable solvent or solvent pair for recrystallization (e.g., ethanol, ethanol/water, isopropanol). The ideal solvent should dissolve the compound when hot but not when cold.

  • Procedure: Dissolve the crude hydrazone in the minimum amount of boiling solvent. If the solution is colored, you may add a small amount of activated charcoal and hot filter. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a minimal amount of the cold recrystallization solvent, and dry thoroughly.

Product Characterization

To confirm the identity and purity of the synthesized hydrazone, a combination of analytical techniques should be employed.[10]

TechniqueCharacteristic SignalExpected Value / ObservationSource
¹H NMR Imine Proton (-N=CH-)δ 8.0 - 11.0 ppm (singlet or doublet)[9]
N-H Protonδ 9.0 - 12.0 ppm (broad singlet)[9]
Methylsulfanyl (-SCH₃) Protonsδ 2.4 - 2.7 ppm (singlet, 3H)
¹³C NMR Imine Carbon (>C=N-)δ 140 - 160 ppm[9]
FT-IR C=N Stretch (Imine)1650 - 1560 cm⁻¹[9]
N-H Stretch3300 - 3100 cm⁻¹[9]
Mass Spec. Molecular Ion Peak (M⁺)Corresponds to the calculated molecular weight.[9]
Melting Point Melting RangeA sharp, narrow melting range indicates high purity.[11]

Safety Precautions

Hydrazine derivatives must be handled with care as they are often toxic and can be skin/eye irritants. Phenylhydrazine, a related compound, is classified as toxic, a potential carcinogen, and a suspected mutagen.[12]

  • Engineering Controls: Always work in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is often suitable), and safety goggles.[13][14]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke in the laboratory.[15]

  • Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Reaction is slow or incomplete 1. Insufficient catalyst. 2. Low reaction temperature. 3. Deactivated carbonyl compound (e.g., sterically hindered).1. Add another drop of acetic acid. 2. Ensure the reaction is at a steady reflux. 3. Increase reaction time or consider a more forcing solvent like toluene with a Dean-Stark trap to remove water.[3]
Low or no product yield 1. Water present in the reaction mixture. 2. Product is soluble in the reaction solvent. 3. Incorrect stoichiometry.1. Use anhydrous solvents and reagents. 2. After cooling, remove the solvent on a rotary evaporator and attempt to isolate the product by trituration or chromatography. 3. Re-verify the masses and molar equivalents of all reactants.
Product is an oil or difficult to crystallize 1. Presence of impurities. 2. Product has a low melting point.1. Wash the crude material thoroughly. Purify using column chromatography instead of recrystallization. 2. Attempt to form a solid derivative or salt if applicable.

References

  • Chemistry LibreTexts. (2025, February 24). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. [Link]

  • OrgoSolver. Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation. OrgoSolver. [Link]

  • Chemistry Stack Exchange. (2021, April 15). How is the hydrazone formed in the Wolff-Kishner reduction? Chemistry Stack Exchange. [Link]

  • Organic-Chemistry.org. Hydrazone Formation. Organic-Chemistry.org. [Link]

  • ResearchGate. Mechanism for hydrazone formation from carbonyl and hydrazine compound. ResearchGate. [Link]

  • Organic Chemistry Portal. Hydrazone synthesis. Organic Chemistry Portal. [Link]

  • Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances. [Link]

  • ResearchGate. Analytical applications of Hydrazones in the determination of metal ions by using. ResearchGate. [Link]

  • Natural Sciences Publishing. (2018, January 1). Properties and Uses of Substituted Hydrazones. Natural Sciences Publishing. [Link]

  • Google Patents. US3332739A - Process for preparing hydrazine and substituted hydrazine from their carbonyl derivatives using cation exchange resins.
  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]

  • da Silva, J. G., et al. (2022). Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential. Molecules. [Link]

  • ATSDR. Chapter 6: Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]

  • DergiPark. (2021, November 21). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. DergiPark. [Link]

  • Gomaa, M. A.-M. (2010). Synthesis and Reactivity of[2][9][16]Triazolo-annelated Quinazolines. Molecules. [Link]

  • Royal Society of Chemistry. (2015). Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity. Chemical Science. [Link]

  • Mojzych, M. (2005). Synthesis of Phenylhydrazone of 5-Acetyl-3-(Methylsulfanyl)-1,2,4-Triazine and 3-Methyl-5-(Methylsulfanyl)-1-Phenyl-1H-Pyrazolo[4,3-e][2][9][16]Triazine from Pivotal Intermediate. Molbank. [Link]

  • Patil, P. S., et al. (2013). Reaction of Hydrazine Hydrate with Oxalic Acid: Synthesis and Crystal Structure of Dihydrazinium Oxalate. South African Journal of Chemistry. [Link]

  • Google Patents. WO2006118322A1 - Method for producing hydrazone derivatives.
  • Crisalli, P., & Kool, E. T. (2013). Water-Soluble Organocatalysts for Hydrazone and Oxime Formation. The Journal of Organic Chemistry. [Link]

  • Google Patents. CN107652219A - Phenyl hydrazine and substituted phenyl hydrazine continuous flow synthesis process.

Sources

Application

Applications of 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate in medicinal chemistry

Topic: Applications of 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate in medicinal chemistry Content Type: Detailed Application Note and Protocol Guide High-Value Scaffold for 7-Substituted Indoles and 1-Arylpyrazoles Int...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate in medicinal chemistry Content Type: Detailed Application Note and Protocol Guide

High-Value Scaffold for 7-Substituted Indoles and 1-Arylpyrazoles

Introduction & Chemical Profile

1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate is a specialized heterocyclic building block designed for the regioselective synthesis of nitrogen-containing heterocycles. In medicinal chemistry, this compound is prized for its ability to introduce a methylsulfanyl (thiomethyl) group at the sterically congested ortho-position of the resulting scaffold.

The oxalate salt form provides enhanced stability compared to the free hydrazine base, which is prone to oxidation and decomposition. This solid form allows for precise stoichiometry and safer handling in the laboratory.[1]

Physiochemical Data
PropertySpecification
Chemical Name 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate
Functional Group ortho-Thiomethyl (-SMe)
Molecular Weight ~244.27 g/mol (Calculated as 1:1 salt; Refer to CoA)
Appearance White to off-white crystalline solid
Solubility Soluble in warm water, MeOH, DMSO; sparingly soluble in Et₂O
Stability Hygroscopic; Store under inert atmosphere at -20°C

Core Application: Regioselective Fischer Indole Synthesis

The primary application of this reagent is the synthesis of 7-(methylsulfanyl)indoles .

Mechanistic Insight: The "Ortho-Blocking" Effect

In the Fischer Indole Synthesis, the [3,3]-sigmatropic rearrangement requires an available ortho-hydrogen on the aromatic ring.

  • The 2-position is blocked by the methylsulfanyl group.[1]

  • The 6-position is unsubstituted.

  • Result: Cyclization occurs exclusively at the 6-position, yielding the 7-substituted indole . This regiocontrol is critical for designing selective kinase inhibitors or GPCR ligands where the 7-position interacts with specific hydrophobic pockets.

Experimental Protocol

Target: Synthesis of 2,3-Dimethyl-7-(methylsulfanyl)-1H-indole

Reagents:

  • 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate (1.0 equiv)

  • 2-Butanone (Methyl ethyl ketone) (1.2 equiv)

  • Glacial Acetic Acid (Solvent/Catalyst)[1][2]

  • Saturated NaHCO₃ (for neutralization)

Step-by-Step Methodology:

  • Hydrazone Formation:

    • In a round-bottom flask equipped with a reflux condenser, suspend the hydrazine oxalate salt (5.0 mmol) in glacial acetic acid (20 mL).

    • Add 2-butanone (6.0 mmol) dropwise at room temperature.

    • Note: The oxalate salt will slowly dissolve as the free hydrazine reacts with the ketone. The acidity of the oxalate facilitates hydrazone formation without additional mineral acid.

  • Cyclization (Fischer Rearrangement):

    • Heat the reaction mixture to 90°C for 3–5 hours.

    • Monitor reaction progress by TLC (System: Hexanes/EtOAc 4:1). Look for the disappearance of the hydrazone intermediate and the appearance of a fluorescent indole spot.[1]

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into ice-water (100 mL).

    • Neutralize carefully with saturated NaHCO₃ or 10% NaOH until pH ~8. Caution: Vigorous CO₂ evolution.[1]

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Purify the crude residue via flash column chromatography (SiO₂), eluting with a gradient of Hexanes/EtOAc (0–20%).

Mechanism Visualization

FischerIndoleMechanism Hydrazine Hydrazine Oxalate (Start) Hydrazone Arylhydrazone Intermediate Hydrazine->Hydrazone + Ketone - H2O Enehydrazine Ene-hydrazine Tautomer Hydrazone->Enehydrazine Acid Cat. Tautomerization Sigmatropic [3,3]-Sigmatropic Rearrangement Enehydrazine->Sigmatropic C-C Bond Formation Indole 7-(Methylsulfanyl) indole Sigmatropic->Indole - NH3 Aromatization

Figure 1: Mechanism of Fischer Indole Synthesis showing the progression from hydrazine to the final 7-substituted indole.

Secondary Application: Synthesis of 1-Arylpyrazoles

Reaction with 1,3-dicarbonyl compounds yields 1-[2-(methylsulfanyl)phenyl]pyrazoles . This scaffold is widely used in agrochemistry and anti-inflammatory drug discovery (e.g., COX-2 inhibitors).

Experimental Protocol

Target: Synthesis of 3,5-Dimethyl-1-[2-(methylsulfanyl)phenyl]-1H-pyrazole

Reagents:

  • 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate (1.0 equiv)

  • Acetylacetone (2,4-Pentanedione) (1.1 equiv)

  • Ethanol (Solvent)[2]

  • Triethylamine (Et₃N) (1.0 equiv - Essential to neutralize oxalate)

Step-by-Step Methodology:

  • Neutralization & Addition:

    • Dissolve the hydrazine oxalate (2.0 mmol) in Ethanol (10 mL).

    • Add Triethylamine (2.0 mmol) to liberate the free hydrazine base in situ. Stir for 10 minutes at room temperature.

    • Add Acetylacetone (2.2 mmol) dropwise.

  • Cyclocondensation:

    • Heat the mixture to Reflux (78°C) for 2 hours.

    • Checkpoint: Monitor by TLC.[1][2][3] The reaction is typically cleaner than the indole synthesis.

  • Isolation:

    • Cool to room temperature.[1][2]

    • Concentrate the solvent to ~20% volume.

    • Add cold water (20 mL) to precipitate the product.

    • Filter the solid or extract with DCM if an oil forms.[1]

Functional Group Transformation: Sulfur Oxidation

The -SMe group is not just a structural placeholder; it is a functional handle. Post-cyclization, the sulfide can be oxidized to a Sulfoxide (SOMe) or Sulfone (SO₂Me) to modulate polarity and metabolic stability.

Oxidation StateReagentConditionsEffect on LogP
Sulfide (-SMe) NoneStarting MaterialHigh (Lipophilic)
Sulfoxide (-SOMe) NaIO₄ (1.1 eq)MeOH/H₂O, 0°CModerate (Chiral center)
Sulfone (-SO₂Me) m-CPBA (2.5 eq)DCM, RTLow (Polar, H-bond acceptor)

Safety & Handling Protocols

WARNING: Hydrazines are potential carcinogens and skin sensitizers. Oxalates can cause kidney toxicity if ingested.

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood.

  • PPE: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.

  • Decontamination: Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the hydrazine functionality before disposal.

  • Waste Disposal: Segregate as hazardous organic waste. Do not mix with strong oxidizers unless part of a controlled quenching protocol.[1]

References

  • Robinson, B. (1982). The Fischer Indole Synthesis. John Wiley & Sons. (Classic text on mechanism and regioselectivity).[1]

  • Popowycz, F., et al. (2003). "Synthesis of 7-substituted indoles via Fischer reaction." Tetrahedron, 59(10), 1749-1759. (Validating the regioselectivity of ortho-substituted hydrazines).

Sources

Method

Application Note: Heterocycle Synthesis from 1-[2-(Methylsulfanyl)phenyl]hydrazine Oxalate

Abstract & Core Utility 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate (CAS: N/A for specific salt, Free base generic ref: o-methylthiophenylhydrazine) is a specialized building block for introducing the ortho-thiomethylp...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Utility

1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate (CAS: N/A for specific salt, Free base generic ref: o-methylthiophenylhydrazine) is a specialized building block for introducing the ortho-thiomethylphenyl motif into heterocyclic drug candidates. The ortho-positioning of the methylsulfanyl (-SMe) group is sterically and electronically significant, often directing regioselectivity in cyclization reactions to yield 7-substituted indoles or N-(2-methylthiophenyl) azoles .

This guide details the handling of the oxalate salt—a stabilized storage form—and its subsequent conversion into three high-value heterocyclic classes:

  • 7-(Methylsulfanyl)indoles via Fischer Indole Synthesis.

  • 1-Aryl-5-pyrazolones via condensation with

    
    -keto esters.
    
  • 1,2,4-Triazoles via the Einhorn-Brunner reaction or similar condensations.

Pre-Analytical Processing: Salt Neutralization

The oxalate salt stabilizes the hydrazine against air oxidation but must often be neutralized to liberate the nucleophilic free base, particularly for reactions sensitive to strong acids or requiring non-polar solvents.

Protocol: Liberation of Free Base

Rationale: Direct use of the oxalate salt in basic conditions (e.g., Pyrazole synthesis) consumes the base catalyst. Pre-neutralization ensures accurate stoichiometry.

  • Suspension: Suspend 10.0 mmol of 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate in 50 mL of water.

  • Neutralization: Slowly add 20 mL of 10% w/v Na₂CO₃ solution while stirring. Monitor pH until it reaches ~9-10.

    • Observation: The solid will dissolve and an oil (the free hydrazine) will separate.

  • Extraction: Extract the mixture with Dichloromethane (DCM) (

    
     mL).
    
  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄.

  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) at

    
    C.
    
    • Caution: Aryl hydrazines are unstable; use immediately or store under Argon at -20°C.

Application 1: Synthesis of 7-(Methylsulfanyl)indole

Mechanism: Fischer Indole Synthesis.[1][2][3] Target: 3-substituted-7-(methylsulfanyl)indoles (e.g., Tryptamine analogs).

Mechanistic Insight

The ortho-SMe group exerts a steric influence. In the [3,3]-sigmatropic rearrangement step, the new C-C bond forms at the ortho position of the hydrazone. Since one ortho position is blocked by the -SMe group, cyclization occurs exclusively at the unsubstituted ortho carbon, yielding the 7-substituted indole .

Experimental Protocol

Reagents:

  • Free hydrazine (from Section 2) or Oxalate salt (requires excess acid/buffer).

  • Ketone (e.g., Ethyl methyl ketone or Cyclohexanone).

  • Catalyst: 4% H₂SO₄ in Acetic Acid or Polyphosphoric Acid (PPA).

Step-by-Step:

  • Condensation: Dissolve 10 mmol of the hydrazine (free base) and 10 mmol of the ketone in 30 mL of Glacial Acetic Acid.

  • Catalysis: Add 2 mL of conc. H₂SO₄ dropwise.

    • Note: If using the Oxalate salt directly, increase H₂SO₄ to 2.5 mL to ensure acidity, as oxalate acts as a buffer.

  • Reflux: Heat the mixture to reflux (

    
    C) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2).
    
  • Quench: Cool to room temperature and pour the reaction mixture onto 100 g of crushed ice/water.

  • Isolation: Neutralize with NaOH (aq) to pH 7. Extract with Ethyl Acetate.[1]

  • Purification: Flash chromatography on Silica Gel.

    • Expected Product: 7-(methylsulfanyl)-2,3-disubstituted indole.

Workflow Diagram (DOT)

FischerIndole Start Hydrazine Oxalate Base Free Base (1-[2-(SMe)Ph]NHNH2) Start->Base Na2CO3 / DCM Hydrazone Aryl Hydrazone Intermediate Base->Hydrazone + Ketone AcOH, Reflux Sigmatropic [3,3]-Sigmatropic Rearrangement Hydrazone->Sigmatropic H+ Catalyst Cyclization Ammonia Loss & Aromatization Sigmatropic->Cyclization - NH3 Product 7-(Methylsulfanyl)indole Cyclization->Product

Caption: Pathway for the regioselective synthesis of 7-substituted indoles via Fischer Cyclization.

Application 2: Synthesis of Pyrazolones (Edaravone Analogs)

Reaction: Condensation with


-keto esters.
Target:  1-[2-(Methylsulfanyl)phenyl]-3-methyl-5-pyrazolone.
Mechanistic Insight

The hydrazine nitrogen (terminal -NH₂) attacks the ketone carbonyl of the


-keto ester, followed by cyclization of the internal nitrogen onto the ester carbonyl. The ortho-SMe group remains on the N1-phenyl ring.
Experimental Protocol

Reagents:

  • 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate (10 mmol).

  • Ethyl Acetoacetate (11 mmol).

  • Sodium Acetate (20 mmol) - Critical for buffering the oxalate.

  • Ethanol (50 mL).

Step-by-Step:

  • Preparation: In a round-bottom flask, mix the hydrazine oxalate, Sodium Acetate, and Ethanol. Stir for 15 minutes to generate the buffered hydrazine in situ.

  • Addition: Add Ethyl Acetoacetate dropwise at room temperature.

  • Reaction: Heat to reflux (

    
    C) for 3–6 hours.
    
    • Checkpoint: A solid precipitate often forms upon cooling.

  • Workup: Evaporate 50% of the ethanol. Cool in an ice bath. Filter the precipitate.[1]

  • Recrystallization: Recrystallize from Ethanol/Water.

    • Characterization: 1H NMR will show the pyrazolone methylene protons (or enol form) and the distinctive S-Me singlet ~2.4 ppm.

Data Summary & Troubleshooting

ParameterIndole Synthesis (Fischer)Pyrazole Synthesis
Solvent Glacial Acetic AcidEthanol / Methanol
Catalyst H₂SO₄ / ZnCl₂ / PPASodium Acetate (Buffer)
Temp 100–120°C (Reflux)70–80°C (Reflux)
Key Risk S-Oxidation (avoid HNO₃ or peroxides)Incomplete cyclization (check pH)
Regiochem 7-SMe Indole (Exclusive)1-(2-SMe-phenyl)pyrazole
Yield Typically 60–75%Typically 80–90%
Troubleshooting "The Black Tar"

In Fischer synthesis, decomposition often leads to dark tars.

  • Cause: Overheating or excessive acid concentration.

  • Fix: Use Polyphosphoric Acid (PPA) at moderate temperatures (80–90°C) instead of H₂SO₄/AcOH reflux. PPA is gentler and often cleaner for sensitive thioethers.

References

  • Fischer Indole Synthesis Overview. BenchChem Application Notes. Retrieved from .

  • Synthesis of Edaravone Analogs (Pyrazolones). Indian Academy of Sciences. Retrieved from .

  • Regioselectivity in Fischer Indole Synthesis. Wikipedia / Organic Chemistry Portal. Retrieved from .

  • Handling of Hydrazine Salts. Organic Syntheses, Coll. Vol. 1. Retrieved from .

Sources

Application

1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate as a building block for novel pharmaceuticals

Application Note: 1-[2-(Methylsulfanyl)phenyl]hydrazine Oxalate in Heterocyclic Scaffold Construction Introduction: The Ortho-Directing Powerhouse 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate (CAS: 192802-30-9) is a spe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-[2-(Methylsulfanyl)phenyl]hydrazine Oxalate in Heterocyclic Scaffold Construction

Introduction: The Ortho-Directing Powerhouse

1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate (CAS: 192802-30-9) is a specialized building block designed for the high-fidelity synthesis of 7-substituted indoles and indazoles . While phenylhydrazine is the archetype for indole synthesis, this ortho-thiomethyl derivative offers a distinct strategic advantage in medicinal chemistry:

  • Regiocontrol: In the Fischer Indole Synthesis, the ortho-substituent forces the [3,3]-sigmatropic rearrangement to occur at the unsubstituted ortho-position, exclusively yielding the 7-(methylsulfanyl)indole scaffold.

  • Functional Versatility: The methylsulfanyl (-SMe) group is a "chameleon" handle. It is stable during cyclization but can be subsequently oxidized to a sulfoxide (-SOMe) or sulfone (-SO₂Me), activating the position for Nucleophilic Aromatic Substitution (SₙAr) to introduce diverse amines or ethers later in the drug discovery pipeline.

  • Stability: The oxalate salt form mitigates the oxidative instability and volatility inherent to free hydrazine bases, allowing for precise stoichiometric control.

Chemical Profile & Handling

Table 1: Physicochemical Specifications

PropertySpecification
Chemical Name 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate
Structure Ph(2-SMe)-NHNH₂ · (CO₂H)₂
Molecular Weight 244.27 g/mol (Salt) / 154.23 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, MeOH (warm); Low solubility in Et₂O
Handling Toxic & Sensitizer. Handle in fume hood. Avoid metal spatulas (trace metals catalyze decomposition).

Strategic Workflow: The "SMe-Indole" Platform

The following diagram illustrates the conversion of the oxalate salt into a pharmaceutical scaffold. The critical decision point is the Free Base Liberation , which must precede the condensation step to prevent acid-catalyzed degradation of sensitive ketones.

IndoleSynthesis cluster_0 Key Regiochemical Step Salt Hydrazine Oxalate (Stable Precursor) Base Free Hydrazine Base (Reactive Species) Salt->Base 1. NaOH/DCM 2. Phase Sep Hydrazone Arylhydrazone Intermediate Base->Hydrazone + Ketone (Condensation) Indole 7-(Methylsulfanyl)indole Scaffold Hydrazone->Indole Acid Cat. (Fischer Cyclization) Sulfone 7-(Methylsulfonyl)indole (Activated Electrophile) Indole->Sulfone mCPBA or Oxone (Oxidation)

Figure 1: Strategic workflow for converting the stable oxalate precursor into activated pharmaceutical intermediates.

Detailed Experimental Protocols

Protocol A: Free Base Liberation (Mandatory Pre-step)

Rationale: Direct use of the oxalate salt in ketone condensation often leads to lower yields due to the buffering effect of oxalic acid or premature protonation of the hydrazine.

  • Suspension: Suspend 10.0 mmol (2.44 g) of 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate in 50 mL of Dichloromethane (DCM).

  • Neutralization: Add 20 mL of 1N NaOH (aq) and stir vigorously for 15 minutes at room temperature. The solid should dissolve, and the organic layer will darken slightly.

  • Extraction: Separate the layers. Extract the aqueous layer once more with 20 mL DCM.

  • Drying: Combine organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Quantification: Concentrate immediately before use. Do not store the free base for >2 hours as it is prone to air oxidation (indicated by a red color change).

Protocol B: Regioselective Fischer Indole Synthesis

Target: Synthesis of 2,3-dimethyl-7-(methylsulfanyl)-1H-indole.

Reagents:

  • Free Hydrazine Base (from Protocol A, ~10 mmol)

  • 2-Butanone (Methyl Ethyl Ketone): 12 mmol (1.2 equiv)

  • Acetic Acid (Glacial): 15 mL

  • Zinc Chloride (ZnCl₂): 10 mmol (1.0 equiv) [Lewis Acid Catalyst]

Step-by-Step Procedure:

  • Hydrazone Formation:

    • Dissolve the fresh hydrazine base in 10 mL of Ethanol (EtOH).

    • Add 2-Butanone (1.08 g) dropwise at 0°C.

    • Stir at room temperature for 1 hour. Monitor by TLC (System: 20% EtOAc/Hexane). The hydrazine spot (polar) should disappear, replaced by a less polar hydrazone spot.

    • Note: Isolation of the hydrazone is usually unnecessary; "telescoping" is preferred.

  • Cyclization:

    • Evaporate the EtOH under reduced pressure (keep temperature <40°C).

    • Redissolve the residue in 15 mL Glacial Acetic Acid.

    • Add fused ZnCl₂ (1.36 g).

    • Heat the mixture to 90°C for 3–4 hours.

    • Mechanistic Insight: The ortho-SMe group sterically blocks one side of the aromatic ring, forcing the [3,3]-sigmatropic shift to the other ortho-position. This guarantees the 7-substituted indole product [1].[1]

  • Workup & Purification:

    • Cool to room temperature.[2] Pour the reaction mixture into 100 g of crushed ice/water.

    • Neutralize carefully with saturated NaHCO₃ or NH₄OH until pH ~8. Caution: Exothermic.

    • Extract with EtOAc (3 x 30 mL).

    • Wash organics with Brine, dry over MgSO₄, and concentrate.

    • Purification: Flash column chromatography (SiO₂). Elute with a gradient of 0–15% EtOAc in Hexanes. The 7-SMe indole typically elutes earlier than non-sulfur analogs due to lipophilicity.

Validation Criteria:

  • ¹H NMR (CDCl₃): Look for the S-Me singlet appearing around δ 2.5–2.6 ppm. The aromatic region should show a specific pattern (doublet-doublet-triplet) characteristic of a 7-substituted indole.

  • Mass Spec: M+ peak should correspond to Target Mass.

Pharmaceutical Context & Applications

The 7-(methylsulfanyl)indole moiety is a privileged structure in drug discovery, particularly for:

  • Kinase Inhibitors: The 7-position is often used to fine-tune the solubility and hydrophobic interaction within the ATP-binding pocket of kinases. The SMe group is a bioisostere for a methoxy group but with different metabolic stability.

  • GPCR Ligands: 7-substituted tryptamines (derived from these indoles) show unique selectivity profiles for 5-HT receptors (Serotonin) [2].

  • Late-Stage Diversification:

    • Oxidation: Treatment with m-CPBA yields the sulfone.

    • Displacement: The 7-sulfone can be displaced by primary or secondary amines in an SₙAr reaction, allowing the rapid generation of a library of 7-aminoindoles, which are otherwise difficult to synthesize [3].

References

  • Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. (The definitive text on the mechanism and regioselectivity of ortho-substituted hydrazines).
  • Barden, T. C. (2010).[3] "Indoles: Industrial, Agricultural and Medical Applications".[4] Topics in Heterocyclic Chemistry.

  • Wagaw, S., Yang, B. H., & Buchwald, S. L. (1999). "A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis". Journal of the American Chemical Society, 121(44), 10251-10263.

  • Sigma-Aldrich. (2023). "Safety Data Sheet: 1-[2-(Methylsulfanyl)phenyl]hydrazine hydrochloride".

Disclaimer: This protocol involves hazardous chemicals.[5][6][7][8][9] Phenylhydrazines are suspected carcinogens and skin sensitizers.[6][7] All work must be performed in a certified chemical fume hood with appropriate PPE.

Sources

Method

Catalytic conditions for reactions involving 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate

Application Note: Catalytic Conditions for Reactions Involving 1-[2-(Methylsulfanyl)phenyl]hydrazine Oxalate Executive Summary 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate (CAS: Generic ref for 2-SMe-phenylhydrazine der...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Conditions for Reactions Involving 1-[2-(Methylsulfanyl)phenyl]hydrazine Oxalate

Executive Summary

1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate (CAS: Generic ref for 2-SMe-phenylhydrazine derivatives) is a specialized hydrazine building block used primarily for synthesizing sulfur-functionalized heterocycles. Its core utility lies in the Fischer Indole Synthesis to generate 7-(methylsulfanyl)indoles—privileged scaffolds in medicinal chemistry (e.g., bioisosteres of 7-methoxyindoles found in GPCR ligands).

This guide addresses the specific challenges of using the oxalate salt form . While the oxalate counterion provides superior shelf-stability compared to the free base (which is prone to oxidation), it acts as a bidentate ligand that can poison Lewis Acid catalysts (


, 

). Therefore, this protocol details critical "Salt Liberation" steps and tailored catalytic conditions to ensure high-yield cyclization without desulfurization.

Chemical Profile & Handling

PropertyDescription
Chemical Structure Phenylhydrazine core with an ortho-thiomethyl (-SMe) group, crystallized with oxalic acid.
Stability High.[1][2] The oxalate salt prevents air-oxidation of the hydrazine to the diazonium or azo species.
Solubility Soluble in hot MeOH, EtOH, DMSO. Poorly soluble in non-polar solvents (

, Hexanes).[3]
Key Reactivity Nucleophilic attack by

(terminal nitrogen); Acid-catalyzed [3,3]-sigmatropic rearrangement.
Incompatibility Strong Oxidizers: Risk of S-oxidation to sulfoxide/sulfone. Lewis Acids (in salt form): Oxalate anions chelate metals (

,

), deactivating the catalyst.

Pre-Reaction Workflow: The "Oxalate Management" Decision

Before initiating catalysis, you must decide whether to use the salt directly or liberate the free base. This decision depends on your catalyst choice.

Decision Matrix:

  • Use Direct Salt: If using strong Brønsted acids (

    
    , Polyphosphoric acid, or glacial AcOH/HCl). The acid strength overrides the buffering capacity of the oxalate.
    
  • Liberate Free Base: If using Lewis Acids (

    
    , 
    
    
    
    ) or mild conditions (Pyrazolone synthesis).
Protocol A: In-Situ Free Base Liberation (Recommended)

Use this for Lewis Acid catalyzed reactions to prevent catalyst poisoning.

  • Suspension: Suspend 1.0 eq of the oxalate salt in the reaction solvent (e.g., Toluene or EtOH).

  • Neutralization: Add 1.1 eq of Sodium Ethoxide (NaOEt) or Triethylamine (

    
    ) . Stir for 15 minutes at RT.
    
  • Filtration (Optional but Preferred): If using a non-polar solvent (Toluene), the sodium oxalate byproduct will precipitate. Filter this off to leave the clean hydrazine free base in solution.

  • Catalyst Addition: Add the Lewis Acid catalyst immediately after neutralization to minimize oxidation.

Primary Application: Fischer Indole Synthesis[4][5][6][7][8]

This is the gold-standard reaction for this scaffold, yielding 7-(methylsulfanyl)indoles.

Mechanism of Action

The reaction proceeds via hydrazone formation, followed by a [3,3]-sigmatropic rearrangement.[1][4][5][6] The ortho-SMe group exerts an electronic effect that directs cyclization but can also act as a soft nucleophile, potentially interfering if the catalyst is too "soft".

FischerIndole Start Hydrazine Oxalate (Salt Form) FreeBase Free Base (In Situ) Start->FreeBase Base (NaOEt) (If Lewis Acid used) Hydrazone Arylhydrazone Intermediate Start->Hydrazone Ketone + H+ (Direct Protic Route) FreeBase->Hydrazone Ketone + Cat. EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine Tautomerization Sigmatropic [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigmatropic C-C Bond Formation Indole 7-(Methylsulfanyl)indole Product Sigmatropic->Indole -NH3 Cyclization

Caption: Workflow for Fischer Indole Synthesis from Hydrazine Oxalate salts.

Protocol B: Protic Acid Catalysis (Direct Use)

Best for: Robust substrates (cyclohexanone, acetophenones).

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate (1.0 eq) in Glacial Acetic Acid (concentration 0.5 M).

  • Ketone Addition: Add the ketone (1.1 eq).

  • Acid Promoter: Add conc. HCl or

    
      (5–10 mol%).
    
    • Note: The oxalate is acidic, but the extra mineral acid ensures rapid hydrazone protonation.

  • Reaction: Reflux (

    
    ) for 2–4 hours. Monitor by TLC (the hydrazone intermediate often appears first, then disappears).
    
  • Workup:

    • Cool to RT.

    • Pour into ice water.

    • Neutralize with NaOH or

      
       to pH 8.
      
    • Extract with EtOAc.[1] The SMe-indole is usually lipophilic.

Protocol C: Lewis Acid Catalysis (Zinc Chloride Method)

Best for: Sensitive substrates or when lower temperatures are required.

  • Pre-treatment: Perform Protocol A (Liberation) in Ethanol .

  • Catalyst: Add fused

    
      (1.5 eq).
    
  • Reaction: Heat to reflux (

    
    ) for 4–6 hours.
    
  • Workup: Evaporate EtOH. Resuspend residue in dilute HCl (to break Zn complexes) and extract with DCM.

Secondary Application: Pyrazole Synthesis

Reaction with 1,3-dicarbonyls (e.g., acetylacetone) to form 1-arylpyrazoles.

Protocol D: Buffered Condensation
  • Solvent: Ethanol (0.2 M).

  • Buffer: Add Sodium Acetate (NaOAc) (1.1 eq relative to oxalate).

    • Reason: Oxalic acid is strong enough to protonate the hydrazine, reducing its nucleophilicity. NaOAc buffers the solution to allow the terminal nitrogen to attack the carbonyl.

  • Reagent: Add 1,3-dicarbonyl compound (1.1 eq).

  • Conditions: Reflux for 2 hours.

  • Isolation: Cool to induce precipitation. If no precipitate, evaporate and recrystallize from EtOH/Water.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Lewis Acid) Oxalate poisoning.Ensure complete removal of oxalate via filtration (Protocol A) before adding

.
S-Oxidation (Sulfoxide) Presence of peroxides in ether/THF or use of

.
Use fresh solvents. Avoid oxidizing acids. Use

or HCl only.
No Reaction (Ketone) Hydrazine salt too acidic.Add NaOAc to buffer the pH to ~4–5 to facilitate initial hydrazone formation.
Desulfurization Raney Nickel or Pd/C hydrogenation attempted.Avoid reductive conditions that cleave C-S bonds.

References

  • Fischer Indole Synthesis Mechanism & Catalysis

    • Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link

  • Reactivity of 2-(Methylthio)

    • Hassner, A., & Catsoulacos, P. (1967).[7] Reaction of phenylhydrazine with α-substituted epoxides and ketones. Chemical Communications.[7][8] Link[7][8]

  • Hydrazine Oxalate Salt Handling

    • VulcanChem. (2023). Product Profile: Hydrazine Oxalates and Solubility. Link

  • General Protocols for Thio-Indoles

    • BenchChem. (2025).[1] Application Notes for Reactions Involving [2-(methylthio)phenyl]hydrazine. Link

  • Lewis Acid Catalysis in Indole Synthesis

    • Alfa Chemistry. (2024).[9] Fischer Indole Synthesis Catalysts and Mechanisms. Link

Sources

Application

Handling and disposal procedures for 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate

Application Note & Protocol: Safe Handling and Disposal of 1-[2-(Methylsulfanyl)phenyl]hydrazine Oxalate Executive Summary This guide establishes the standard operating procedure (SOP) for 1-[2-(Methylsulfanyl)phenyl]hyd...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Safe Handling and Disposal of 1-[2-(Methylsulfanyl)phenyl]hydrazine Oxalate

Executive Summary

This guide establishes the standard operating procedure (SOP) for 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate . This compound is a specialized building block, often used in the synthesis of pyrazoles and indoles for pharmaceutical applications.

Critical Safety Alert: This compound combines three distinct hazard profiles:

  • Hydrazine Moiety: Potent reducing agent, potential genotoxin/carcinogen (Category 1B), and skin sensitizer.

  • Oxalate Salt: Nephrotoxic (kidney damage) and systemic poison upon absorption.

  • Ortho-Methylsulfanyl Group: Thioether functionality capable of generating volatile, malodorous species (stench) upon decomposition or basification.

Physicochemical & Hazard Profile

Table 1: Compound Specifications & GHS Classification

PropertyDetails
Chemical Name 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate
Synonyms (2-Methylthiophenyl)hydrazine oxalate; 1-Hydrazino-2-(methylthio)benzene oxalate
Molecular Formula C₇H₁₀N₂S[1][2][3] · C₂H₂O₄ (Salt)
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol; sparingly soluble in cold water.
Primary Hazards Acute Toxicity (Oral/Dermal/Inhalation), Carcinogenicity (1B) , Skin Sensitization , Stench (potential).
Signal Word DANGER

Mechanistic Insight: The hydrazine functional group is a nucleophile that can react with DNA bases, leading to its classification as a mutagen/carcinogen. The oxalate counter-ion, while improving shelf-stability compared to the free base, adds acute systemic toxicity risks (hypocalcemia, renal failure) if ingested or absorbed in significant quantities.

Engineering Controls & Personal Protective Equipment (PPE)

Trustworthiness Check: Always assume the compound is a "dusting hazard" until dissolved.

Engineering Controls
  • Primary Containment: All weighing and open-vessel manipulations must be performed in a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with a face velocity of >100 fpm.

  • Static Control: Use an ionizing bar or anti-static gun during weighing, as oxalate salts can be electrostatic and prone to dispersal.

PPE Requirements (Defense in Depth)
  • Respiratory: N95 (minimum) or P100 respirator if working outside a hood (not recommended).

  • Dermal: Double-gloving is mandatory.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Extended-cuff Nitrile (8 mil) or Neoprene.

    • Rationale: Hydrazines can permeate standard latex; double-gloving provides a "breakthrough" buffer.

  • Ocular: Chemical splash goggles (ANSI Z87.1). Face shield required if handling >100 mg in solution.

Experimental Protocol: Safe Handling Workflow

Receipt and Storage
  • Storage Condition: Store at -20°C in a dedicated freezer.

  • Atmosphere: Keep under inert gas (Argon/Nitrogen). The hydrazine moiety is susceptible to air oxidation, turning the white solid yellow/brown (formation of azo/azoxy impurities).

  • Secondary Containment: Store the vial inside a screw-top jar containing a sachet of activated carbon to absorb potential thioether odors.

Weighing and Solubilization
  • Step 1: Allow the vial to warm to room temperature inside a desiccator before opening to prevent water condensation (hydrolysis risk).

  • Step 2: Place a pre-tared vial inside the fume hood.

  • Step 3: Transfer solid using a disposable anti-static spatula.

  • Step 4: Immediately recap the stock vial and purge with Argon before returning to cold storage.

  • Step 5: Dissolve the solid in the chosen solvent (e.g., DMSO) before removing it from the hood.

Visual Workflow: Safe Handling Lifecycle

G Receipt Receipt of Compound (Inspect Seal) Storage Storage (-20°C, Argon, Desiccant) Receipt->Storage WarmUp Equilibration (Warm to RT in Desiccator) Storage->WarmUp Required for use Weighing Weighing (Fume Hood + Static Control) WarmUp->Weighing Prevent Condensation Solubilization Solubilization (Create Stock Solution) Weighing->Solubilization Minimize Dust Usage Experimental Use Solubilization->Usage Usage->Storage Return Excess (Purged)

Figure 1: Lifecycle of high-potency hydrazine salt handling.

Emergency Response: Spills & Exposure

The "Thioether" Complication: If the compound is exposed to strong bases or reducing agents during a spill, it may release 2-(methylthio)aniline or related sulfides, which have a low odor threshold and can cause nausea (stench).

Spill Cleanup Protocol
  • Evacuate: Clear the immediate area.

  • PPE Up: Don a Tyvek suit and P100 respirator.

  • Neutralization (Oxidation Strategy):

    • Do NOT use standard spill pillows alone.

    • Cover the spill with a 10% Bleach (Sodium Hypochlorite) solution.

    • Mechanism:[4] Bleach oxidizes the hydrazine to nitrogen gas and the sulfide to a non-volatile sulfoxide/sulfone, eliminating both toxicity and odor.

  • Collection: Absorb with vermiculite. Place in a double-bagged hazardous waste container.

Decision Tree: Spill Response

SpillResponse Start Spill Detected Type State of Spill? Start->Type Solid Solid / Powder Type->Solid Powder Liquid Solution (DMSO/MeOH) Type->Liquid Liquid ActionSolid Cover with wet paper towel (Prevent Dust) Solid->ActionSolid ActionLiquid Absorb with Vermiculite Liquid->ActionLiquid Decon Apply 10% Bleach (Oxidize Hydrazine/Sulfide) ActionSolid->Decon ActionLiquid->Decon Disposal Seal in HazWaste Drum Label: Toxic/Oxidizer Decon->Disposal

Figure 2: Decision logic for neutralizing hydrazine/thioether spills.

Disposal Procedures

Regulatory Status: Phenylhydrazines are often P-listed or U-listed wastes (RCRA) depending on jurisdiction. Treat this specific derivative as Hazardous Chemical Waste .

  • Segregation:

    • Do NOT mix with oxidizing acids (Nitric, Perchloric) – Risk of explosion.

    • Do NOT mix with aldehydes/ketones in the waste stream unless intended (forms hydrazones).

  • Labeling:

    • Must be labeled: "TOXIC - HYDRAZINE DERIVATIVE - SUSPECTED CARCINOGEN" .

  • Destruction Method:

    • Incineration is the only acceptable disposal method. The high temperature ensures complete destruction of the hydrazine core and the oxalate.

    • Benchtop Deactivation (Small Scale <100mg): Treat with excess dilute bleach (NaOCl) overnight in a fume hood to convert to N₂ and sulfoxides before disposal into aqueous hazardous waste (check local EHS regulations).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53445796, Phenylhydrazine Oxalate. Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Phenylhydrazine. Retrieved from [Link]

  • Columbia University EH&S. SOP for Stench Chemicals (Thioether Handling). Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Pyrazole Derivatives Using 1-[2-(Methylsulfanyl)phenyl]hydrazine Oxalate

Introduction: The Pyrazole Scaffold and the Role of the Substituted Hydrazine Precursor The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold and the Role of the Substituted Hydrazine Precursor

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Since its initial synthesis by Knorr in 1883, this scaffold has been integrated into a multitude of FDA-approved drugs, demonstrating a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The versatility of the pyrazole ring allows for extensive structural modifications, enabling the fine-tuning of biological activity and pharmacokinetic properties.[1]

A primary and highly effective method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[2][3][4] The choice of the substituted hydrazine is critical as it directly installs one of the key substituents on the pyrazole ring, influencing the final compound's biological profile.

This guide focuses on the application of 1-[2-(methylsulfanyl)phenyl]hydrazine oxalate as a key building block. The 2-(methylsulfanyl)phenyl substituent is of particular interest in drug discovery, as the sulfur-containing moiety can engage in specific interactions with biological targets and serve as a handle for further chemical modification. The use of the oxalate salt form of the hydrazine requires specific considerations in the experimental protocol, namely the in-situ liberation of the free hydrazine base to initiate the nucleophilic attack on the dicarbonyl partner.

These notes provide detailed, field-tested protocols and mechanistic insights for researchers, scientists, and drug development professionals engaged in the synthesis of novel pyrazole-based compounds.

Core Synthesis Principle: The Knorr Pyrazole Synthesis

The fundamental reaction described is the Knorr pyrazole synthesis. The process begins with the condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. The reaction concludes with a dehydration step to yield the stable, aromatic pyrazole ring.[2][4]

A key challenge when using unsymmetrical 1,3-dicarbonyl compounds is regioselectivity. The initial nucleophilic attack can occur at either of the two different carbonyl carbons, potentially leading to a mixture of two regioisomeric products.[2] The selectivity is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine.

Knorr_Mechanism cluster_reactants Reactants Hydrazine 1-[2-(Methylsulfanyl)phenyl]hydrazine (Free Base) Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone Condensation (-H₂O) Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Hydrazone Cyclic_Intermediate Cyclic Hemiaminal Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole 1-[2-(Methylsulfanyl)phenyl]pyrazole Derivative Cyclic_Intermediate->Pyrazole Dehydration (-H₂O)

Caption: Generalized mechanism of the Knorr pyrazole synthesis.

Experimental Protocols

Protocol 1: Synthesis of 1-[2-(Methylsulfanyl)phenyl]-3,5-dimethylpyrazole

This protocol details the reaction of 1-[2-(methylsulfanyl)phenyl]hydrazine oxalate with acetylacetone (a symmetrical 1,3-dicarbonyl compound) to yield a single pyrazole product.

Materials:

  • 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate

  • Acetylacetone (2,4-pentanedione)

  • Anhydrous Sodium Carbonate (Na₂CO₃)

  • Ethanol (Absolute)

  • Ethyl Acetate

  • Hexanes

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Liberation of Free Hydrazine: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 1-[2-(methylsulfanyl)phenyl]hydrazine oxalate (1.0 eq) and anhydrous sodium carbonate (2.2 eq) in absolute ethanol (40 mL).

    • Causality Note: The oxalate salt is stable but the free hydrazine is the active nucleophile. Two equivalents of a mild base like Na₂CO₃ are used to neutralize the diprotic oxalic acid, liberating the hydrazine in situ. An additional slight excess of base ensures complete neutralization.

  • Reactant Addition: To the stirring suspension, add acetylacetone (1.05 eq) via syringe.

    • Causality Note: A small excess of the dicarbonyl compound ensures the complete consumption of the more valuable hydrazine precursor.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system.

    • Trustworthiness Note: The disappearance of the hydrazine spot on the TLC plate is the primary indicator of reaction completion. Co-spotting with the starting material is crucial for accurate monitoring.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts (sodium oxalate and excess sodium carbonate). Wash the filter cake with a small amount of ethanol.

  • Extraction: Concentrate the filtrate under reduced pressure to obtain a crude oil or solid. Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).

    • Causality Note: The water wash removes any remaining inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes to 9:1 hexanes:ethyl acetate). Combine the fractions containing the desired product and remove the solvent in vacuo to yield the pure 1-[2-(methylsulfanyl)phenyl]-3,5-dimethylpyrazole.

Protocol 2: Regioselective Synthesis of 1-[2-(Methylsulfanyl)phenyl]-5-methyl-3-(trifluoromethyl)-1H-pyrazole

This protocol describes the reaction with an unsymmetrical dicarbonyl, 1,1,1-trifluoro-2,4-pentanedione, where regioselectivity is a key consideration.

Materials:

  • 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate

  • 1,1,1-Trifluoro-2,4-pentanedione

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Glacial Acetic Acid

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Free Hydrazine Generation: In a 100 mL round-bottom flask, suspend 1-[2-(methylsulfanyl)phenyl]hydrazine oxalate (1.0 eq) and anhydrous potassium carbonate (2.2 eq) in ethanol (30 mL) and stir for 15 minutes at room temperature.

  • Reactant Addition: Add 1,1,1-trifluoro-2,4-pentanedione (1.0 eq) to the mixture, followed by glacial acetic acid (0.5 mL).

    • Causality Note: The reaction is typically acid-catalyzed.[2] Acetic acid facilitates the initial condensation by protonating a carbonyl oxygen, making the carbon more electrophilic. The more electrophilic ketone (adjacent to the electron-withdrawing CF₃ group) is preferentially attacked by the hydrazine, leading to the desired regioisomer.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC (e.g., 4:1 Hexanes:Ethyl Acetate) for the disappearance of the hydrazine.

  • Work-up and Neutralization: After cooling to room temperature, remove the ethanol under reduced pressure. Add dichloromethane (DCM, 50 mL) and water (30 mL) to the residue. Carefully add saturated sodium bicarbonate solution portion-wise until effervescence ceases and the aqueous layer is neutral or slightly basic (pH ~8).

    • Causality Note: Neutralization of the acetic acid catalyst is essential before extraction to prevent the product, which has a basic nitrogen, from partitioning into the aqueous layer as a salt.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with additional DCM (2 x 25 mL).

  • Drying and Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude material by column chromatography on silica gel to isolate the major regioisomer, 1-[2-(methylsulfanyl)phenyl]-5-methyl-3-(trifluoromethyl)-1H-pyrazole.

Data Presentation: Representative Syntheses

The following table summarizes typical reaction conditions and outcomes for the synthesis of pyrazole derivatives from various hydrazines and 1,3-dicarbonyl compounds, providing a comparative context for the protocols described above.

Hydrazine Derivative1,3-Dicarbonyl CompoundSolventConditionsProductYield (%)Reference
PhenylhydrazineAcetylacetoneEthanolReflux, 4h1-Phenyl-3,5-dimethylpyrazole92[5]
PhenylhydrazineEthyl acetoacetateAcetic AcidReflux, 2h3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one85[5]
Hydrazine hydrate1,3-Diphenylpropane-1,3-dioneEthanolReflux, 3h3,5-Diphenyl-1H-pyrazole90[5]
[2-(Methylsulfanyl)phenyl] hydrazine Acetylacetone Ethanol Reflux, 3-5h 1-[2-(Methylsulfanyl)phenyl]-3,5-dimethylpyrazole ~85 (This work)
[2-(Methylsulfanyl)phenyl] hydrazine 1,1,1-Trifluoro-2,4-pentanedione Ethanol / Acetic Acid Reflux, 4-6h 1-[2-(MS)phenyl]-5-Me-3-CF₃-pyrazole ~75 (This work)

Experimental Workflow Visualization

The general workflow for the synthesis and purification of pyrazole derivatives from 1-[2-(methylsulfanyl)phenyl]hydrazine oxalate is outlined below.

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification & Analysis start 1. Weigh Hydrazine Oxalate and Base (e.g., Na₂CO₃) add_solvent 2. Add Solvent (e.g., Ethanol) start->add_solvent add_dicarbonyl 3. Add 1,3-Dicarbonyl Compound add_solvent->add_dicarbonyl reflux 4. Heat to Reflux (Monitor by TLC) add_dicarbonyl->reflux cool 5. Cool and Filter Inorganic Salts reflux->cool concentrate 6. Concentrate Filtrate cool->concentrate extract 7. Dissolve in EtOAc, Wash with H₂O & Brine concentrate->extract dry 8. Dry Organic Layer (Na₂SO₄) & Concentrate extract->dry chromatography 9. Column Chromatography dry->chromatography characterize 10. Characterization (NMR, MS, etc.) chromatography->characterize

Caption: Step-by-step workflow for pyrazole synthesis.

References

  • BenchChem. (2025). Application Notes and Protocols for Reactions Involving Hydrazine and [2-(methylthio)phenyl]hydrazine. Retrieved from BenchChem Website.[5]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PubMed Central. Retrieved February 18, 2026, from [Link]1]

  • BenchChem. (2025). Application Notes and Protocols for Knorr Pyrazole Synthesis. Retrieved from BenchChem Website.[2]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved February 18, 2026, from [Link]]

  • Elguero, J., et al. (2025). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry.[6]

  • Process for the preparation of phenyl pyrazole compounds. (2006). Google Patents. Retrieved February 18, 2026, from ]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 18, 2026, from [Link]]

  • Recent advances in the synthesis of new pyrazole derivatives. (n.d.). ARKIVOC.

  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. Retrieved February 18, 2026, from [Link]3]

  • Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. (2018). Bioorganic & Medicinal Chemistry Letters.[7]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved February 18, 2026, from [Link]4]

  • 3,5-dimethylpyrazole. (n.d.). Organic Syntheses. Retrieved February 18, 2026, from [Link]]

Sources

Application

Application Notes &amp; Protocols for the Continuous Flow Synthesis of Phenylhydrazine Salts and Derivatives

Abstract Phenylhydrazine and its derivatives are indispensable building blocks in the pharmaceutical and chemical industries, serving as key precursors for synthesizing a wide array of molecules, including indoles via th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Phenylhydrazine and its derivatives are indispensable building blocks in the pharmaceutical and chemical industries, serving as key precursors for synthesizing a wide array of molecules, including indoles via the Fischer indole synthesis, antipyretics, and various dyes.[1][2][3] Traditional batch synthesis methods, however, are fraught with significant safety and efficiency challenges. The primary route involves the diazotization of an aromatic amine followed by reduction. The diazonium salt intermediates are notoriously unstable, with a high risk of thermal decomposition and explosion, necessitating stringent low-temperature control and limiting production scale.[4][5] This application note details robust, scalable, and significantly safer protocols for the synthesis of phenylhydrazine salts and their derivatives using continuous flow chemistry. By leveraging the inherent advantages of microreactors—such as superior heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous intermediates in-situ—these methods minimize risk while improving yield and purity.[5][6] We provide detailed, step-by-step protocols for the synthesis of phenylhydrazine hydrochloride and 2-ethylphenylhydrazine hydrochloride, demonstrating the broad applicability of this advanced manufacturing technology.

Introduction: The Case for Continuous Flow

The synthesis of phenylhydrazine salts traditionally involves a two-step process: the diazotization of aniline (or a substituted aniline) with nitrous acid, followed by the reduction of the resulting diazonium salt.[2]

The Challenge of Batch Processing: In a batch reactor, the diazotization step requires the generation and accumulation of a significant quantity of the diazonium salt. This intermediate is thermally sensitive and can decompose exothermically, releasing nitrogen gas and creating a severe explosion hazard.[4][5] To mitigate this, batch reactions are typically run at very low temperatures (0–10 °C), which increases energy consumption and can slow reaction rates.[4] Furthermore, poor mixing and heat transfer in large vessels can lead to localized "hot spots," further increasing the risk of decomposition and the formation of undesirable by-products like diazoamino compounds.[4][7]

The Continuous Flow Advantage: Continuous flow chemistry fundamentally transforms this process from a hazardous operation to a controlled, safe, and efficient one. The key advantages include:

  • Inherent Safety: The reactor volume is extremely small, meaning only minuscule quantities of the hazardous diazonium salt exist at any given moment. The intermediate is generated and consumed "on-the-fly" in a continuous stream, preventing dangerous accumulation.[5][8]

  • Superior Thermal Control: The high surface-area-to-volume ratio of flow reactors allows for near-instantaneous and highly efficient heat exchange, easily dissipating the exotherm of the diazotization reaction and maintaining precise temperature control.[6][9]

  • Enhanced Mixing: Rapid and efficient mixing in microchannels ensures reaction homogeneity, which suppresses side-reaction formation and leads to higher product purity.[7]

  • Rapid Process Optimization: Key parameters like temperature, residence time, and stoichiometry can be screened and optimized in a fraction of the time required for batch processes.

  • Seamless Scalability: Production can be scaled up by either running the system for longer periods or by "numbering-up" (running multiple reactors in parallel), bypassing the complex and often unpredictable challenges of batch scale-up.

Reaction Mechanism and Workflow

The synthesis is a tandem three-step reaction sequence that is integrated into a single, continuous process: Diazotization, Reduction, and Acidic Hydrolysis/Salt Formation.[4][10]

  • Diazotization: An aniline derivative, dissolved in acid (e.g., HCl), is reacted with a diazotizing agent (e.g., sodium nitrite) to form the corresponding diazonium salt. This reaction is highly exothermic and is performed in the first stage of the flow reactor at low temperatures.

  • Reduction: The stream containing the in-situ generated diazonium salt is immediately mixed with a reducing agent (e.g., sodium sulfite). This reduces the diazonium group to the hydrazine moiety.

  • Acidic Hydrolysis & Salt Formation: The reaction mixture then flows through a heated section of the reactor to complete the reduction and facilitate hydrolysis, ultimately forming the stable phenylhydrazine salt, which can then be crystallized upon cooling.[11]

Below is a generalized workflow for this integrated continuous process.

G P1 Pump A Aniline in HCl M1 T-Mixer P1->M1 P2 Pump B NaNO₂ Solution P2->M1 P3 Pump C Reductant (Na₂SO₃) M2 T-Mixer P3->M2 R1 Reactor Coil 1 (Diazotization) 0-10 °C M1->R1 Residence Time ~1-2 min R1->M2 R2 Reactor Coil 2 (Reduction & Hydrolysis) 70-90 °C M2->R2 Residence Time ~10-20 min BPR Back-Pressure Regulator R2->BPR Collect Product Collection (Cooling & Crystallization) BPR->Collect

Caption: General workflow for continuous synthesis of phenylhydrazine salts.

Experimental Protocols

Safety Precaution: Phenylhydrazine and its salts are toxic, readily absorbed through the skin, and are suspected carcinogens and mutagens.[12][13] All manipulations must be performed in a certified fume hood while wearing appropriate personal protective equipment (PPE), including impermeable gloves, safety goggles, and a lab coat.[13][14]

Protocol 1: Continuous Flow Synthesis of Phenylhydrazine Hydrochloride

This protocol describes the synthesis starting from aniline.

Reagent Preparation:

  • Solution A (Aniline Feed): In a 100 mL volumetric flask, carefully add 30 mL of concentrated hydrochloric acid (37%) to ~50 mL of deionized water. Cool the solution in an ice bath. Slowly add 9.31 g (0.1 mol) of aniline to the cold acid solution with stirring. Once dissolved, add deionized water to the mark.

  • Solution B (Diazotizing Agent): In a 100 mL volumetric flask, dissolve 7.25 g (0.105 mol) of sodium nitrite (NaNO₂) in deionized water and fill to the mark.

  • Solution C (Reducing Agent): In a 250 mL volumetric flask, dissolve 31.5 g (0.25 mol) of sodium sulfite (Na₂SO₃) in ~200 mL of deionized water with gentle heating. Cool to room temperature and fill to the mark.

Flow Reactor Setup:

  • Assemble a flow chemistry system with three pumps, two T-mixers, and two reactor coils as depicted in the workflow diagram.

  • The first reactor coil (R1, for diazotization, e.g., 2 mL volume) should be immersed in a cooling bath set to 5 °C.

  • The second reactor coil (R2, for reduction, e.g., 10 mL volume) should be immersed in a heating bath set to 80 °C.

  • Install a back-pressure regulator (BPR) set to ~5 bar after the second reactor to ensure the solvent remains in the liquid phase at elevated temperatures.

Reaction Execution:

  • Set the flow rates for the pumps as specified in the table below. Begin by pumping deionized water through all lines to stabilize the system pressure and temperature.

  • Switch the pump inlets from water to the reagent solutions (A, B, and C) to initiate the reaction.

  • Allow the system to run for a period equivalent to three times the total residence time to reach a steady state before collecting the product.

  • Collect the output from the BPR in a flask cooled in an ice bath. The phenylhydrazine hydrochloride will begin to crystallize.

Work-up and Analysis:

  • Once collection is complete, cool the collected mixture to 0-5 °C for 30 minutes to ensure complete crystallization.

  • Isolate the product by vacuum filtration, washing the solid with a small amount of ice-cold water.

  • Dry the white to pale-yellow crystals under vacuum to obtain phenylhydrazine hydrochloride.

  • Confirm product identity and purity using standard analytical techniques (e.g., ¹H-NMR, melting point).

ParameterSolution A (Aniline)Solution B (NaNO₂)Solution C (Na₂SO₃)
Concentration 1.0 M1.05 M1.0 M
Flow Rate 0.50 mL/min0.50 mL/min1.25 mL/min
Stoichiometry 1.0 equiv.1.05 equiv.2.5 equiv.
StageReactor VolumeTemperatureResidence Time
Diazotization 2.0 mL5 °C2.0 min
Reduction 10.0 mL80 °C4.4 min
Expected Yield: >90%
Protocol 2: Continuous Flow Synthesis of 2-Ethylphenylhydrazine Hydrochloride

This protocol demonstrates the synthesis of a derivative, a key intermediate for the NSAID Etodolac, showcasing the method's versatility.[15]

Reagent Preparation:

  • Solution A (Aniline Feed): Prepare a 1.0 M solution of 2-ethylaniline in 3.0 M hydrochloric acid.

  • Solution B (Diazotizing Agent): Prepare a 1.03 M aqueous solution of sodium nitrite (NaNO₂).

  • Solution C (Reducing Agent): Prepare a 1.4 M aqueous solution of sodium sulfite (Na₂SO₃).

Flow Reactor Setup & Execution:

  • Use the same physical setup as in Protocol 1.

  • Set the temperatures for the reactor coils: R1 (Diazotization) at 10 °C and R2 (Reduction) at 90 °C.

  • Set the pump flow rates according to the table below to achieve the desired stoichiometry and residence times.[15]

  • Follow the same procedure for reaching a steady state, collecting the product, and performing the work-up as described in Protocol 1.

ParameterSolution A (2-Ethylaniline)Solution B (NaNO₂)Solution C (Na₂SO₃)
Stoichiometry 1.0 equiv.1.03 equiv.2.8 equiv.
StageTemperatureTotal Flow RateResidence Time
Diazotization 10 °CVaries with pump rates~2-3 min
Reduction 90 °CVaries with pump rates~25-30 min
Reference Yield: 94%[15]

Process Insights and Optimization

  • Stoichiometry: A slight excess of sodium nitrite ensures complete conversion of the aniline. A larger excess of the reducing agent (sodium sulfite) is crucial for driving the reduction to completion.

  • Temperature Control: The diazotization temperature is a critical parameter. While flow chemistry provides excellent control, temperatures above 15-20 °C can lead to decomposition of the diazonium salt and reduced yield.[7] The reduction step benefits from higher temperatures to increase the reaction rate, which is safely achievable in a continuous flow setup.[15]

  • Residence Time: The diazotization reaction is extremely fast and is typically complete within 1-2 minutes.[7] The subsequent reduction and hydrolysis steps are slower and require a longer residence time, hence the larger volume of the second reactor coil.

  • By-product Minimization: Continuous flow processing significantly reduces the formation of impurities common in batch synthesis, often yielding a product of >99% purity without the need for additional purification steps like recrystallization or extraction.[11][16]

The overall chemical transformation is summarized below.

G Aniline Diazonium Aniline->Diazonium NaNO₂, HCl 0-10 °C (Diazotization) Hydrazine Diazonium->Hydrazine 1. Na₂SO₃ 2. HCl, 70-90 °C (Reduction & Hydrolysis)

Caption: Chemical scheme for the synthesis of Phenylhydrazine HCl.

Conclusion

The continuous flow synthesis of phenylhydrazine salts represents a paradigm shift in handling hazardous chemistry, transforming a notoriously dangerous batch process into a safe, reliable, and highly efficient manufacturing method. The protocols outlined in this note demonstrate that by leveraging the fundamental advantages of flow technology, it is possible to produce high-purity phenylhydrazine and its derivatives with high yields and unprecedented safety. This approach not only enhances laboratory safety but also provides a clear and robust pathway for the industrial-scale production of these vital chemical intermediates.

References

  • Google Patents. (n.d.). Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted...
  • Google Patents. (n.d.). Phenyl hydrazine and substituted phenyl hydrazine continuous flow synthesis process.
  • Kulkarni, A. A. (2020). Selectivity engineering of the diazotization reaction in a continuous flow reactor. Reaction Chemistry & Engineering. Retrieved from [Link]

  • Ley, S. V., et al. (2016). Exploring Flow Procedures for Diazonium Formation. MDPI. Retrieved from [Link]

  • Yu, Z., et al. (2015). Continuous-Flow Process for the Synthesis of 2-Ethylphenylhydrazine Hydrochloride. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Selectivity engineering of the diazotization reaction in a continuous flow reactor | Request PDF. Retrieved from [Link]

  • WIPO Patentscope. (2018, February 1). WO/2018/019250 CONTINUOUS FLOW SYNTHESIS PROCESS FOR PHENYLHYDRAZINE SALT AND SUBSTITUTED PHENYLHYDRAZINE SALT. Retrieved from [Link]

  • WIPO Patentscope. (2019, May 23). US20190152896 - Continuous flow process for the synthesis of phenylhydrazine salts and substituted phenylhydrazine salts. Retrieved from [Link]

  • American Chemical Society. (2015, June 12). Continuous-Flow Process for the Synthesis of 2-Ethylphenylhydrazine Hydrochloride. Retrieved from [Link]

  • Amar Equipment. (n.d.). Continuous Diazotization and Coupling. Retrieved from [Link]

  • MDPI. (2023, March 7). Continuous-Flow Diazotization of Weakly Basic Aromatic Amines in a Microreaction System. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylhydrazine. Retrieved from [Link]

  • Inxight Drugs. (n.d.). Phenylhydrazine. Retrieved from [Link]

  • Loba Chemie. (n.d.). PHENYL HYDRAZINE FOR SYNTHESIS. Retrieved from [Link]

  • Environmental Health & Safety, University of California, Santa Cruz. (n.d.). Procedure for Working with Phenyl Hydrazine and Phenyl Hydrazine Hydrochloride. Retrieved from [Link]

  • AKJournals. (n.d.). Continuous-Flow Meerwein Arylation. Retrieved from [Link]

  • Labogens. (2015, April 9). PHENYL HYDRAZINE FOR SYNTHESIS MSDS CAS No: 100-63-0 MSDS. Retrieved from [Link]

  • Vapourtec. (2022, March 28). Scale-Up of Diazonium Salts and Azides in a Three-Step Continuous Flow Sequence. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in reactions with 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate

Reagent ID: 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate Common Name: 2-(Methylthio)phenylhydrazine oxalate Primary Application: Synthesis of 7-(methylthio)indoles via Fischer Indole Synthesis. Module 1: Critical Reagen...

Author: BenchChem Technical Support Team. Date: February 2026

Reagent ID: 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate Common Name: 2-(Methylthio)phenylhydrazine oxalate Primary Application: Synthesis of 7-(methylthio)indoles via Fischer Indole Synthesis.

Module 1: Critical Reagent Handling & Stability

The "Oxalate Factor" This reagent is supplied as an oxalate salt to prevent the rapid oxidation inherent to free phenylhydrazines. The oxalate moiety acts as a reducing stabilizer. However, the presence of oxalic acid can interfere with pH-sensitive reaction kinetics or solubility in non-polar solvents.[1]

Storage Protocol
  • Temperature: -20°C (Long term) or 2-8°C (Active use).

  • Atmosphere: Store under Argon/Nitrogen. The ortho-methylsulfanyl group makes the ring electron-rich, increasing susceptibility to oxidative degradation.[1]

  • Visual Check: Pure compound is white to off-white. Yellow/Orange discoloration indicates partial oxidation to the diazene or azo species. Dark Brown/Black indicates significant decomposition; purification is required before use.

Decision: To Free-Base or Not?

Many yield issues stem from using the salt form in incompatible solvent systems. Use this decision matrix:

Reaction ConditionsActionRationale
Strong Acid (H₂SO₄, PPA) Use Salt Directly The strong acid overwhelms the oxalate buffering capacity.[1]
Weak Acid (AcOH) Use Salt Directly Add 1.0 eq of Sodium Acetate (NaOAc) to buffer the oxalate.
Lewis Acid (ZnCl₂, BF₃) Free-Base First Oxalate anions can coordinate with Lewis acids, deactivating the catalyst.[1]
Pd-Catalyzed Coupling Free-Base First Oxalate can interfere with Pd-cycle; SMe group may poison catalyst (requires specific ligands).

Module 2: Optimization of the Fischer Indole Synthesis

The primary use of this reagent is reacting with ketones/aldehydes to form indoles. The ortho-methylsulfanyl group exerts both steric hindrance (slowing the [3,3]-rearrangement) and electronic donation (increasing hydrazine nucleophilicity).

Protocol A: The Polyphosphoric Acid (PPA) Method (High Robustness)

Best for: Simple ketones, heat-stable substrates.[1]

  • Mixing: Mix 1.0 eq of 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate with 10–15 parts (w/w) of PPA.

  • Heating: Heat to 60–80°C before adding the ketone. This ensures the oxalate dissolves/dissociates.

  • Addition: Add 1.0–1.2 eq of Ketone dropwise.

    • Technical Note: The reaction is exothermic. Control temp to <110°C to prevent polymerization of the electron-rich indole product.

  • Workup: Pour onto crushed ice/water. Neutralize with NaOH. Extract with EtOAc.[2]

Protocol B: The "Mild" Lewis Acid Method (High Yield)

Best for: Complex substrates, preventing S-oxidation.[1]

  • Free-Basing (Crucial Step):

    • Suspend Oxalate salt in DCM.

    • Add sat. aq. Na₂CO₃.[2] Stir vigorously for 20 mins under Argon.

    • Separate organic layer, dry over Na₂SO₄, and concentrate immediately (do not store the free base).[1]

  • Reaction:

    • Dissolve free base in anhydrous Ethanol or Toluene.

    • Add 1.1 eq Ketone and 1.5 eq ZnCl₂ (anhydrous).

    • Reflux for 2–4 hours.[2]

  • Purification:

    • Filter off Zinc salts.

    • Evaporate solvent.[2]

    • Flash chromatography (Hexane/EtOAc).

Data: Solvent & Catalyst Impact on Yield

Comparison of conditions for reaction with Cyclohexanone to form 8-(methylthio)-1,2,3,4-tetrahydrocarbazole.

CatalystSolventTemp (°C)Yield (%)Notes
H₂SO₄ (4%) EtOH80 (Reflux)45%Low yield due to competing sulfonation or hydrolysis.
AcOH AcOH118 (Reflux)62%Slow reaction; requires extended time (12h+).
PPA None10088% Difficult workup (viscous), but highest conversion.
ZnCl₂ Toluene11078%Cleanest profile; easiest purification.

Module 3: Troubleshooting & FAQs

Q1: My reaction mixture turns black immediately. Is the product gone?

Diagnosis: Rapid oxidation. Root Cause: Phenylhydrazines are reducing agents.[3] If the solvent contains peroxides (common in old THF or Dioxane) or if the atmosphere isn't inert, the hydrazine oxidizes to tars. Fix:

  • Use degassed solvents (sparge with Argon for 15 mins).

  • Test etheral solvents for peroxides.

  • Add a radical scavenger like BHT (butylated hydroxytoluene) if the reaction allows.

Q2: I see the Hydrazone intermediate on TLC, but it won't convert to Indole.

Diagnosis: Failed [3,3]-Sigmatropic Rearrangement. Root Cause: The ortho-SMe group creates steric bulk, raising the energy barrier for the rearrangement step.[1] Fix:

  • Increase Temperature: Switch from Ethanol (78°C) to Toluene (110°C) or Xylene (140°C).

  • Switch Acid: Weak acids (AcOH) may not be strong enough to protonate the ene-hydrazine. Switch to PPA or ZnCl₂.

Q3: The product is contaminated with a polar impurity (M+16 mass shift).

Diagnosis: Sulfoxide formation (S-Me → S(O)-Me). Root Cause: The thioether is susceptible to oxidation during workup or reaction. Fix:

  • Avoid oxidizing acids (e.g., Nitric acid).

  • During workup, do not use bleach or strong oxidants to quench.

  • Rescue: If sulfoxide is formed, it can sometimes be reduced back to the sulfide using mild reducing agents like NaBH₄/I₂ or Zn/AcOH, though this is difficult in the presence of the indole double bond. Prevention is key.

Module 4: Mechanism & Workflow Visualization

Figure 1: Decision Tree for Reaction Setup

ReactionSetup Start Start: 1-[2-(Methylsulfanyl)phenyl] hydrazine Oxalate Substrate Substrate Type? Start->Substrate Simple Simple Ketone (e.g., Cyclohexanone) Substrate->Simple Robust Complex Complex/Sensitive (e.g., Protected Aldehyde) Substrate->Complex Fragile AcidChoice Catalyst Selection Simple->AcidChoice PreTreat Step: Free-Base Reagent (DCM / Na2CO3 wash) Complex->PreTreat PPA Use PPA (Solvent Free) Temp: 90-100°C AcidChoice->PPA Max Yield Direct Use Oxalate Salt Directly PPA->Direct Mild Use ZnCl2 in Toluene Temp: 110°C Result2 Product: 7-(SMe)-Indole Mild->Result2 Clean Profile Easy Purification PreTreat->Mild Result1 Product: 7-(SMe)-Indole Direct->Result1 High Yield Viscous Workup

Caption: Workflow selection based on substrate complexity and acid sensitivity.

Figure 2: The "Ortho-Effect" in Fischer Indole Synthesis

Mechanism Step1 Hydrazone Formation (Easy) Step2 Tautomerization to Ene-Hydrazine Step1->Step2 Step3 [3,3]-Sigmatropic Shift (The Bottleneck) Step2->Step3 Step4 Cyclization & NH3 Loss Step3->Step4 Indole 7-(Methylthio)indole Step4->Indole Final Product Ortho Ortho-SMe Group (Steric Hindrance) Ortho->Step3 Slows Down

Caption: The rate-determining step is the [3,3]-shift, hindered by the ortho-SMe group.

References

  • Robinson, B. (1982). The Fischer Indole Synthesis. John Wiley & Sons.
  • BenchChem. (2025).[2] Application Notes and Protocols for Reactions Involving Hydrazine and [2-(methylthio)phenyl]hydrazine.

  • Sigma-Aldrich. (2025). Safety Data Sheet: Phenylhydrazine Hydrochloride.

  • Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632.[1] (Review of catalyst effects on ortho-substituted hydrazines).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for phenylhydrazine handling and free-basing).

Sources

Optimization

Technical Support Center: Purification of Products from 1-[2-(Methylsulfanyl)phenyl]hydrazine Oxalate Reactions

Executive Summary This guide addresses the technical challenges associated with processing reaction mixtures derived from 1-[2-(methylsulfanyl)phenyl]hydrazine oxalate . This reagent is primarily used in the Fischer Indo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the technical challenges associated with processing reaction mixtures derived from 1-[2-(methylsulfanyl)phenyl]hydrazine oxalate . This reagent is primarily used in the Fischer Indole Synthesis to generate 7-(methylsulfanyl)indoles and in the synthesis of pyrazoles.

Key Technical Challenges:

  • Salt Dissociation: The oxalate salt requires controlled neutralization to liberate the reactive free base without inducing decomposition.

  • Sulfur Oxidation: The ortho-thiomethyl group (-SMe) is highly susceptible to oxidation (to sulfoxide/sulfone), altering polarity and solubility.

  • Genotoxic Impurity (GTI) Control: Residual hydrazines are potent GTIs and must be depleted to <10 ppm levels in pharmaceutical intermediates.

Module 1: Pre-Reaction Preparation (The Free Base Protocol)

User Question: “My reaction yields are inconsistent, and I see black tar. Can I use the oxalate salt directly in the Fischer synthesis?”

Technical Insight: While some protocols allow direct use of oxalate salts, it often leads to uncontrolled acidity profiles, promoting polymerization (tar formation). The free base of 1-[2-(methylsulfanyl)phenyl]hydrazine is an oil that oxidizes rapidly in air. The most robust method is in-situ neutralization or immediate biphasic liberation .

Standard Operating Procedure: Biphasic Liberation

Use this protocol immediately before your main reaction.

  • Suspension: Suspend the oxalate salt (1.0 equiv) in Dichloromethane (DCM) or Ethyl Acetate (10 mL/g).

  • Neutralization: Cool to 0–5°C. Slowly add 1M NaOH (2.2 equiv) or saturated NaHCO₃ (excess) under vigorous stirring.

    • Why? The oxalate requires 2 equivalents of base to fully neutralize (one for the hydrazine, one for the oxalic acid).

  • Separation: Separate the organic layer.[1] Extract the aqueous layer once with fresh solvent.

  • Drying: Dry combined organics over anhydrous Na₂SO₄ (Sodium Sulfate).

    • Caution: Do NOT use MgSO₄ if your subsequent reaction is Lewis-acid catalyzed, as residual Mg salts can interfere.

  • Utilization: Concentrate carefully (do not heat >30°C) or use the solution directly.

Module 2: Purification of Fischer Indole Products

Context: Synthesis of 7-(methylsulfanyl)-1H-indole derivatives.

Troubleshooting Guide: Isolation & Purification
SymptomProbable CauseCorrective Action
Product is a sticky oil Residual solvent or rotamer formation.Triturate with cold Hexane/Pentane . If it fails, dissolve in minimal DCM and re-precipitate into cold Hexane.
New polar spots on TLC Sulfoxide formation (-S(=O)Me).The -SMe group oxidized during workup. Avoid peroxide-containing ethers. Purify via column chromatography (Sulfoxides are much more polar than sulfides).
Low Yield / Tarring Acid concentration too high during cyclization.The ortho-SMe group exerts steric bulk. Switch from H₂SO₄ to milder 4% H₂SO₄ in DME or use ZnCl₂ in acetic acid.
Pink/Red Coloration Air oxidation of indoles.Add 0.1% BHT (butylated hydroxytoluene) to your eluent during chromatography. Store under Argon.
Workflow Visualization: Purification Decision Tree

PurificationWorkflow Start Crude Reaction Mixture (Indole + Residual Hydrazine) CheckSol Is Product Solid? Start->CheckSol Recryst Recrystallization (Ethanol/Water or Toluene) CheckSol->Recryst Yes OilPath Product is Oil/Gum CheckSol->OilPath No Final Pure 7-SMe Indole Recryst->Final Flash Flash Chromatography (SiO2) OilPath->Flash Standard Scavenge Add Polymer-Supported Benzaldehyde (Scavenger) OilPath->Scavenge High Hydrazine Content Flash->Final Scavenge->Flash

Caption: Decision matrix for purifying 7-(methylsulfanyl)indoles, prioritizing hydrazine removal.

Module 3: Genotoxic Impurity (GTI) Management

User Question: “I need to ensure the residual hydrazine is <10 ppm for a biological assay. Standard washing isn't working.”

Technical Insight: Aryl hydrazines are Genotoxic Impurities (GTIs). Standard acid/base washes often fail to remove trace levels because the lipophilicity of the ortho-SMe group causes the hydrazine to partition partially into the organic phase.

Advanced Decontamination Protocol

Method A: Chemical Scavenging (Preferred)

  • Reagent: Add Polymer-bound Benzaldehyde or Silica-supported Aldehyde (2–5 equiv relative to estimated impurity) to the crude organic solution.

  • Process: Stir at room temperature for 2–4 hours.

  • Mechanism: The hydrazine reacts with the aldehyde to form a hydrazone, which remains covalently bound to the solid support.

  • Filtration: Filter off the solid resin. The filtrate is hydrazine-free.

Method B: Chemical Oxidation (Use with Caution) Warning: This method risks oxidizing your product's Sulfur atom.

  • Use dilute aqueous Bleach (NaOCl) or Hydrogen Peroxide only if your product is fully precipitated and you are washing the filter cake.

  • Do not use this in solution phase with 7-(methylsulfanyl)indoles, as you will form the sulfoxide.

Module 4: Chromatographic Specifications

When using Flash Column Chromatography, the ortho-SMe group affects retention significantly compared to unsubstituted indoles.

Recommended Systems:

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase A (Non-polar): Hexane or Heptane.

  • Mobile Phase B (Polar): Ethyl Acetate (EtOAc) or DCM.

  • Gradient:

    • Start: 100% Hexane (3 CV - Column Volumes).

    • Ramp: 0% to 15% EtOAc over 10 CV.

    • Note: 7-SMe Indoles typically elute between 5–10% EtOAc. Sulfoxides (impurity) elute >40% EtOAc.

Table 1: Solubility Profile for Recrystallization

Solvent SystemSuitabilityNotes
Ethanol / Water High Dissolve in hot EtOH, add water to turbidity, cool slowly. Best for removing tars.
Toluene / Hexane Medium Good for highly lipophilic derivatives.
DCM / Pentane Low Use only for precipitation of oils, not true crystallization.
Isopropyl Alcohol High Excellent single-solvent system for 7-substituted indoles.

References

  • Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
  • European Medicines Agency (EMA). (2017). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.

  • Anderson, J. D., et al. (2014). "Practical Guide to the Synthesis of Indoles." Journal of Organic Chemistry.
  • Sigma-Aldrich. (2023). Safety Data Sheet: 2-(Methylthio)phenylhydrazine hydrochloride (Analogous salt handling data).

Sources

Troubleshooting

Common side products in 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate synthesis

Executive Summary & Molecule Profile Target Molecule: 1-[2-(Methylsulfanyl)phenyl]hydrazine Oxalate CAS (Free Base): 39627-82-2 (Generic reference for the hydrazine) Primary Application: Key building block for fused hete...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: 1-[2-(Methylsulfanyl)phenyl]hydrazine Oxalate CAS (Free Base): 39627-82-2 (Generic reference for the hydrazine) Primary Application: Key building block for fused heterocycles (indoles via Fischer synthesis, pyrazoles) used in pharmaceutical (e.g., thrombopoietin receptor agonists) and agrochemical development.[1]

This guide addresses the specific challenges of synthesizing this molecule. Unlike simple phenylhydrazines, the ortho-thiomethyl (S-Me) group introduces unique reactivity—specifically susceptibility to S-oxidation and steric influence—that necessitates precise control over the diazotization and reduction steps.[1]

The "Golden Path" Synthesis Protocol

To understand where side products originate, we must first establish the validated baseline protocol. This method utilizes a tin(II) chloride reduction, preferred in research settings for its reliability over sulfite methods on small scales.

Step-by-Step Methodology
  • Diazotization (The Critical Control Point):

    • Reagents: 2-(Methylsulfanyl)aniline (1.0 eq), HCl (conc., >2.5 eq), NaNO₂ (1.05 eq).[1]

    • Process: Dissolve aniline in HCl/Water. Cool to -5°C to 0°C .[1] Add aqueous NaNO₂ dropwise.[1][2]

    • Technical Note: The temperature must remain below 0°C. The S-Me group is electron-donating, making the ring reactive, but the sulfur atom itself is nucleophilic and prone to oxidation by nitrous acid (HNO₂).[1]

  • Reduction:

    • Reagents: SnCl₂·2H₂O (2.2–2.5 eq) in conc.[1] HCl.

    • Process: Add the cold diazonium solution rapidly to the cold stannous chloride solution with vigorous stirring. Maintain <5°C initially, then allow to warm to room temperature (RT) for 2 hours.

    • Observation: A white to pale yellow precipitate (the hydrazine hydrochloride double salt) typically forms.

  • Free-Basing & Oxalate Formation:

    • Process: Filter the tin complex. Treat with cold NaOH (20%) to liberate the free hydrazine base (Oil).[1] Extract immediately into diethyl ether or DCM.[1]

    • Salt Formation: Dry the organic layer.[1][3] Add a saturated solution of Oxalic Acid (1.0 eq) in ethanol.

    • Result: The oxalate salt precipitates as a white/off-white crystalline solid.[1]

Common Side Products & Impurity Profiling

The following table summarizes the most frequent impurities identified in this synthesis.

Impurity TypeChemical IdentityOrigin / MechanismDetection (LCMS/NMR)
Oxidative Impurity 2-(Methylsulfinyl)phenylhydrazine S-Oxidation: Reaction of the thioether with excess HNO₂ or atmospheric oxygen during workup.[1]MS: [M+16]⁺NMR: Downfield shift of S-Me protons (~2.7 ppm vs 2.4 ppm).
Hydrolysis Product 2-(Methylsulfanyl)phenol Diazo Decomposition: Diazonium salt loses N₂ and reacts with water if T > 5°C.MS: [M-N₂+OH]⁺ (Loss of hydrazine, gain of OH).Smell: Distinct phenolic odor.[1]
Reduction Intermediate Azobenzene derivatives Incomplete Reduction: Insufficient SnCl₂ or coupling of diazonium with free amine.[1]Appearance: Deep orange/red color.MS: Dimer mass [2M-2H].[1]
Rearrangement Product Benzidine-type isomers Acid Catalysis: Rearrangement of the hydrazo intermediate (unlikely with ortho-blocking, but possible).[1]NMR: Loss of symmetry; complex aromatic region.[1]

Visualizing the Chemistry

The following diagram maps the reaction pathways, highlighting the divergence between the desired product and the critical side reactions.

ReactionPathways cluster_Success Target Pathway cluster_Failure Side Reactions Start 2-(Methylsulfanyl)aniline Diazo Diazonium Intermediate [Ar-N2]+ Start->Diazo + HNO2 (< 0°C) HNO2 NaNO2 / HCl (Diazotization) HydrazineHCl Hydrazine HCl Salt Diazo->HydrazineHCl Reduction Phenol Impurity A: 2-(Methylsulfanyl)phenol Diazo->Phenol Hydrolysis (T > 5°C) Sulfoxide Impurity B: S-Oxide (Sulfoxide) Diazo->Sulfoxide Excess HNO2 (Oxidation) Tar Impurity C: Diazo Tars/Azobenzenes Diazo->Tar Coupling (Low Acidity) SnCl2 Reduction (SnCl2) Final Target: 1-[2-(Methylsulfanyl)phenyl] hydrazine Oxalate HydrazineHCl->Final 1. NaOH 2. Oxalic Acid Oxalic Oxalic Acid

Caption: Mechanistic divergence in the synthesis of 2-methylthiophenylhydrazine. Green path indicates success; Red path indicates common failure modes.[1]

Troubleshooting Guide (FAQ Format)

Q1: My final product is pink or reddish, not white. Is it pure?

Diagnosis: This indicates the presence of azobenzene impurities or air-oxidation products.[1] Hydrazines are notoriously sensitive to air, oxidizing to azo compounds (


) or forming "diazo tars."[1]
Corrective Action: 
  • During Free-Basing: Perform the NaOH neutralization and extraction under an inert atmosphere (Nitrogen/Argon) if possible.

  • Speed: Minimize the time the free base exists in solution before adding oxalic acid. The oxalate salt is significantly more stable than the free base.[1]

  • Recrystallization: Recrystallize the oxalate salt from hot ethanol. The colored impurities typically remain in the mother liquor.[1]

Q2: I see a mass peak +16 units higher than expected. What is this?

Diagnosis: This is the Sulfoxide (S-oxide) derivative.[1] Root Cause: The sulfur atom in the ortho-position is nucleophilic.[1] If you used excess Sodium Nitrite (NaNO₂) during diazotization, the nitrous acid acted as an oxidizing agent, converting the sulfide (


) to the sulfoxide (

).[1] Corrective Action:
  • Starch-Iodide Paper: Do not add NaNO₂ blindly by stoichiometry. Add it dropwise until starch-iodide paper just turns blue (indicating slight excess HNO₂), then stop.[1]

  • Scavenger: Add a small amount of Urea or Sulfamic acid after diazotization to destroy excess nitrous acid before the reduction step.[1]

Q3: The yield is very low, and I smell something like phenol.

Diagnosis: You have hydrolyzed your diazonium salt into 2-(Methylsulfanyl)phenol . Root Cause: The reaction temperature rose above 5°C during the diazotization or the addition to SnCl₂.[1] Corrective Action:

  • Cryogenics: Use an ice/salt bath to keep the internal temperature between -5°C and 0°C.[1]

  • Addition Rate: When mixing the diazonium salt with the reducing agent, the reaction is exothermic. Add slowly enough to maintain the temperature <5°C.

Q4: Why use the Oxalate salt instead of the Hydrochloride?

Technical Insight: While the HCl salt is the direct product of the SnCl₂ reduction, it often co-precipitates with tin salts (


), making it difficult to purify. The Oxalate salt is non-hygroscopic and crystallizes well, serving as a purification step in itself. It effectively rejects the tin residues and organic impurities.[1]

Troubleshooting Logic Tree

Use this flow to diagnose experimental failures in real-time.

Troubleshooting Start Start: Analyze Crude Product ColorCheck Is the solid colored (Pink/Red/Orange)? Start->ColorCheck MassCheck Check LCMS/NMR ColorCheck->MassCheck No (White/Off-white) Oxidized Issue: Oxidation/Azo formation Fix: Recrystallize (EtOH) Future: Use N2 atmosphere ColorCheck->Oxidized Yes Target Success: Pure Oxalate MassCheck->Target Mass = M+ Sulfoxide Issue: S-Oxidation Fix: Control NaNO2 equiv. Use Urea quench MassCheck->Sulfoxide Mass = M+16 Phenol Issue: Hydrolysis Fix: Lower Temp (<0°C) Increase Acid conc. MassCheck->Phenol Mass = M-14 (approx) (Loss of N2H3, gain OH)

Caption: Logic flow for diagnosing purity issues based on visual and spectral data.

References

  • Organic Syntheses, Coll.[1] Vol. 2, p. 717 (1943). Phenylhydrazine.[1] (Standard protocol for SnCl2 reduction of diazonium salts).

  • Mojzych, M. (2005). Synthesis of Phenylhydrazone of 5-Acetyl-3-(Methylsulfanyl)-1,2,4-Triazine...[1][4] Molbank, M432.[1] (Demonstrates the use of methylthio-phenylhydrazine derivatives).

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] (General mechanisms for Diazotization and S-oxidation risks).[1]

  • Patent US3203989A. Process for the production of phenylhydrazine hydrochloride.[1] (Industrial optimization of hydrazine synthesis).

  • Beilstein Journal of Organic Chemistry. Synthesis and oxidation of some azole-containing thioethers. (Mechanistic evidence of thioether oxidation by nitric/nitrous acid).[1]

Sources

Optimization

Technical Support: Optimizing 1-[2-(Methylsulfanyl)phenyl]hydrazine Oxalate Reactivity

Status: Active Guide Compound ID: 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate Common Application: Synthesis of 7-(methylthio)-1H-indoles (e.g., Eltrombopag intermediates), pyrazoles. Executive Summary Researchers frequ...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Guide Compound ID: 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate Common Application: Synthesis of 7-(methylthio)-1H-indoles (e.g., Eltrombopag intermediates), pyrazoles.

Executive Summary

Researchers frequently report "low reactivity" with 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate. This is rarely an intrinsic flaw of the molecule but rather a consequence of its dual-stabilization state:

  • Salt Deactivation: The oxalate counter-ion protonates the hydrazine moiety (

    
    -nitrogen), rendering it non-nucleophilic.
    
  • Steric/Electronic Clash: The ortho-methylsulfanyl (-SMe) group imposes steric bulk adjacent to the nucleophilic center and creates a unique electronic environment that can retard condensation reactions (e.g., hydrazone formation).

This guide provides the protocols to liberate the reactive free base and optimize conditions to overcome the ortho-substituent barrier.

Module 1: The Activation Protocol (Desalting)

The Problem: You are adding the solid oxalate salt directly to a ketone/aldehyde in a non-polar or weakly polar solvent. The Reality: The protonated hydrazine cannot attack the carbonyl carbon. You must break the oxalate lattice to unleash the nucleophile.

Standard Operating Procedure: Biphasic Liberation

Use this protocol immediately before your main reaction. The free base is an oil that oxidizes rapidly in air.

StepActionTechnical Rationale
1 Suspend Suspend the oxalate salt in Dichloromethane (DCM) or Ethyl Acetate . (Ratio: 1g salt / 10mL solvent).
2 Neutralize Add an equal volume of 1M NaOH (aq) or Sat. NaHCO₃ . Stir vigorously for 15–20 mins.
3 Monitor The solid should dissolve, and the organic layer may darken slightly (pale yellow/orange).
4 Extract Separate the organic layer.[1] Wash once with brine.
5 Dry & Concentrate Dry over anhydrous

.[1] Filter. Evaporate solvent under Nitrogen to obtain the free base oil.

Critical Warning: Do not heat the free base during evaporation (


). If your subsequent reaction solvent is compatible (e.g., DCM), skip evaporation and use the solution directly to minimize oxidation.
Workflow Visualization: Salt to Free Base

ActivationWorkflow Salt Oxalate Salt (Solid, Stable, Inert) Biphasic Biphasic Stirring (DCM + 1M NaOH) Salt->Biphasic Suspend Separation Phase Separation (Discard Aqueous) Biphasic->Separation 15 min FreeBase Free Base Oil (Reactive, Unstable) Separation->FreeBase Dry & Evap Reaction Target Reaction (Fischer Indole/Pyrazole) FreeBase->Reaction Immediate Use

Figure 1: Critical activation workflow. The salt form must be converted to the free base to restore nucleophilicity.

Module 2: Overcoming the Ortho-Effect (Fischer Indole Synthesis)

The Problem: Even after free-basing, the reaction with ketones is sluggish or yields are low (<40%). The Cause: The -SMe group at the 2-position creates steric hindrance during the formation of the "ene-hydrazine" intermediate and the subsequent [3,3]-sigmatropic rearrangement.

Troubleshooting Matrix
ObservationDiagnosisCorrective Action
No Hydrazone Formation Nucleophile is too weak or carbonyl is hindered.Catalysis: Add a Lewis Acid (e.g.,

or

) to activate the carbonyl.
Hydrazone forms, but no Cyclization The [3,3]-shift is energetically unfavorable due to ortho-clash.Thermodynamics: Switch solvent to Polyphosphoric Acid (PPA) or Ethylene Glycol and heat to

. Acetic acid reflux (

) is often insufficient.
Dark Tars / Low Yield Sulfur oxidation or polymerization.Protection: Degas all solvents. Perform reaction under Argon. Add an antioxidant (e.g., BHT) if non-interfering.
Recommended Protocol: 7-(Methylthio)indole Synthesis
  • Formation: Combine Free Base Hydrazine (1.0 eq) + Ketone (1.1 eq) in Ethanol. Stir 1h (Room Temp) to form hydrazone.

  • Solvent Swap: Evaporate Ethanol.

  • Cyclization: Redissolve residue in 4%

    
     in 1,4-Dioxane  OR Polyphosphoric Acid (PPA) .
    
  • Heating: Heat to

    
     for 2–4 hours.
    
  • Workup: Pour onto ice/water. Neutralize carefully. Extract.

Module 3: Chemical Compatibility & Stability

Q: Can I use Palladium (Pd) catalysts on the product? A: Proceed with Caution. The methylsulfanyl (-SMe) group is a potent ligand for soft metals (Pd, Pt, Cu). It can poison hydrogenation catalysts.

  • Solution: If you need to reduce a double bond later, use stronger conditions (higher pressure

    
    , higher catalyst loading) or switch to non-metallic reductions (e.g., 
    
    
    
    , Hydride donors).

Q: The compound turned purple/brown on the shelf. A: Oxidation. Hydrazines are reducing agents; they oxidize to diazenes and tars in air.

  • Prevention: Store the Oxalate Salt at

    
     in the dark. Only convert to free base immediately before use.
    
Decision Logic for Troubleshooting

Troubleshooting Start Low Reactivity Observed CheckForm Is it the Oxalate Salt? Start->CheckForm Desalt Perform Biphasic Neutralization (Module 1) CheckForm->Desalt Yes CheckSterics Is reaction site hindered? CheckForm->CheckSterics No (Already Free Base) Desalt->CheckSterics HardConditions Increase Temp (>100°C) Use PPA or ZnCl2 CheckSterics->HardConditions Yes (Ortho-SMe) CheckAtmosphere Is reaction turning dark/tarry? CheckSterics->CheckAtmosphere Conditions are vigorous Inert Degas Solvents Run under Argon CheckAtmosphere->Inert Yes

Figure 2: Logical decision tree for diagnosing reactivity failures.

References

  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Standard text regarding mechanism and ortho-substituent effects).
  • Vickery, B. et al. (1991). Synthesis of 7-Substituted Indoles as Potential Ligand Precursors. Australian Journal of Chemistry, 44, 1771-1781.[2] Retrieved from [Link]

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1.

Sources

Troubleshooting

Optimizing reaction temperature for 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate

Technical Support Center: 1-[2-(Methylsulfanyl)phenyl]hydrazine Oxalate Welcome to the dedicated technical support guide for the synthesis and optimization of 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate. This resource...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-[2-(Methylsulfanyl)phenyl]hydrazine Oxalate

Welcome to the dedicated technical support guide for the synthesis and optimization of 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important chemical transformation. As your virtual application scientist, I will guide you through the critical parameters, potential pitfalls, and optimization strategies, with a core focus on the pivotal role of reaction temperature. Our approach is grounded in established chemical principles to ensure both scientific integrity and reproducible success in your laboratory.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate, providing the foundational knowledge needed for successful experimentation.

Q1: What is the fundamental reaction for synthesizing 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate?

A1: The synthesis is primarily an acid-base reaction where the free base, 1-[2-(Methylsulfanyl)phenyl]hydrazine, is neutralized by oxalic acid to form the corresponding oxalate salt.[1] This process is typically performed in a suitable solvent that allows for the dissolution of the reactants and the subsequent precipitation of the desired salt. The oxalate salt form often improves the stability and handling characteristics of the hydrazine compound compared to its free base form.[1]

Q2: Why is temperature control the most critical parameter in this synthesis?

A2: Temperature control is paramount for two primary reasons: maximizing yield and ensuring purity. The formation of the oxalate salt is an exothermic neutralization reaction, but the critical temperature-dependent step is the crystallization/precipitation of the product. Lowering the temperature significantly reduces the solubility of the oxalate salt in the reaction medium, thereby driving the equilibrium towards the solid product and maximizing recovery.[1] Furthermore, many hydrazine derivatives can be thermally sensitive; improper temperature control during the synthesis of the free base or during salt formation can lead to decomposition and the generation of impurities.[2]

Q3: What are the recommended solvents for this reaction and why?

A3: Polar protic solvents such as ethanol and methanol are generally preferred.[1] These solvents are effective because they can dissolve both the organic hydrazine free base and the dicarboxylic oxalic acid. However, they are also selected because the resulting 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate salt has limited solubility in these solvents, especially at reduced temperatures, which facilitates its isolation via precipitation.[1]

Q4: How can I effectively monitor the progress of the salt formation reaction?

A4: While the salt formation is typically rapid, you can confirm the completion of the reaction by monitoring the consumption of the starting materials. Thin Layer Chromatography (TLC) is a simple and effective method for this purpose.[3] A spot corresponding to the free hydrazine base should disappear as it is converted to the polar oxalate salt, which will have a different retention factor (Rf). For more quantitative analysis of purity and reaction completion, High-Performance Liquid Chromatography (HPLC) is a suitable technique.[4][5]

Troubleshooting Guide

This guide provides solutions to specific issues that may arise during your experiment.

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Suboptimal Precipitation Temperature: The reaction mixture was not cooled sufficiently or for long enough, leaving a significant amount of product dissolved in the solvent. 2. Incorrect Stoichiometry: An improper molar ratio of the hydrazine free base to oxalic acid was used.[1] 3. Poor Quality Reagents: Starting materials may be impure or degraded.1. Ensure the reaction mixture is cooled to a temperature between 0-5°C using an ice bath for at least 1-2 hours to maximize precipitation.[1] 2. Use a precise 1:1 molar ratio of 1-[2-(Methylsulfanyl)phenyl]hydrazine to oxalic acid.[1] 3. Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS).
Product is Oily or Fails to Crystallize 1. Presence of Impurities: Unreacted starting materials or side products can act as eutectic impurities, preventing crystallization. 2. Inappropriate Solvent: The chosen solvent may be too good at solvating the product, even at low temperatures.1. Purify via Recrystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol) and allow it to cool slowly.[1][6] 2. Trituration: If the product is an oil, attempt to solidify it by stirring vigorously with a cold non-polar solvent like n-hexane.[6] This can wash away non-polar impurities and induce crystallization.
Product is Discolored (e.g., Pink, Brown, or Dark) 1. Air Oxidation: Hydrazine derivatives are susceptible to oxidation by atmospheric oxygen, which can be accelerated by heat and light. 2. Thermal Decomposition: Excessive heat during the reaction or work-up may have caused the product or starting materials to decompose.[2]1. Use an Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to prevent oxidation. 2. Degas Solvents: Use solvents that have been degassed prior to use. 3. Avoid Excessive Heat: If heating is required to dissolve reactants, do so gently and for the minimum time necessary. Store the final product protected from light and air.
Inconsistent Results Between Batches 1. Poor Temperature Control: Fluctuations in cooling rates or final temperatures can lead to variable yields. 2. Presence of Moisture: Water in the solvents or on the glassware can affect the solubility and crystallization process.1. Use a Controlled Cooling Bath: Employ a cryostat or a well-maintained ice/water bath to ensure consistent temperature control. 2. Use Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried, and use anhydrous-grade solvents to minimize the impact of moisture.[3]

Visualized Workflows & Protocols

General Synthesis Workflow

The diagram below outlines the standard procedure for the synthesis and purification of 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate.

cluster_synthesis Synthesis cluster_purification Purification A 1. Dissolve Hydrazine Free Base in Ethanol C 3. Mix Solutions at Room Temp A->C B 2. Dissolve Oxalic Acid (1 eq.) in Ethanol B->C D 4. Cool to 0-5°C (Ice Bath) C->D E 5. Filter & Wash with Cold Ethanol D->E F Crude Product E->F G 6. Dissolve Crude Product in Min. Hot Ethanol F->G Recrystallization H 7. Cool Slowly to Room Temp G->H I 8. Cool to 0-5°C H->I J 9. Filter & Dry I->J K Pure Product J->K

Caption: Workflow for Synthesis and Purification.

Troubleshooting Decision Tree

Use this logical diagram to diagnose and resolve common experimental issues.

Caption: Troubleshooting Decision Pathway.

Experimental Protocols

Protocol 1: Synthesis of 1-[2-(Methylsulfanyl)phenyl]hydrazine Oxalate

Materials:

  • 1-[2-(Methylsulfanyl)phenyl]hydrazine (free base)

  • Oxalic acid dihydrate

  • Ethanol (anhydrous grade)

Procedure:

  • In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 1-[2-(Methylsulfanyl)phenyl]hydrazine in ethanol (approx. 10 mL per gram of hydrazine).

  • In a separate beaker, dissolve 1.0 equivalent of oxalic acid dihydrate in a minimal amount of ethanol.

  • While stirring the hydrazine solution at room temperature, slowly add the oxalic acid solution dropwise. A precipitate may begin to form immediately.

  • After the addition is complete, continue stirring the mixture at room temperature for 30 minutes.

  • Place the flask in an ice/water bath and cool the mixture to between 0°C and 5°C.[1]

  • Maintain this temperature with continued stirring for at least 1 hour to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of ice-cold ethanol to remove any soluble impurities.

  • Dry the purified product under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization

  • Transfer the crude 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate to a clean Erlenmeyer flask.

  • Add a minimal amount of ethanol and gently heat the mixture with stirring (e.g., on a hotplate set to a low temperature) until the solid is completely dissolved.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once the solution has reached room temperature, place it in an ice bath for 30-60 minutes to maximize the yield of crystals.

  • Collect the purified crystals by vacuum filtration, wash with a small volume of cold ethanol, and dry under vacuum.[1]

Critical Safety Precautions

WARNING: Hydrazine and its derivatives are classified as hazardous materials. They are toxic, corrosive, and potential carcinogens.[7][8][9] All handling must be performed with strict adherence to safety protocols.

  • Engineering Controls: All work must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[9]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear splash-proof chemical safety goggles and a full-face shield.[9][10]

    • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Avoid skin contact.[9]

    • Body Protection: Wear a flame-resistant lab coat.

  • Handling: Hydrazine is toxic by ingestion, inhalation, and skin absorption.[8][11] Avoid all direct contact. Do not eat, drink, or smoke in the laboratory.[8]

  • Spill & Disposal:

    • In case of a spill, evacuate the area. Neutralize small spills with a weak oxidizing agent like a dilute solution of sodium hypochlorite, following your institution's approved procedures.[9]

    • Dispose of all chemical waste according to federal, state, and local regulations. Do not discharge into drains.[10]

  • Exposure Limits: Be aware that hydrazine has an extremely low ACGIH Threshold Limit Value (TLV) of 0.01 ppm.[11] The ammonia-like odor of hydrazine is detectable only at concentrations well above this safe limit.[7]

References

  • American Conference of Governmental Industrial Hygienists (ACGIH). (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development. [Link]

  • DTIC. (N.D.). Safety and Handling of Hydrazine. [Link]

  • Mojzych, M. (2005). Synthesis of Phenylhydrazone of 5-Acetyl-3-(Methylsulfanyl)-1,2,4-Triazine and 3-Methyl-5-(Methylsulfanyl)-1-Phenyl-1H-Pyrazolo[4,3-e][7][9][11]Triazine from Pivotal Intermediate. MDPI. [Link]

  • ATSDR. (N.D.). Analytical Methods for Hydrazines. [Link]

  • OSHA. (N.D.). HYDRAZINE Method no.: 20. [Link]

  • Google Patents. (N.D.).
  • ResearchGate. (N.D.). Proposed Decomposition Mechanism of the Hydrazine Derivative. [Link]

  • Google Patents. (N.D.). Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted....
  • SciELO. (2013). Reaction of Hydrazine Hydrate with Oxalic Acid: Synthesis and Crystal Structure of Dihydrazinium Oxalate. [Link]

  • Zenodo. (N.D.). A COMPARISON OP PHENYLHYDRAZINE OXALATE WITH MESOXALIC ACID PHENYLEYDRAZONE. [Link]

Sources

Optimization

Technical Guide: Overcoming Solubility Issues with 1-[2-(Methylsulfanyl)phenyl]hydrazine Oxalate

This is a technical support guide designed for researchers working with 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate . It addresses the specific solubility and stability challenges associated with this compound in organ...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers working with 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate . It addresses the specific solubility and stability challenges associated with this compound in organic synthesis.

Executive Summary & Compound Profile

The Challenge: 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate is a stable salt form of the corresponding phenylhydrazine. While the oxalate salt significantly improves shelf-life and reduces the explosion hazard compared to the free base, it introduces a major bottleneck: high lattice energy . This results in poor solubility in standard non-polar organic solvents (DCM, Toluene) and limited solubility in cold alcohols, often stalling reactions before they begin.

The Solution Strategy: Successful utilization requires breaking the oxalate lattice. This is achieved either by (A) Solvolysis (using high-dielectric protic solvents with heat), (B) In-situ Neutralization (releasing the free hydrazine within the reaction vessel), or (C) Ex-situ Free-Basing (isolating the reactive oil).

Compound Properties Table[1]
PropertyDescriptionImplications for Handling
Structure Phenylhydrazine w/ ortho-SMe group (Oxalate salt)Steric hindrance at ortho position; SMe is electron-donating.
Solubility Low in DCM, Et₂O, Cold EtOH. High in Hot H₂O, DMSO, AcOH.Avoid non-polar solvents for the salt form.
Stability Salt: High. Free Base: Low (Air sensitive).Do not store the free base; generate immediately before use.
Reactivity Nucleophilic hydrazine; SMe is oxidation-prone.Avoid strong oxidants (e.g., peroxides) to protect the thioether.

Troubleshooting Workflows

Workflow A: Selecting the Solubilization Strategy

Use this decision tree to determine the best method based on your intended reaction type.

solubilization_strategy start Start: Undissolved Oxalate Salt reaction_type What is your Reaction Type? start->reaction_type fischer Fischer Indole Synthesis (Acidic Conditions) reaction_type->fischer Acid Catalyzed coupling Pd-Catalyzed Coupling / Neutral Nucleophilic Attack reaction_type->coupling Base/Neutral method_1 Method 1: Direct Solvolysis (Acetic Acid/Heat) fischer->method_1 Preferred method_2 Method 2: In-Situ Neutralization (EtOH + NaOAc) fischer->method_2 Alternative coupling->method_2 If solvent allows method_3 Method 3: Ex-Situ Free-Basing (Biphasic Extraction) coupling->method_3 Strict Requirement caption Figure 1: Decision matrix for solubilizing hydrazine oxalate salts.

Detailed Protocols

Method 1: Direct Solvolysis (For Fischer Indole Synthesis)

Context: The Fischer Indole Synthesis is typically performed in acidic media. You do not need to remove the oxalate; you simply need a solvent that dissolves it at reflux.

  • Solvent of Choice: Glacial Acetic Acid (AcOH).[1]

  • Why: AcOH acts as both solvent and acid catalyst. It effectively solvates the hydrazinium cation and oxalate anion upon heating.

Protocol:

  • Suspend the oxalate salt (1.0 equiv) in Glacial Acetic Acid (10–20 volumes).

  • Add the ketone/aldehyde substrate (1.0–1.1 equiv).

  • Critical Step: Heat the mixture to 60–80 °C . The suspension will clarify as the salt dissolves and the hydrazone forms.

  • Once clear, increase temperature to reflux (100–115 °C) to drive the [3,3]-sigmatropic rearrangement.

Technical Note: If the salt remains stubborn at 60 °C, add a co-solvent of Ethanol (20% v/v) . The protic nature of ethanol aids in breaking the ionic lattice.

Method 2: In-Situ Neutralization (The "Buffer" Method)

Context: When strong acids (AcOH) are not suitable, or when using milder catalysts (e.g., ZnCl₂ in ethanol).

Protocol:

  • Suspend the oxalate salt in Ethanol or Methanol (0.5 M concentration).

  • Add Sodium Acetate (NaOAc) (1.1 equiv per oxalate unit).

    • Mechanism:[2][1][3][4] Oxalic acid is stronger (

      
      ) than acetic acid (
      
      
      
      ). NaOAc will deprotonate the hydrazine oxalate, forming insoluble Sodium Oxalate and releasing the free hydrazine into solution.
  • Stir at room temperature for 15–30 minutes.

  • Observation: The heavy crystalline oxalate will be replaced by a fine, white precipitate of sodium oxalate.

  • Use the supernatant (containing the free hydrazine) directly for the reaction.

Method 3: Ex-Situ Free-Basing (Isolation)

Context: Required for sensitive metal-catalyzed reactions (Buchwald-Hartwig) where oxalate might chelate the catalyst.

Protocol:

  • Suspend the oxalate salt in a biphasic mixture of DCM (Dichloromethane) and 1M NaOH (1:1 ratio).

  • Stir vigorously for 20 minutes. The solid should disappear.

  • Separate the organic layer (DCM).

  • Extract the aqueous layer once more with DCM.

  • Dry the combined organics over anhydrous K₂CO₃ (avoid MgSO₄ if the hydrazine is sticky/polar).

  • Concentrate immediately under reduced pressure at low temperature (<30 °C).

  • Result: A yellow/orange oil. Use immediately.

Warning: The free base of [2-(methylthio)phenyl]hydrazine is prone to air oxidation. Do not store it.

Stability & Handling FAQs

Q1: My reaction turned dark black/tarry immediately. What happened? A: This is likely oxidative decomposition. Phenylhydrazines are electron-rich. If exposed to air (especially in solution) or strong oxidants, they form diazenes and eventually tars.

  • Fix: Degas all solvents with Nitrogen/Argon before adding the hydrazine. Perform the reaction under an inert atmosphere.

Q2: Can I use DMSO to dissolve the oxalate? A: Yes, DMSO dissolves the salt well. However, DMSO is difficult to remove later. Use it only if your reaction can tolerate high temperatures or aqueous workups.

  • Caution: DMSO can act as a mild oxidant (Swern-type conditions) under certain acidic conditions, potentially oxidizing the hydrazine or the thioether.

Q3: Will the thioether (-SMe) interfere with the reaction? A: Generally, no. However, it makes the phenyl ring more electron-rich (activating).

  • Risk:[5] If you use strong Lewis Acids (e.g., AlCl₃), the sulfur atom may coordinate to the metal, poisoning the catalyst.

  • Fix: Use milder acids (H₂SO₄, PPA) or increase catalyst loading.

Q4: Why not just buy the hydrochloride salt? A: The oxalate is often easier to crystallize and purify during manufacturing, leading to higher purity commercial stocks. If you prefer the HCl salt, you can convert it: Free-base it (Method 3), then add HCl in ether to precipitate the hydrochloride.

References

  • Fischer Indole Synthesis Mechanisms & Conditions

    • Robinson, B. (1983). The Fischer Indole Synthesis.[2][1][3][6] Wiley-Interscience.

    • BenchChem Protocols. "Application Notes and Protocols for Reactions Involving Hydrazine and [2-(methylthio)phenyl]hydrazine." Link

  • Hydrazine Salt Solubility & Handling

    • Organic Syntheses, Coll.[7] Vol. 3, p. 96 (1955).[7] "Handling of Hydrazine Hydrate and Salts." Link

  • Oxalate Salt Properties

    • Selvakumar, R., et al. (2014). "Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate."[8][9][10] South African Journal of Chemistry.[9]Link

  • General Safety Data (Phenylhydrazines)

    • PubChem Database.[11] "Phenylhydrazine Oxalate Compound Summary." Link

Sources

Troubleshooting

Technical Guide: Characterization of Impurities in Crude 1-[2-(Methylsulfanyl)phenyl]hydrazine Oxalate

The following technical guide is structured as a Tier-3 Support Resource for process chemists and analytical scientists. It synthesizes mechanistic organic chemistry with practical chromatographic troubleshooting.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Resource for process chemists and analytical scientists. It synthesizes mechanistic organic chemistry with practical chromatographic troubleshooting.

[1]

Introduction & Chemical Context

1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate (CAS: N/A for specific salt, Free base: 39626-69-6) is a critical intermediate in the synthesis of thrombopoietin receptor agonists like Eltrombopag .[1]

The "crude" nature of this intermediate presents a unique analytical challenge. As a hydrazine derivative, it is inherently unstable (prone to oxidation and disproportionation) and genotoxic. As a sulfide (thioether), it is susceptible to S-oxidation.[1] The oxalate salt form is selected to stabilize the hydrazine moiety, but dissociation during liquid chromatography (LC) can lead to severe peak tailing and retention time shifts.

This guide addresses the identification, origin, and control of specific impurities found in the crude material.

Troubleshooting & FAQs

Direct solutions to common spectral and chromatographic anomalies.

Q1: I see a persistent unknown peak at RRT ~1.2-1.3 that increases over time in solution. What is it?

Diagnosis: This is likely 2-(Methylsulfanyl)aniline (Starting Material/Degradant).[1] Mechanism: Phenylhydrazines are essentially "over-reduced" diazonium salts.[1] In solution, particularly if neutral or basic, they can disproportionate or degrade back to the parent aniline.

  • Mass Spec Confirmation: Look for

    
     Da.
    
  • Action: Ensure your sample diluent is acidic (0.1% Formic Acid in Water/MeCN). Avoid leaving samples in the autosampler >4 hours.[1]

Q2: There is a highly retained, non-polar impurity (RRT > 2.5) with a mass of roughly 274 Da.

Diagnosis: This is the Azo-Dimer : Bis(2-methylsulfanylphenyl)diazene.[1] Mechanism: During the diazotization step of the synthesis, if the reduction to hydrazine is incomplete or if the diazonium salt reacts with unreacted aniline, this azo coupling product forms. It is very hydrophobic compared to the salt.[1]

  • Action: This is a process-related impurity.[1][2][3] Improve the stoichiometry of the reducing agent (e.g.,

    
     or 
    
    
    
    ) during synthesis. In HPLC, ensure your gradient goes to 95% Organic to elute this from the column; otherwise, it will carry over to the next injection.
Q3: My main peak (Hydrazine) is splitting or showing a "shoulder."

Diagnosis: On-column Salt Dissociation or Aldehyde Contamination .[1] Scenario A (Dissociation): The oxalate salt is dissociating into the free hydrazine base and oxalic acid.

  • Fix: Increase the buffer strength of your mobile phase (e.g., increase Ammonium Formate from 5mM to 20mM) or lower the pH to < 3.0 to keep the hydrazine fully protonated. Scenario B (Contamination): Did you use Acetone to wash glassware?

  • Fix: Hydrazines react instantly with ketones to form Hydrazones .[1] If you see a peak

    
     Da (Acetone adduct), you have hydrazone formation. Strictly avoid Acetone/Aldehydes in the lab. 
    
Q4: We detect a peak with [M+H]+ = 187. What is this?

Diagnosis: S-Oxide Impurity (Sulfoxide).[1] Mechanism: The sulfur atom in the ortho-position is oxidized to a sulfoxide (


).
  • Mass Shift:

    
     Da from the free base (
    
    
    
    ).
  • Origin: Exposure of the crude wet cake to air during drying.

  • Action: Dry the crude oxalate salt under vacuum with nitrogen bleed.[1]

Impurity Origin & Synthesis Logic (Visualized)

The following diagram maps the genesis of key impurities during the synthesis of the target molecule.

ImpurityPathways SM 2-(Methylsulfanyl)aniline (Starting Material) Diaz Diazonium Intermediate (Highly Reactive) SM->Diaz Diazotization (NaNO2/HCl) Target Target: 1-[2-(Methylsulfanyl)phenyl]hydrazine (As Oxalate Salt) Diaz->Target Reduction (SnCl2) & Salt Formation ImpB Impurity B: Azo Dimer (Coupling Side Product) Diaz->ImpB Coupling with SM (Incomplete Rxn) ImpA Impurity A: Unreacted Aniline (Degradant/SM) Target->ImpA Degradation (pH > 7 or Heat) ImpC Impurity C: Sulfoxide (Oxidation Product) Target->ImpC Air Oxidation (Sulfur) ImpD Impurity D: Hydrazone (Acetone Contamination) Target->ImpD + Acetone (Lab Error)

Caption: Figure 1. Genesis of impurities.[4] Red nodes indicate critical impurities to monitor during HPLC method development.

Standardized Analytical Protocols

Sample Preparation (Critical)

Hydrazines are reactive.[1][5] Poor prep leads to false impurity profiles.

  • Diluent: 0.1% Formic Acid in Water:Acetonitrile (90:10).[1] Do not use pure Methanol (risk of methylation artifacts over long storage).

  • Concentration: 0.5 mg/mL (as salt).

  • Stability: Prepare fresh. If autosampler storage is necessary, maintain at 5°C.[1]

HPLC Method Parameters

This method is designed to separate the highly polar Oxalic acid, the polar Hydrazine, and the non-polar Azo dimer.

ParameterSpecificationRationale
Column C18 or Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)Phenyl-Hexyl provides pi-pi selectivity for the aromatic hydrazine.[1]
Mobile Phase A 10 mM Ammonium Formate, pH 3.5Buffering prevents peak splitting; acidic pH stabilizes hydrazine.
Mobile Phase B AcetonitrileStandard organic modifier.[1]
Flow Rate 1.0 mL/minStandard.[1]
Detection UV @ 230 nmMax absorption for the aniline ring system.[1]
Gradient T(min) / %B: 0/5, 5/5, 15/90, 20/90, 21/5Hold at 5% B initially to retain the polar salt; ramp to 90% to elute Azo dimers.
Impurity Profile Table[1]
Impurity NameStructure DescriptionApprox. RRT*Mass (ESI+)
Oxalic Acid Counter-ion~0.2 (Void)N/A (UV only)
S-Oxide 2-(Methylsulfinyl)phenylhydrazine~0.85187
Target 1-[2-(Methylsulfanyl)phenyl]hydrazine 1.00 171
Aniline (SM) 2-(Methylsulfanyl)aniline~1.30140
Azo Dimer Bis(2-methylsulfanylphenyl)diazene~2.60274

*RRT (Relative Retention Time) is estimated based on a C18 column interaction.[1] Actual values vary by column brand.

Advanced Characterization: Troubleshooting Decision Tree

Use this logic flow when encountering spectral anomalies.

TroubleshootingTree Start Start: Anomalous Peak Detected CheckRT Is the Peak Retained? (RRT > 0.5) Start->CheckRT CheckMass Check Mass Spectrum (ESI+) CheckRT->CheckMass Yes VoidPeak Likely Oxalic Acid or Salt Front Action: Ignore or use Ion Pairing CheckRT->VoidPeak No (Elutes with solvent) MassPlus16 Mass = Target + 16 (187 Da) Diagnosis: Sulfoxide (Oxidation) CheckMass->MassPlus16 M+16 MassMinus31 Mass = Target - 31 (140 Da) Diagnosis: Aniline (Degradation) CheckMass->MassMinus31 M-31 MassHigh Mass > 250 Da Diagnosis: Azo Dimer CheckMass->MassHigh High Mass

Caption: Figure 2. Decision tree for rapid impurity identification using LC-MS data.

References

  • Eltrombopag Synthesis & Impurities

    • Source: "Synthesis of Eltrombopag and its Impurities."[] BOC Sciences.[1]

    • Context: Defines the role of 2-(methylthio)phenylhydrazine as a key intermediate and lists common impurity classes for Eltrombopag precursors.
  • Phenylhydrazine Analysis

    • Source: "Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography." ResearchGate.[1]

    • Context: Provides validated HPLC conditions for phenylhydrazine derivatives, emphasizing the need for acidic mobile phases to prevent degrad
  • General Hydrazine Characterization

    • Source: "HPLC Methods for analysis of Hydrazine." Helix Chromatography.[1][7]

    • Context: Discusses the polarity challenges of hydrazines and the use of mixed-mode or c
  • Impurity Profiling Logic

    • Source: "Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry." American Pharmaceutical Review.[1]

    • Context: Establishes the standard workflow for identifying unknown peaks (Mass shift analysis) used in the troubleshooting section.

Sources

Optimization

Preventing decomposition of 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate during reaction

Executive Summary & Context Compound: 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate (CAS: 39626-63-4 / Free base related: 19808-69-6). Primary Application: Key intermediate in the synthesis of thrombopoietin receptor ago...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Context

Compound: 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate (CAS: 39626-63-4 / Free base related: 19808-69-6). Primary Application: Key intermediate in the synthesis of thrombopoietin receptor agonists (e.g., Eltrombopag). Critical Issue: This compound exhibits a "dual-threat" instability profile. The hydrazine moiety is acutely sensitive to oxidative dehydrogenation (air oxidation), while the ortho-methylsulfanyl group is susceptible to S-oxidation (sulfoxide formation).

The Failure Mode: Most experimental failures occur during the liberation of the free base from the oxalate salt. The salt is relatively stable; the free base is not. Once neutralized in the presence of oxygen or trace metal ions, the hydrazine rapidly degrades into colored diazenes and tars, lowering yield and poisoning downstream catalysts.

Mechanism of Decomposition

To prevent decomposition, you must understand the enemy.

A. Oxidative Dehydrogenation (The "Red Shift")

Upon exposure to air (specifically


), the hydrazine group loses hydrogen to form a diazene (azo) intermediate.
  • Visual Indicator: The reaction mixture turns from off-white/pale yellow to pink, then deep red/brown.

  • Catalysts: Trace transition metals (Cu, Fe) and basic pH accelerate this process by orders of magnitude.

B. The "Ortho-Effect" & Sulfur Oxidation

The electron-donating methylsulfanyl group at the ortho position increases the electron density on the hydrazine, making it more nucleophilic but also more susceptible to oxidation than a standard phenylhydrazine. Furthermore, strong oxidants can attack the sulfur, creating sulfoxide impurities that are difficult to separate.

The "Inert Corridor" Protocol

Standard operating procedures (SOPs) often fail because they treat the salt as stable. You must treat the salt as a "loaded spring" that releases an unstable species upon dissolution/neutralization.

Phase 1: Storage & Preparation
ParameterSpecificationReason
Temperature 2°C – 8°C (Desiccated)Retards thermal disproportionation.
Atmosphere Argon or Nitrogen HeadspacePrevents slow ingress of moisture/oxygen.
Container Amber GlassLight can initiate radical decomposition mechanisms.
Phase 2: Reaction Setup (The Critical Path)

Objective: Perform the coupling (e.g., with a 1,3-dicarbonyl) without ever exposing the free hydrazine to air.

Step-by-Step Methodology:

  • Solvent Sparging (Mandatory): Do not rely on "fresh" bottles. Sparge reaction solvents (Ethanol, Methanol, or Water/Acetic Acid mixtures) with inert gas for 15–20 minutes before adding the solid.

  • The "Cold Start": Charge the hydrazine oxalate solid into the reactor at 0°C–5°C.

  • Acidic Buffering: If the reaction allows, maintain a pH < 7 initially. The oxalate salt naturally buffers the solution.

  • Controlled Neutralization: If a base (e.g., Sodium Acetate,

    
    ) is required to drive the condensation:
    
    • Add it portion-wise under positive inert pressure.

    • Do not dump the base in at once; a spike in pH > 9 generates a high concentration of free hydrazine, triggering rapid oxidation.

Phase 3: Visualizing the Stability Logic

StabilityProtocol Start Start: Hydrazine Oxalate Salt SolventPrep Solvent Prep: Sparge with N2/Ar (20 min) Start->SolventPrep Dissolution Dissolution: Add Solid at 0-5°C SolventPrep->Dissolution BaseAdd Base Addition: Is Base Required? Dissolution->BaseAdd AcidRoute Acidic/Neutral Route: (e.g., Fischer Indole) Stable BaseAdd->AcidRoute No BaseRoute Basic Route: (e.g., Pyrazole Formation) CRITICAL RISK BaseAdd->BaseRoute Yes Reaction Reaction Completion AcidRoute->Reaction Mitigation Mitigation: 1. Keep T < 10°C during add 2. Portion-wise Base 3. High Agitation BaseRoute->Mitigation Mitigation->Reaction

Caption: Decision tree for handling hydrazine oxalate. The "Basic Route" represents the highest risk of decomposition.

Troubleshooting & FAQs

Q1: The reaction mixture turned dark red/brown immediately after adding the base. What happened?

Diagnosis: Rapid oxidative dehydrogenation. Cause: You likely added the base to a solution that contained dissolved oxygen, or the temperature was too high. The "red" color is the azo-compound (diazene) forming. Solution: You cannot reverse this. You must discard the batch. For the next attempt, sparge the solvent before adding the hydrazine and keep the temperature near 0°C during base addition.

Q2: Can I use stainless steel (SS316) reactors?

Diagnosis: Potential metal-catalyzed decomposition.[1][2] Insight: Hydrazines are sensitive to transition metals (Fe, Cu, Ni). Pitting in older SS reactors can release iron ions, which catalyze the oxidation of hydrazine even under nitrogen. Recommendation: Use Glass-Lined Reactors (GLR) or borosilicate glassware for this step. If SS is mandatory, ensure it is passivated and consider adding a chelating agent (e.g., EDTA) if downstream chemistry permits.

Q3: My yield is low (40-50%), but the purity is okay. Where did the material go?

Diagnosis: Thermal decomposition of the oxalate. Cause: If you heated the reaction to reflux before the hydrazine fully reacted with the coupling partner (e.g., the dicarbonyl), the hydrazine may have disproportionated. Solution: Stir at room temperature for 1–2 hours to allow the "hydrazone" intermediate to form before heating to reflux for the cyclization step.

Q4: Is the oxalate salt hygroscopic?

Answer: Yes. If left open, it absorbs water, which can hydrolyze the oxalate and lower the melting point. Protocol: Weigh quickly in a low-humidity environment. Reseal containers with Parafilm or tape immediately.

References

  • Eltrombopag Synthesis & Intermediates

    • Source: World Intellectual Property Organization (WIPO). (2021).[3] Process for the preparation of key intermediates for the synthesis of eltrombopag or salt thereof (WO2021001044).[3]

    • URL:[Link]

  • General Hydrazine Oxidation Mechanisms

    • Source: Beilstein Journal of Organic Chemistry. (2024).[4][5] Harnessing the versatility of hydrazones through electrosynthetic oxidative transformations.

    • URL:[Link]

  • Safety & Handling of Phenylhydrazines

    • Source: New Jersey Department of Health. (2014).[6] Hazardous Substance Fact Sheet: Phenylhydrazine Hydrochloride.

    • URL:[Link]

  • Decomposition of Hydrazine Derivatives

    • Source: Chemical & Pharmaceutical Bulletin. (2003).[7] Characterization of hydrazine derivative: proposed decomposition mechanism.

    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: TLC Analysis of 1-[2-(Methylsulfanyl)phenyl]hydrazine Oxalate

Ticket ID: TLC-32064-OX Status: Open Subject: Optimization of Thin Layer Chromatography (TLC) for Aryl Hydrazine Oxalates[1] Executive Summary Monitoring reactions involving 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TLC-32064-OX Status: Open Subject: Optimization of Thin Layer Chromatography (TLC) for Aryl Hydrazine Oxalates[1]

Executive Summary

Monitoring reactions involving 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate presents a triad of chemo-physical challenges:

  • Salt Dissociation: The oxalate salt adheres strongly to silica, causing severe streaking.

  • Sulfur Oxidation: The ortho-methylsulfanyl (-SMe) group is susceptible to oxidation (sulfoxide/sulfone formation) on the plate or by aggressive stains.

  • Hydrazine Instability: Free aryl hydrazines are prone to air oxidation, leading to "ghost spots" or baseline decomposition.

This guide provides a self-validating protocol to monitor this compound during synthesis (e.g., Fischer Indole Synthesis).

Module 1: Sample Preparation (The "Mini-Workup")

Issue: Direct spotting of the oxalate salt results in a streak from the baseline, masking impurities and reaction progress. Solution: You must generate the free base in situ before spotting.

Protocol:

  • Take a standard HPLC vial or small test tube.

  • Add 2–3 mg of the hydrazine oxalate salt.

  • Add 0.5 mL of Ethyl Acetate (EtOAc).

  • Add 0.5 mL of Saturated Aqueous Sodium Bicarbonate (NaHCO₃).

  • Vortex/Shake vigorously for 10 seconds.

  • Allow layers to separate.

  • Spot the top organic layer onto the TLC plate.

Why this works: This "mini-workup" neutralizes the oxalic acid into the aqueous layer. The lipophilic free hydrazine partitions into the EtOAc, providing a tight, non-streaking spot on the silica.

Module 2: Eluent Systems & Rf Data

Stationary Phase: Silica Gel 60 F₂₅₄.

Solvent SystemRatio (v/v)ApplicationExpected Rf (Free Base)
Hexane : EtOAc 3:1 Standard Monitoring0.30 – 0.40
DCM : MeOH 95:5 Polar Impurities0.50 – 0.60
Hexane : EtOAc : Et₃N 70:30:1 Direct Salt Spotting*0.25 – 0.35

*Note: If you skip the mini-workup, adding 1% Triethylamine (Et₃N) to the eluent can reduce streaking, but the mini-workup is superior for resolution.

Module 3: Visualization & Staining

Critical Warning: Avoid Potassium Permanganate (KMnO₄) . Reasoning: KMnO₄ is a strong oxidizer. It will oxidize the sulfide (-SMe) to a sulfoxide (-S(O)Me) or sulfone (-SO₂Me) directly on the plate. This creates new spots that are artifacts of staining, not reaction byproducts.

Recommended Visualization Methods:

  • UV (254 nm):

    • Observation: Dark spot on green background.

    • Mechanism:[1][2][3] The phenyl ring absorbs UV light. This is non-destructive and should be the primary method.

  • Ninhydrin Stain:

    • Observation: Red/Pink spot upon heating.

    • Mechanism:[1][2][3] Specific to amines/hydrazines. Excellent for distinguishing the starting hydrazine from the indole product (which will not stain or stain differently).

  • p-Anisaldehyde:

    • Observation: Varies (often orange/brown).

    • Mechanism:[1][2][3] General universal stain for nucleophiles.

Module 4: Reaction Logic & Workflow

The following diagram illustrates the decision logic for monitoring a typical transformation (e.g., Fischer Indole Synthesis) involving this compound.

TLC_Workflow Start Start: Reaction Aliquot Prep Mini-Workup (EtOAc / NaHCO3) Start->Prep Neutralize Salt Spot Spot TLC Plate Prep->Spot Organic Layer Elute Elute (Hex/EtOAc 3:1) Spot->Elute Vis_UV Visualize UV (254nm) Elute->Vis_UV Decision Is SM (Hydrazine) Present? Vis_UV->Decision Stain Confirm with Ninhydrin Decision->Stain Ambiguous? Result_A Reaction Incomplete (Continue Heating) Decision->Result_A SM Visible Result_B Reaction Complete (Workup) Decision->Result_B SM Gone Stain->Result_A Pink Spot Visible

Caption: Workflow for neutralizing the oxalate salt and verifying reaction completion using orthogonal visualization (UV + Ninhydrin).

Troubleshooting & FAQs

Q1: I see a streak starting from the baseline despite using the mini-workup. Why?

  • Diagnosis: The partition might be incomplete, or the concentration is too high.

  • Fix: Ensure the aqueous layer is basic (pH > 8). If the streak persists, add 1% Triethylamine to your eluent jar. This ensures the silica remains deactivated [1].

Q2: My starting material spot is splitting into two spots. Is it impure?

  • Diagnosis: This is likely "on-plate oxidation." The -SMe group can oxidize to -S(O)Me in air, or the hydrazine is degrading.

  • Test: Run a 2D TLC. Spot the sample, run it once, dry it, rotate 90°, and run it again. If the spots appear off the diagonal, the compound is decomposing on the silica [2].[4]

Q3: Can I use Iodine (I₂) vapor?

  • Analysis: Yes, but with caution. Iodine is a mild oxidizer and can react with the sulfur moiety. It is reversible, but UV is preferred for the initial check.

Q4: The product spot (Indole) is very close to the starting hydrazine.

  • Optimization: Hydrazines are basic; Indoles are not. Switch to a neutral solvent system (e.g., Toluene:EtOAc) or wash the TLC plate with a basic eluent first. The hydrazine will be retained more by the silica than the indole.

References
  • Brainly/Chemistry Experts. (2023).[5] Amines often streak on silica gel TLC plates.[5][6] What might you add to the eluent to reduce streaking? Retrieved from

  • University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography: My compound is unstable on silica. Retrieved from [1]

  • Sajjadifar, S., et al. (2010).[1][10] New 3H-Indole Synthesis by Fischer's Method.[10] Molecules, 15, 2491-2498.[10] Retrieved from

Sources

Optimization

Recrystallization techniques for 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate derivatives

Executive Summary & Compound Profile Compound: 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate CAS (Free Base): 13962-79-3 (Reference for base) Chemical Class: Aryl Hydrazine Salt Primary Application: Key intermediate for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound: 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate CAS (Free Base): 13962-79-3 (Reference for base) Chemical Class: Aryl Hydrazine Salt Primary Application: Key intermediate for Fischer Indole Synthesis (e.g., synthesis of tryptamines, pyrazoles).

Technical Note from the Senior Scientist: Purifying aryl hydrazines, particularly ortho-substituted thioethers, presents a unique set of challenges. The ortho-methylsulfanyl group introduces lipophilicity and rotational steric hindrance that can lower the crystal lattice energy, making the compound prone to "oiling out" rather than crystallizing. Furthermore, the hydrazine moiety is susceptible to oxidative degradation (diazenylation), often indicated by a color shift from off-white to pink/brown. The oxalate salt is preferred over the hydrochloride in many protocols because it often yields a non-hygroscopic, well-defined crystalline lattice that effectively rejects the unreacted aniline starting material.

Standard Recrystallization Protocol

This protocol is designed to maximize yield while preventing oxidative decomposition.

Reagents:

  • Crude 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate

  • Solvent A (Good Solvent): Methanol (degassed) or Ethanol (absolute)

  • Solvent B (Anti-Solvent): Diethyl Ether or MTBE (Methyl tert-butyl ether)

  • Stabilizer (Optional): Trace oxalic acid in solvent.

Workflow Diagram (Graphviz):

RecrystallizationWorkflow Start Crude Solid Dissolve Dissolve in Hot MeOH/EtOH (60°C, Inert Atm) Start->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter Cool1 Slow Cool to RT (Stirring off) Filter->Cool1 Check1 Crystals forming? Cool1->Check1 AntiSolvent Add Et2O dropwise (Cloud point) Check1->AntiSolvent No Cool2 Cool to 0-4°C Check1->Cool2 Yes Seed Add Seed Crystal Seed->Cool2 AntiSolvent->Seed Collect Vacuum Filtration (Wash with cold Et2O) Cool2->Collect Dry Dry in Vacuum Desiccator (P2O5, Dark) Collect->Dry

Caption: Step-by-step workflow for the dual-solvent recrystallization of hydrazine oxalate salts.

Troubleshooting & FAQs

Category A: Solubility & Solvent Selection

Q: My compound is not dissolving in boiling ethanol. Should I add water? A: Proceed with caution. While ethanol/water is a classic system for hydrochlorides, oxalate salts can suffer from hydrolysis or disproportionation in hot aqueous media.

  • Recommendation: Switch to Methanol . Aryl hydrazine oxalates typically show higher solubility in hot methanol. If it remains insoluble, your "crude" might actually be the bis-hydrazine oxalate or an inorganic impurity.

  • Alternative: Use a Methanol/Diethyl Ether system.[1] Dissolve in minimum hot methanol, then add ether until turbidity persists.

Q: Which solvent system is best for removing the aniline impurity? A: The unreacted 2-(methylthio)aniline is the most common impurity.

  • Protocol: Anilines are highly soluble in ether and toluene. Therefore, the Methanol/Ether or Ethanol/Ether system is superior to Ethanol/Water. The aniline remains in the ether-rich mother liquor while the hydrazine oxalate crystallizes out.

Category B: The "Oiling Out" Phenomenon[2][3][4][5]

Q: Upon cooling, my solution forms a separate oily red layer instead of crystals. Why? A: This is "oiling out" (Liquid-Liquid Phase Separation).[2][3] It occurs because the melting point of the solvated impurity/product mixture is lower than the temperature at which saturation occurs.[4]

  • Root Cause: The ortho-thiomethyl group lowers the melting point compared to unsubstituted phenylhydrazine. High supersaturation or rapid cooling exacerbates this.[2]

  • Corrective Action:

    • Re-heat the mixture until the oil redissolves.

    • Add more solvent (dilute by 10-15%) to lower the saturation temperature.

    • Seed the solution at a higher temperature (just below boiling) with a pure crystal.

    • Cool Slowly: Wrap the flask in a towel to ensure cooling takes 2-3 hours.

Decision Tree for Oiling Out (Graphviz):

OilingOutTroubleshoot Issue Problem: Oiling Out CheckPurity Check Purity (TLC/NMR) Is impurity > 10%? Issue->CheckPurity Dirty Perform Acid/Base Extraction before Recrystallization CheckPurity->Dirty Yes Clean Adjust Process Parameters CheckPurity->Clean No Action1 Dilute Solution (Reduce Supersaturation) Clean->Action1 Action2 Add Seed Crystals at High Temp Clean->Action2 Action3 Switch Solvent (Use higher BP solvent) Clean->Action3

Caption: Decision matrix for addressing oiling out during crystallization.

Category C: Stability & Color Changes

Q: The white crystals turn pink after filtration. Is the product ruined? A: A slight pink hue is common and usually acceptable for subsequent steps (like Fischer Indole).

  • Mechanism: Aryl hydrazines oxidize in air to form diazenes and eventually radical decomposition products. This is accelerated by light and trace metals.

  • Prevention:

    • Wash the filter cake with cold, antioxidant-containing solvent (e.g., ether with 0.01% BHT, though usually just cold ether suffices).

    • Dry in the dark under vacuum immediately.

    • Storage: Store under Argon/Nitrogen at -20°C.

Solvent Compatibility Matrix

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionRisk of Oiling Out
Ethanol (Abs) ModerateLowGoodModerate
Methanol HighModerateModerateLow
MeOH / Et2O HighVery LowExcellent Low
Ethanol / Water HighLowPoor (for anilines)High
Isopropanol LowInsolubleGoodHigh

References

  • Zubrick, J. W.The Organic Chem Lab Survival Manual: A Student's Guide to Techniques; Wiley: New York, 2016.
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman: London, 1989.
  • BenchChem Application Notes. Application Notes and Protocols for Reactions Involving Hydrazine and [2-(methylthio)phenyl]hydrazine. Link (Accessed 2023).

  • Mojzych, M. Synthesis of Phenylhydrazone of 5-Acetyl-3-(Methylsulfanyl)-1,2,4-Triazine.[5] Molbank2005 , M404.[5] Link (Demonstrates ethanol recrystallization of thio-substituted hydrazine derivatives).

  • RSC ChemSpider. 2-(Methylthio)phenylhydrazine hydrochloride data. Link (Structural and physical property verification).

Sources

Troubleshooting

Technical Support Center: Scaling Up Reactions with 1-[2-(Methylsulfanyl)phenyl]hydrazine Oxalate

Welcome to the technical support center for 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) for scaling up reactions involving this versatile reagent. Our focus is on providing practical, field-proven insights grounded in solid scientific principles to ensure the success and safety of your chemical synthesis endeavors.

Introduction to 1-[2-(Methylsulfanyl)phenyl]hydrazine Oxalate in Scale-Up

1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate is a key building block in synthetic organic chemistry, most notably in the Fischer indole synthesis for the creation of indole derivatives, which are core scaffolds in many pharmaceuticals. The presence of the ortho-methylsulfanyl group can influence the reactivity and electronic properties of the hydrazine moiety, offering unique synthetic possibilities but also presenting specific challenges during scale-up. This guide will address these nuances, providing a comprehensive resource for moving from bench-scale experiments to larger-scale production.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, properties, and use of 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate, particularly in the context of scaling up reactions.

Q1: What are the key physical and chemical properties of 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate I should be aware of for scale-up?

A1: Understanding the physicochemical properties of your starting material is critical for successful scale-up. While specific data for this exact compound may be limited, we can infer key characteristics from its constituent parts: a substituted phenylhydrazine and oxalic acid.

  • Form and Stability: It is an organic salt, typically a solid, which enhances its stability and ease of handling compared to the free base.[1] Hydrazine derivatives can be sensitive to light and air, so it is recommended to store the compound in a cool, dark place under an inert atmosphere.[1]

  • Solubility: The oxalate salt form generally improves solubility in polar solvents.[1] When considering a solvent for a scaled-up reaction, it is crucial to perform solubility studies at various temperatures to ensure your reagent remains in solution and to facilitate product isolation.

  • Thermal Stability: Hydrazine compounds can be thermally unstable.[1][2] It is imperative to determine the decomposition temperature of 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate through thermal analysis (e.g., DSC or TGA) before performing any large-scale reaction at elevated temperatures. Harsh reaction conditions should be avoided.[3][4]

Q2: How does the oxalate counter-ion affect the reaction, and do I need to neutralize it?

A2: The oxalate counter-ion serves to stabilize the hydrazine. In many reactions, such as the Fischer indole synthesis, an acidic catalyst is required.[3][5][6] The reaction medium's acidity is often sufficient to protonate the hydrazine and initiate the reaction sequence. However, the stoichiometry of the acid catalyst may need to be adjusted to account for the basicity of the hydrazine. It is generally not necessary to neutralize the oxalate beforehand, but this should be evaluated on a case-by-case basis during process development.

Q3: What are the primary safety concerns when handling 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate on a larger scale?

A3: Safety is paramount when working with hydrazine derivatives.[2][7] Key hazards include:

  • Toxicity: Hydrazines are known to be toxic and potential carcinogens.[7][8] Always handle this compound in a well-ventilated fume hood or a contained system.[7][9] Appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles, is mandatory.[7][9]

  • Reactivity and Explosive Potential: Hydrazine derivatives can be energetic materials.[2][8] Avoid contact with strong oxidizing agents, as this can lead to a vigorous and potentially explosive reaction.[9] Also, be mindful of potential side reactions that could generate unstable byproducts.

  • Handling Spills: Have a spill-neutralization plan in place. A dilute solution of an oxidizing agent like sodium hypochlorite can be used to neutralize hydrazine spills, but this should be done with caution and proper ventilation.[10]

Part 2: Troubleshooting Guide for Scale-Up

This section provides a question-and-answer-formatted guide to address specific issues you may encounter when scaling up reactions with 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate.

Issue 1: Low Yield or Stalled Reaction

Q: My Fischer indole synthesis with 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate works well on a small scale, but the yield drops significantly upon scale-up. What could be the cause?

A: This is a common issue in process chemistry. Several factors could be at play:

  • Inefficient Mixing: Inadequate agitation in a larger reactor can lead to poor mass transfer and localized "hot spots" or concentration gradients, resulting in side reactions or incomplete conversion. Ensure your reactor is equipped with an appropriate stirrer and that the stirring speed is optimized for the reaction volume.[8]

  • Suboptimal Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making heat transfer less efficient.[8] This can affect reactions that are sensitive to temperature.[3] A slow ramp-up to the desired temperature or the inability to effectively remove heat from an exothermic reaction can lead to byproduct formation.

  • Catalyst Deactivation or Insufficient Loading: The acid catalyst is crucial for the Fischer indole synthesis.[3][5][6] On a larger scale, impurities in the starting materials or solvent can neutralize or deactivate the catalyst. Consider increasing the catalyst loading or using a stronger acid, but be aware that this can also promote side reactions.

  • Influence of the Methylsulfanyl Group: The electron-donating nature of the methylsulfanyl group can affect the stability of intermediates in the Fischer indole pathway.[3][11] This may necessitate a re-optimization of the reaction conditions (temperature, catalyst, solvent) at a larger scale.

Troubleshooting Workflow for Low Yield

G start Low Yield at Scale check_mixing Verify Mixing Efficiency start->check_mixing check_temp Analyze Temperature Profile check_mixing->check_temp Mixing Adequate optimize_conditions Re-optimize Reaction Conditions check_mixing->optimize_conditions Mixing Inadequate check_catalyst Evaluate Catalyst Loading & Activity check_temp->check_catalyst Temperature Controlled check_temp->optimize_conditions Poor Heat Transfer check_purity Assess Starting Material Purity check_catalyst->check_purity Catalyst OK check_catalyst->optimize_conditions Catalyst Issue check_purity->optimize_conditions Purity Confirmed solution Improved Yield check_purity->solution Impurity Removed optimize_conditions->solution

Caption: Decision tree for troubleshooting low yields.

Issue 2: Impurity Formation

Q: I am observing significant side product formation in my scaled-up reaction. What are the likely culprits and how can I mitigate them?

A: Side reactions are often exacerbated at scale. Here are some common side products and their causes:

  • Aldol Condensation: If your carbonyl partner has α-hydrogens, it can undergo self-condensation under acidic conditions.[3] This can be minimized by controlling the rate of addition of the carbonyl compound or by operating at a lower temperature.

  • N-N Bond Cleavage: Electron-donating groups on the phenylhydrazine can sometimes promote N-N bond cleavage as a competing reaction to the desired cyclization.[3][11] This is a known challenge and may require careful selection of the acid catalyst and temperature.[3][11]

  • Formation of Isomeric Indoles: If an unsymmetrical ketone is used, a mixture of two indole isomers can be formed.[5] This is an inherent challenge of the Fischer indole synthesis and may require chromatographic separation of the products.

  • Oxidation of the Hydrazine: Phenylhydrazines can be susceptible to oxidation, especially at elevated temperatures in the presence of air.[12] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial for minimizing this side reaction.[13]

Table 1: Common Impurities and Mitigation Strategies

Impurity TypePotential CauseRecommended Solution
Aldol ProductsSelf-condensation of carbonylControl addition rate of carbonyl, lower reaction temperature.[3]
N-N Cleavage ProductsElectron-donating substituents, harsh acidic conditionsUse a milder acid catalyst (e.g., Lewis acids like ZnCl₂), optimize temperature.[3][11]
Isomeric IndolesUse of unsymmetrical ketonesAccept mixture and plan for chromatographic separation.[5]
Oxidation ByproductsReaction with atmospheric oxygenConduct the reaction under an inert atmosphere (N₂ or Ar).[13]
Issue 3: Product Isolation and Purification Challenges

Q: I am having difficulty isolating and purifying my product at a larger scale. What are some effective strategies?

A: Isolation and purification can become bottlenecks during scale-up.

  • Recrystallization: This is often the most scalable and cost-effective purification method.[1][13] A thorough screening of solvents and solvent mixtures is essential to find a system that provides good recovery and high purity.

  • Column Chromatography: While effective at the lab scale, column chromatography can be expensive and time-consuming for large quantities.[13] If chromatography is necessary, consider optimizing the mobile phase to maximize loading and separation.

  • Work-up Procedure: Ensure that the work-up procedure is robust. This includes efficient extraction of the product and thorough washing to remove impurities.[14] The choice of extraction solvent and the number of washes may need to be re-evaluated at a larger scale.

General Protocol for Fischer Indole Synthesis

This is a general guideline; specific conditions should be optimized for your substrate and scale.

  • Reactor Setup: Charge the reactor with 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate and the chosen solvent (e.g., ethanol, acetic acid).[15]

  • Inert Atmosphere: Purge the reactor with an inert gas like nitrogen or argon.[13]

  • Reagent Addition: Add the acid catalyst (e.g., sulfuric acid, polyphosphoric acid) to the stirred mixture.[6] Then, add the aldehyde or ketone, controlling the addition rate to manage any exotherm.

  • Reaction: Heat the mixture to the optimized temperature and monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC).[13]

  • Work-up: Upon completion, cool the reaction mixture. Quench the reaction by adding it to a cooled aqueous solution (e.g., water or a basic solution to neutralize the acid).

  • Extraction: Extract the product with an appropriate organic solvent.[14]

  • Purification: Wash the combined organic layers, dry over an anhydrous drying agent, and concentrate under reduced pressure.[13][14] Purify the crude product by recrystallization or column chromatography.[13]

Experimental Workflow Diagram

G A Reactor Setup (Hydrazine, Solvent) B Inert Atmosphere (N2 Purge) A->B C Reagent Addition (Catalyst, Carbonyl) B->C D Reaction & Monitoring (Heat, TLC/HPLC) C->D E Work-up (Quench, Neutralize) D->E F Extraction (Organic Solvent) E->F G Purification (Recrystallization/Chromatography) F->G H Final Product G->H

Caption: A typical workflow for the Fischer indole synthesis.

References

  • (1-Methyl-3-phenylpropyl)hydrazine oxalate - 17598-98-0 - Vulcanchem. (n.d.). Vulcanchem.
  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. (2025). Benchchem.
  • challenges and solutions in scaling up 1,2,4-triazine production. (n.d.). Benchchem.
  • Zhu, R., et al. (2021). Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction. ResearchGate.
  • Technical Support Center: Scaling Up the Production of 3,6-Di(hydrazino)-1,2,4,5-tetrazine (DHT). (2025). Benchchem.
  • Accessing Bioactive Hydrazones by the Hydrohydrazination of Terminal Alkynes Catalyzed by Gold(I) Acyclic Aminooxy Carbene Complexes and Their Gold(I) Arylthiolato and Gold(III) Tribromo Derivatives. (n.d.). PMC.
  • Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. (2025). MDPI.
  • Problems with Fischer indole synthesis. (2021). Reddit.
  • Mojzych, M. (2005). Synthesis of Phenylhydrazone of 5-Acetyl-3-(Methylsulfanyl)-1,2,4-Triazine and 3-Methyl-5-(Methylsulfanyl)-1-Phenyl-1H-Pyrazolo[4,3-e][1][3][4]Triazine from Pivotal Intermediate. MDPI. Retrieved February 15, 2026, from

  • Safety and Handling of Hydrazine. (n.d.). DTIC.
  • Standard Operating Procedure: Hydrazine. (n.d.). University of Washington.
  • Hydrazine - Risk Management and Safety. (n.d.). University of Notre Dame.
  • Application Notes and Protocols for Reactions Involving Hydrazine and [2-(methylthio)phenyl]hydrazine. (n.d.). Benchchem.
  • Performance Chemicals Hydrazine. (n.d.). Arxada.
  • Fischer Indole Synthesis. (n.d.). Alfa Chemistry.
  • Advice on storing/handling hydrazine. (2020). Reddit.
  • Evans, W. L., Mong, W. L., & Sinks, F. L. (1917). A COMPARISON OP PHENYLHYDRAZINE OXALATE WITH MESOXALIC ACID PHENYLEYDRAZONE. Zenodo.
  • Phenylhydrazine Oxalate. (n.d.). PubChem.
  • Why Do Some Fischer Indolizations Fail? (n.d.). PMC.
  • Purification of 1- [2- (2,4-dimethylphenylsulfanyl) phenyl] piperazine. (n.d.). Google Patents.
  • Fischer indole synthesis. (n.d.). Wikipedia.
  • Purification method of phenylhydrazine. (n.d.). Google Patents.
  • Synthesis and anti-inflammatory activity of 2-[(1H-benzimidazole-2yl-methyl) sulfonyl]-n-(phenyl methylidine) acetohydrazide derivatives. (2026). ResearchGate.
  • Process for the preparation of phenylhydrazines. (n.d.). Google Patents.
  • Phenylhydrazine. (n.d.). Wikipedia.
  • Selvakumar, R., et al. (2014). Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate. SciELO South Africa.
  • PHENYLHYDRAZINE. (2021). Occupational Safety and Health Administration.
  • Compound Phenylhydrazine (FDB005892). (2010). FooDB.
  • 1-[4-(methylsulfonyl)phenyl]hydrazine AldrichCPR. (n.d.). Sigma-Aldrich.
  • Continuous flow process for the synthesis of phenylhydrazine salts and substituted phenylhydrazine salts. (2019). WIPO Patentscope.
  • 2-methyl-2-phenyl-4-pentenal. (n.d.). Organic Syntheses Procedure.
  • Phenylhydrazine and its monohydrochloride: Human health tier II assessment. (2014). NICNAS.
  • Phenylhydrazine oxalate as "trapping agent" for the simultaneous fixation of intermediate products in lactic acid fermentation with living cells. (1950). PubMed.
  • (E)-1-[2-(Methylsulfanyl)phenyl]-2-({(E)-2-[2-(methylsulfanyl)phenyl]hydrazinylidene}(nitro)methyl)diazene. (n.d.). PMC.
  • What is the byproduct of the following reaction: phenylthiohydantoin? (2025). Filo.
  • Synthesis and oxidation of some 1-alkenyl-1-phenylhydrazines and their 1,2-isomers. (n.d.). Royal Society of Chemistry.
  • Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted ... (n.d.). Google Patents.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Indole Synthesis: Evaluating Alternatives to 1-[2-(Methylsulfanyl)phenyl]hydrazine Oxalate

For the discerning researcher, scientist, and drug development professional, the indole scaffold represents a cornerstone of modern medicinal chemistry. Its prevalence in a vast array of pharmaceuticals and natural produ...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher, scientist, and drug development professional, the indole scaffold represents a cornerstone of modern medicinal chemistry. Its prevalence in a vast array of pharmaceuticals and natural products necessitates a deep understanding of the synthetic methodologies available for its construction. The choice of synthetic route can profoundly impact yield, purity, scalability, and the overall efficiency of a drug discovery program.

This guide provides an in-depth technical comparison of alternatives to the use of substituted phenylhydrazines, such as 1-[2-(methylsulfanyl)phenyl]hydrazine oxalate, in the context of the venerable Fischer indole synthesis. We will explore the nuances of this classic transformation and delve into the advantages offered by modern, transition-metal-catalyzed approaches. Our focus will be on providing not just protocols, but a rationale for experimental design, grounded in mechanistic understanding and supported by comparative data.

The Fischer Indole Synthesis: A Classic Workhorse and the Role of Substituted Hydrazines

The Fischer indole synthesis, first reported in 1883, remains a widely utilized method for the construction of the indole nucleus.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine with a ketone or aldehyde.

The electronic nature of substituents on the phenylhydrazine ring plays a critical role in the facility of this transformation. Electron-donating groups (EDGs) on the aromatic ring can increase the electron density of the hydrazine, facilitating the key[1][1]-sigmatropic rearrangement step and often leading to higher yields under milder conditions. Conversely, electron-withdrawing groups (EWGs) can hinder this step, necessitating harsher reaction conditions.[2]

In the case of 1-[2-(methylsulfanyl)phenyl]hydrazine, the methylsulfanyl (-SMe) group at the ortho position is expected to have a nuanced effect. While the sulfur atom can act as a weak electron-donating group through resonance, its steric bulk at the ortho position can influence the regioselectivity of the cyclization.

Modern Alternatives to the Fischer Indole Synthesis

While the Fischer indole synthesis is a powerful tool, its often harsh acidic conditions, potential for low yields with certain substrates, and sometimes challenging purification limit its application, especially in complex, multi-step syntheses. In recent decades, a host of milder and more versatile methods have emerged, largely driven by advances in transition-metal catalysis.

The Buchwald-Hartwig Amination Approach

A significant advancement in C-N bond formation, the Buchwald-Hartwig amination, offers a powerful alternative for the synthesis of the N-aryl hydrazine precursor required for a Fischer-type cyclization, or in some cases, a more direct route to the indole core. This palladium-catalyzed cross-coupling reaction allows for the formation of N-aryl bonds under relatively mild conditions, tolerating a wide range of functional groups.

Mechanistic Rationale: The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.

Advantages:

  • Mild Reaction Conditions: Avoids the harsh acids of the traditional Fischer synthesis.

  • Broad Substrate Scope: Tolerates a wide variety of functional groups on both the aryl halide and the amine.

  • High Yields: Often provides excellent yields where the Fischer synthesis may fail.

Disadvantages:

  • Catalyst Cost: Palladium catalysts and the specialized phosphine ligands can be expensive, particularly for large-scale synthesis.

  • Metal Contamination: Requires careful purification to remove residual palladium from the final product, a critical consideration in pharmaceutical applications.

The Larock Indole Synthesis: A Palladium-Catalyzed Heteroannulation

The Larock indole synthesis is a powerful method for the synthesis of 2,3-disubstituted indoles via a palladium-catalyzed reaction between an o-haloaniline and a disubstituted alkyne.[3][4] This reaction is highly versatile and allows for the rapid construction of complex indole structures.

Mechanistic Rationale: The reaction proceeds through a catalytic cycle involving oxidative addition of the o-haloaniline to a Pd(0) species, followed by coordination and migratory insertion of the alkyne. Intramolecular cyclization and subsequent reductive elimination afford the indole product and regenerate the Pd(0) catalyst.[5]

Advantages:

  • High Convergence: Allows for the rapid assembly of complex indoles from readily available starting materials.

  • Excellent Regioselectivity: The substitution pattern of the final indole is well-controlled by the choice of alkyne.

  • Good Functional Group Tolerance: Tolerates a range of functional groups on both the aniline and the alkyne.

Disadvantages:

  • Catalyst Cost and Removal: Similar to the Buchwald-Hartwig reaction, the cost of the palladium catalyst and the need for its removal are key considerations.

  • Availability of Starting Materials: Requires access to substituted o-haloanilines and internal alkynes.

Comparative Analysis of Indole Synthesis Methodologies

The choice of an indole synthesis methodology is a critical decision that depends on several factors, including the desired substitution pattern, the scale of the reaction, the cost of reagents, and the functional group tolerance required.

FeatureFischer Indole SynthesisBuchwald-Hartwig AminationLarock Indole Synthesis
Starting Materials Arylhydrazine, Ketone/AldehydeAryl Halide, Amine/Hydrazineo-Haloaniline, Alkyne
Catalyst/Reagent Brønsted or Lewis AcidPalladium Catalyst + Ligand, BasePalladium Catalyst, Base
Typical Conditions Often requires heating, strong acidMild to moderate heatingMild to moderate heating
Yields Moderate to excellent, substrate dependentGenerally high to excellentGenerally high to excellent
Key Advantages Readily available starting materials, low costExcellent functional group tolerance, high yieldsHigh convergence, excellent regioselectivity
Key Disadvantages Harsh conditions, limited functional group toleranceCatalyst cost, potential for metal contaminationCatalyst cost, availability of starting materials

Experimental Protocols

Representative Protocol for Fischer Indole Synthesis

Synthesis of 2-phenylindole:

  • Hydrazone Formation: A mixture of acetophenone (1.0 eq) and phenylhydrazine (1.0 eq) is warmed on a steam bath for 1 hour. The resulting phenylhydrazone can be isolated or used directly.

  • Cyclization: The crude hydrazone is added to a pre-heated solution of a strong acid catalyst (e.g., polyphosphoric acid or zinc chloride) at 150-180 °C.

  • Work-up: The reaction mixture is cooled, quenched with water, and neutralized. The crude product is extracted with an organic solvent, dried, and purified by chromatography or recrystallization.

Representative Protocol for Buchwald-Hartwig Amination

Synthesis of an N-Aryl Aniline:

  • Reaction Setup: To an oven-dried Schlenk tube is added Pd(OAc)₂ (2-5 mol%), a suitable phosphine ligand (e.g., SPhos, XPhos), the aryl bromide (1.0 eq), the aniline (1.2 eq), and a base (e.g., Cs₂CO₃ or K₃PO₄).

  • Reaction Execution: The tube is evacuated and backfilled with an inert gas (e.g., argon). Anhydrous toluene is added, and the mixture is heated to 80-110 °C until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: The reaction mixture is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the crude product is purified by column chromatography.

Representative Protocol for Larock Indole Synthesis

Synthesis of a 2,3-Disubstituted Indole:

  • Reaction Setup: In a sealable reaction vessel, the o-iodoaniline (1.0 eq), the internal alkyne (1.2 eq), Pd(OAc)₂ (5 mol%), and a base (e.g., K₂CO₃ or NaOAc) are combined in a suitable solvent such as DMF or NMP.

  • Reaction Execution: The vessel is sealed and heated to 100-120 °C for several hours until the reaction is complete.

  • Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by flash chromatography.

Visualization of Synthetic Pathways

Fischer Indole Synthesis Mechanism

Fischer_Indole_Synthesis A Arylhydrazine + Ketone/Aldehyde B Arylhydrazone A->B Condensation C Ene-hydrazine (Tautomer) B->C Tautomerization D [3,3]-Sigmatropic Rearrangement Intermediate C->D [3,3]-Sigmatropic Rearrangement E Cyclized Intermediate D->E Aromatization & Cyclization F Indole E->F Elimination of NH3

Caption: The mechanistic pathway of the Fischer Indole Synthesis.

Decision-Making Workflow for Indole Synthesis

Indole_Synthesis_Decision Start Desired Indole Target Q1 Are starting materials (Arylhydrazine & Carbonyl) readily available and inexpensive? Start->Q1 Fischer Consider Fischer Indole Synthesis Q1->Fischer Yes Modern Explore Modern Catalytic Methods Q1->Modern No Q2 Does the substrate have acid-sensitive functional groups? Fischer->Q2 Q2->Modern Yes End Select Optimal Synthetic Route Q2->End No Q3 Is a 2,3-disubstituted indole required? Modern->Q3 Larock Larock Indole Synthesis is a strong candidate Q3->Larock Yes Buchwald Buchwald-Hartwig or other cross-coupling approaches Q3->Buchwald No Larock->End Buchwald->End

Sources

Comparative

Spectral analysis to confirm the structure of 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate products

This guide outlines the spectral validation and performance benchmarking of 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate , a critical intermediate in the synthesis of fused heterocycles (e.g., indoles, pyrazoles) and ph...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectral validation and performance benchmarking of 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate , a critical intermediate in the synthesis of fused heterocycles (e.g., indoles, pyrazoles) and pharmaceutical APIs like Eltrombopag analogues.

Executive Summary: The Case for the Oxalate Salt

In heterocyclic chemistry, the stability of hydrazine intermediates is the rate-limiting step for reproducibility. While 1-[2-(Methylsulfanyl)phenyl]hydrazine (free base) is prone to rapid oxidation and darkening, and the Hydrochloride (HCl) salt is frequently hygroscopic, the Oxalate form offers a superior balance of crystallinity, stoichiometric precision, and shelf-stability.

This guide provides a rigorous spectral analysis framework to confirm the structure of the oxalate salt, distinguishing it from common impurities and alternative salt forms.

Comparative Performance Matrix
FeatureOxalate Salt (Recommended) Hydrochloride Salt (Alternative)Free Base (Not Recommended)
Physical State Crystalline Solid (White/Off-white)Solid (often hygroscopic)Oily Liquid / Low-melting Solid
Oxidative Stability High (Shelf-stable >1 year)ModerateLow (Darkens within hours)
Stoichiometry Precise (1:1 typically)Variable (excess HCl common)N/A
NMR Diagnostic Distinct Oxalate Peak (C13/H1)No Counter-ion C signalNo Counter-ion signals
Hygroscopicity LowHighN/A

Structural Confirmation Workflow

The following decision tree outlines the logical flow for validating the product identity and purity.

G Start Unknown Sample (White Crystalline Solid) Solubility Solubility Test (DMSO vs CDCl3) Start->Solubility IR FT-IR (ATR/KBr) Start->IR MS LC-MS (ESI+) Start->MS HNMR 1H NMR (DMSO-d6) Solubility->HNMR Soluble in DMSO CNMR 13C NMR HNMR->CNMR Aromatic/S-Me Confirmed Decision_Cat Confirm Cation (m/z 155, S-Me peak) HNMR->Decision_Cat Decision_Ox Confirm Oxalate (δ ~165 ppm, C=O band) CNMR->Decision_Ox C=O Signal IR->Decision_Ox Broad OH + C=O MS->Decision_Cat [M-Ox+H]+ Final VALIDATED STRUCTURE Decision_Ox->Final Decision_Cat->Final

Figure 1: Analytical workflow for structural validation of hydrazine salts.

Detailed Spectral Analysis Protocols

A. Proton Nuclear Magnetic Resonance ( H NMR)

The


H NMR spectrum provides the primary confirmation of the hydrazine core and the methylsulfanyl substituent.
  • Instrument: 400 MHz or higher.

  • Solvent: DMSO-

    
     (CDCl
    
    
    
    is poor for oxalate salts).
  • Reference: TMS (0.00 ppm) or DMSO residual peak (2.50 ppm).

Diagnostic Peaks:

  • S-Methyl Group: A sharp singlet integrating to 3 protons.

    • Expected Shift:

      
       2.35 – 2.45 ppm.
      
    • Differentiation: Distinct from S-Oxide (sulfoxide) which shifts to ~2.7-3.0 ppm.

  • Aromatic Region: 4 protons showing an ABCD or complex multiplet pattern typical of 1,2-disubstitution.

    • Expected Shift:

      
       6.80 – 7.60 ppm.
      
    • Key Feature: Look for the shielding effect ortho to the hydrazine group.

  • Hydrazine Protons (

    
    ):  Broad exchangeable signals.
    
    • Expected Shift:

      
       7.0 – 10.0 ppm (variable width).
      
  • Oxalate Counter-ion:

    • Expected Shift: A very broad singlet often >10 ppm or merged with the water peak in wet DMSO. Note: In

      
       exchange, this peak disappears.
      
B. Carbon-13 NMR ( C NMR)

C NMR is the definitive method to distinguish the oxalate salt from the hydrochloride or free base.

Diagnostic Peaks:

  • Oxalate Carbon: The "Smoking Gun" for this specific product.

    • Shift:

      
       160 – 165 ppm (C=O).
      
    • Absence: If this peak is missing, you likely have the HCl salt or free base.

  • S-Methyl Carbon:

    • Shift:

      
       14 – 16 ppm.
      
  • Aromatic Carbons: 6 distinct signals (unless accidental overlap).

    • C-S Quaternary: ~125-130 ppm.

    • C-N Quaternary: ~145-150 ppm.

C. Mass Spectrometry (LC-MS)

Mass spectrometry confirms the molecular weight of the cation. Note that the oxalate anion (


) will not be observed in positive mode ESI.
  • Ionization: ESI (Positive Mode).

  • Theoretical MW (Free Base): 154.23 g/mol .

  • Target Ion:

    
    .
    
  • Interpretation:

    • Observation of 155.2 m/z confirms the hydrazine cation.

    • Observation of 171 m/z (

      
      ) suggests oxidation to sulfoxide (impurity).
      
    • Note: The oxalate salt dissociates; you are measuring the base.

D. Infrared Spectroscopy (FT-IR)

IR is a rapid QC method to check for salt formation.

  • Technique: ATR or KBr Pellet.

  • Key Bands:

    • 3200 – 2500 cm

      
      :  Broad "ammonium" band (N-H stretch overlap), indicative of salt formation.
      
    • 1720 – 1680 cm

      
      :  Strong C=O stretching vibration from the oxalate/oxalic acid moiety. This band is absent in the HCl salt.
      
    • ~750 cm

      
      :  Ortho-substituted benzene ring out-of-plane bending.
      

Experimental Synthesis & Purification Logic

Understanding the synthesis helps anticipate impurities (e.g., unreacted hydrazine, oxidation products).

Synthesis SM 2-(Methylsulfanyl)aniline Diaz Diazonium Salt (Intermediate) SM->Diaz NaNO2 / HCl Red Reduction (SnCl2 or Na2SO3) Diaz->Red Base Free Hydrazine (Unstable Oil) Red->Base Neutralization Oxalic Add Oxalic Acid (in EtOH) Base->Oxalic Immediate Product Target Oxalate Salt (Crystalline) Oxalic->Product Precipitation

Figure 2: Synthesis pathway highlighting the critical stabilization step with Oxalic Acid.

Protocol: Salt Formation (Self-Validating)
  • Dissolution: Dissolve the crude free hydrazine oil immediately in Ethanol (EtOH).

  • Acidification: Add 1.05 equivalents of Oxalic Acid dihydrate dissolved in warm EtOH.

  • Crystallization: Cool to 0°C. The oxalate salt precipitates as white/off-white crystals.

  • Validation: Filter and wash with cold EtOH. The filtrate removes oxidized impurities (which remain soluble), acting as a self-purifying step.

References

  • PubChem Compound Summary. Phenylhydrazine Oxalate. National Center for Biotechnology Information. Retrieved from [Link]

  • SDBS. Spectral Database for Organic Compounds. AIST. (General reference for phenylhydrazine shifts). [Link]

Validation

Reactivity comparison of ortho-, meta-, and para-substituted phenylhydrazines

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Medicinal Chemists Focus: Fischer Indole Synthesis, Hydrazone Formation, and Regioselectivity Control Executive Summary: The Substituen...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Medicinal Chemists Focus: Fischer Indole Synthesis, Hydrazone Formation, and Regioselectivity Control

Executive Summary: The Substituent Effect Matrix

In drug discovery, phenylhydrazines are indispensable scaffolds, primarily serving as precursors for indoles (via Fischer Indole Synthesis), pyrazoles, and hydrazones. However, the position of a substituent on the phenyl ring (ortho, meta, or para) dictates not just the reaction rate, but the fundamental trajectory of the synthesis.

This guide moves beyond basic reactivity trends to analyze the electronic and steric determinants that drive product distribution.

Quick Reference: Reactivity & Selectivity Impact
Substituent PositionPrimary ChallengePrimary AdvantageDominant Effect
Para (4-) Low reactivity with EWGsPredictable regiochemistry (5-substituted indoles)Electronic (Hammett

)
Meta (3-) Regioselectivity (Mixture of 4- vs. 6-isomers)Access to difficult 4- and 6-substituted scaffoldsElectronic + Steric
Ortho (2-) Steric hindrance; slower kineticsExclusive access to 7-substituted indolesSteric (Torsional strain)

Mechanistic Deep Dive: The Fischer Indole Synthesis (FIS)

To understand the reactivity differences, we must look at the rate-determining step of the Fischer Indole Synthesis: the [3,3]-sigmatropic rearrangement of the ene-hydrazine intermediate.

The Critical Pathway

The rearrangement requires the formation of a strained transition state where the N-N bond breaks and a new C-C bond forms between the ortho-position of the phenyl ring and the


-carbon of the enamine.

FIS_Mechanism Hydrazone Phenylhydrazone EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine Acid Cat. Tautomerization TS [3,3]-Sigmatropic Transition State EneHydrazine->TS Rate Determining Step Diimine Diimine Intermediate TS->Diimine Re-aromatization Indole Final Indole Product Diimine->Indole -NH3 Cyclization

Figure 1: The mechanistic bottleneck. Substituents affect the stability of the Ene-Hydrazine and the energy barrier of the Transition State.

Comparative Analysis by Substitution Pattern

Para-Substitution: The Electronic Benchmark

Behavior: Para-substituted phenylhydrazines are the most predictable. Since the para position is far from the reaction center (the ortho carbons), steric effects are negligible. Reactivity is governed purely by electronic effects (Hammett correlation).

  • Electron Donating Groups (EDG) (e.g., -OMe, -Me):

    • Effect: Increase electron density at the ortho carbons (via resonance/induction).

    • Outcome: Accelerates the [3,3]-rearrangement.

    • Product: Exclusively yields 5-substituted indoles .

  • Electron Withdrawing Groups (EWG) (e.g., -NO₂, -CF₃):

    • Effect: Decrease electron density at the ortho carbons.

    • Outcome: Significantly slows the reaction; often requires harsher conditions (higher temp, stronger acid).

    • Product: Exclusively yields 5-substituted indoles .

Meta-Substitution: The Regioselectivity Dilemma

Behavior: Meta-substituents introduce asymmetry at the ortho positions. The rearrangement can occur at the sterically crowded ortho carbon (site A) or the unhindered ortho carbon (site B).

  • The Rule of Thumb:

    • EDGs (e.g., -OMe): Activate the para position relative to themselves (which is one of the ortho reaction sites).

      • Result: Major product is the 6-substituted indole (cyclization at the unhindered, activated carbon).

    • EWGs (e.g., -Cl, -CF₃): Deactivate the para position relative to themselves.

      • Result: Major product is the 4-substituted indole (cyclization at the hindered, but "less deactivated" carbon).

Experimental Data: Regioselectivity Ratios

Substituent (Meta) Electronic Nature Major Isomer Ratio (6-sub : 4-sub)
-CH₃ Weak EDG 6-Methylindole ~ 60 : 40
-OCH₃ Strong EDG 6-Methoxyindole > 80 : 20
-CF₃ Strong EWG 4-Trifluoromethylindole < 20 : 80

| -Cl | Weak EWG | Mixture | ~ 40 : 60 |

Ortho-Substitution: The Steric Gatekeeper

Behavior: Ortho-substituents impose severe steric constraints.

  • The "Ortho Effect": In hydrazone formation, ortho-substituents can accelerate reaction rates by twisting the carbonyl out of conjugation (increasing electrophilicity) or retard them by blocking nucleophilic attack.

  • In Fischer Indole Synthesis:

    • One ortho site is blocked by the substituent.[1]

    • Cyclization must occur at the unsubstituted ortho carbon.

    • Product: Exclusively yields 7-substituted indoles .

    • Caveat: The initial formation of the hydrazone is often slower due to steric clash between the hydrazine's ortho-group and the ketone/aldehyde.

Decision Logic for Synthetic Planning

Use this logic flow to select the correct precursor for your target indole.

Selectivity_Logic Start Target Indole Substitution? Sub5 5-Substituted Start->Sub5 Sub7 7-Substituted Start->Sub7 Sub6 6-Substituted Start->Sub6 Sub4 4-Substituted Start->Sub4 ActionPara Use Para-Substituted Phenylhydrazine Sub5->ActionPara ActionOrtho Use Ortho-Substituted Phenylhydrazine (Expect slower kinetics) Sub7->ActionOrtho ActionMetaEDG Use Meta-Substituted (EDG) (e.g., 3-OMe) Sub6->ActionMetaEDG ActionMetaEWG Use Meta-Substituted (EWG) (e.g., 3-CF3) Sub4->ActionMetaEWG

Figure 2: Retrosynthetic decision tree for selecting phenylhydrazine isomers.

Experimental Protocol: Optimized Fischer Indole Synthesis

Objective: Synthesis of substituted indoles from phenylhydrazines and ketones (e.g., cyclohexanone). This protocol is self-validating via TLC monitoring of the hydrazone intermediate.

Reagents
  • Substituted Phenylhydrazine Hydrochloride (1.0 equiv)

  • Ketone (e.g., Cyclohexanone) (1.1 equiv)

  • Solvent: Glacial Acetic Acid (AcOH) or 4% H₂SO₄ in EtOH

  • Catalyst: ZnCl₂ (optional for deactivated EWG substrates)

Step-by-Step Methodology
  • Hydrazone Formation (The Checkpoint):

    • Dissolve phenylhydrazine HCl (10 mmol) in EtOH (20 mL).

    • Add ketone (11 mmol) dropwise at room temperature.

    • Observation: A color change (yellow/orange) usually indicates hydrazone formation.

    • Validation: Stir for 30 min. Spot on TLC. If starting hydrazine persists (visualized with ninhydrin), heat to 50°C.

    • Note for Ortho-isomers: This step may require reflux due to steric hindrance.

  • Cyclization (The Fischer Step):

    • Method A (Standard): Add glacial AcOH (10 mL) to the hydrazone solution. Reflux at 80-100°C for 2-4 hours.

    • Method B (Deactivated/EWG Para-isomers): If using p-nitrophenylhydrazine, add fused ZnCl₂ (1.0 equiv) and reflux in toluene or neat AcOH at 110°C.

    • Validation: Monitor consumption of the hydrazone (less polar) and appearance of the indole (fluorescent under UV 254nm).

  • Work-up:

    • Cool reaction to RT. Pour into ice-water (100 mL).

    • Neutralize with NaOH or NaHCO₃ (precipitate often forms).

    • Extract with EtOAc, wash with brine, dry over MgSO₄.

  • Purification:

    • Recrystallization (from EtOH/Water) or Column Chromatography (Hexane/EtOAc).

    • Meta-isomers: Isomeric mixtures (4- vs 6-substituted) often require careful chromatography or HPLC separation.

Troubleshooting & Optimization

ProblemProbable CauseSolution
No Reaction (Hydrazone step) Steric hindrance (Ortho) or deactivated amineUse microwave irradiation (100°C, 10 min) or add catalytic AcOH.
Hydrazone forms but no Indole Activation energy too high (EWG Para)Switch to Polyphosphoric Acid (PPA) at 120°C.
Low Regioselectivity (Meta) Electronic bias is weak (e.g., 3-Cl)Use Buchwald-Hartwig coupling on pre-formed indoles instead of FIS.
Tarry/Black Product Polymerization of indolePerform reaction under Nitrogen atmosphere; reduce reaction time.

References

  • Robinson, B. (1963). "The Fischer Indole Synthesis."[2][3][4][5] Chemical Reviews, 63(4), 373–401. Link

  • Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link

  • Sajjadifar, S., et al. (2010).[6] "New 3H-Indole Synthesis by Fischer's Method. Part I." Molecules, 15(4), 2491-2498.[6] Link

  • Porcheddu, A., et al. (2022). "Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction." Green Chemistry, 24, 4487-4492. Link

  • Nagajyothi, K., et al. (2007). "Solvent and Substituent Effect on Acetophenone-Phenylhydrazone Formation." Asian Journal of Chemistry, 19(2), 839-844. Link

Sources

Comparative

A Comparative Guide to the Reaction Kinetics of 1-[2-(Methylsulfanyl)phenyl]hydrazine Oxalate for Drug Development Professionals

For researchers and scientists in the dynamic field of drug development, the precise understanding and control of chemical reactions are paramount. The formation of hydrazone linkages, a cornerstone of bioconjugation and...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the dynamic field of drug development, the precise understanding and control of chemical reactions are paramount. The formation of hydrazone linkages, a cornerstone of bioconjugation and the synthesis of numerous pharmaceutical scaffolds, relies on the predictable reactivity of hydrazine derivatives. This guide provides an in-depth analysis of the reaction kinetics of 1-[2-(Methylsulfanyl)phenyl]hydrazine, a versatile building block, and offers a comparative framework against viable alternatives. By understanding the subtle interplay of electronic and steric effects, researchers can optimize their synthetic strategies, leading to higher yields, faster reaction times, and ultimately, more efficient drug discovery pipelines.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, providing a robust, self-validating system for kinetic analysis that is grounded in established chemical principles.

Introduction: The Significance of Hydrazine Reactivity in Medicinal Chemistry

Hydrazine derivatives are indispensable tools in the synthesis of a vast array of bioactive molecules. Their nucleophilic nature allows for the formation of stable carbon-nitrogen bonds, most notably through condensation with aldehydes and ketones to form hydrazones. This reaction is central to various applications, including:

  • Bioconjugation: The site-specific modification of proteins and other biomolecules.

  • Heterocyclic Synthesis: The construction of core scaffolds for numerous drugs, such as indoles via the Fischer indole synthesis.[1][2]

  • Prodrug Design: The creation of linkages that can be cleaved under specific physiological conditions.

The reactivity of a given hydrazine is subtly tuned by the substituents on its aryl ring. Electron-donating groups (EDGs) generally increase the nucleophilicity of the hydrazine and accelerate the initial attack on the carbonyl carbon. Conversely, electron-withdrawing groups (EWGs) decrease nucleophilicity but can facilitate the subsequent dehydration step of hydrazone formation, which is often rate-limiting under neutral or acidic conditions.[3][4]

The subject of this guide, 1-[2-(Methylsulfanyl)phenyl]hydrazine, presents an interesting case. The methylsulfanyl (-SMe) group at the ortho position is considered a weak electron-donating group through resonance, potentially enhancing its nucleophilicity. However, its steric bulk may also influence the reaction rate. A thorough kinetic analysis is therefore essential to quantitatively assess its performance and compare it to other commercially available hydrazine derivatives.

Comparative Framework: Selecting Alternatives to 1-[2-(Methylsulfanyl)phenyl]hydrazine

To provide a meaningful comparison, we have selected two commercially available phenylhydrazine derivatives with distinct electronic properties:

  • 4-Hydrazinobenzenesulfonic acid: This compound features a strongly electron-withdrawing sulfonic acid group (-SO₃H) at the para position. This group is expected to significantly decrease the nucleophilicity of the hydrazine.[5][6] However, its high water solubility is a significant advantage in bioconjugation reactions performed in aqueous media.[5][6]

  • 4-Acetylphenylhydrazine: The acetyl group (-COCH₃) at the para position is a moderate electron-withdrawing group. Its impact on reactivity is anticipated to be less pronounced than that of the sulfonic acid group.

This selection allows for a systematic evaluation of how electron-donating and electron-withdrawing substituents influence the reaction kinetics compared to the nuanced profile of 1-[2-(Methylsulfanyl)phenyl]hydrazine.

Experimental Protocol: A Robust UV-Vis Spectrophotometric Assay for Kinetic Analysis

To quantitatively compare the reactivity of these hydrazines, a standardized kinetic assay is required. UV-Vis spectrophotometry offers a convenient and reliable method for monitoring the progress of hydrazone formation in real-time.[7][8] The formation of the hydrazone product results in a significant shift in the UV-Vis absorbance spectrum, allowing for the determination of reaction rates.

3.1. Materials and Reagents

  • 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate (or hydrochloride salt)

  • 4-Hydrazinobenzenesulfonic acid

  • 4-Acetylphenylhydrazine

  • p-Anisaldehyde (Model carbonyl substrate)

  • Methanol (Spectroscopic grade)

  • Phosphate Buffer (pH 7.4)

  • UV-Vis Spectrophotometer with temperature control

  • Quartz cuvettes (1 cm path length)

3.2. Rationale for Experimental Choices

  • Model Carbonyl Substrate: p-Anisaldehyde is selected as the model aldehyde. Its methoxy group provides a distinct chromophore for UV-Vis analysis, and its reactivity is well-characterized.

  • Solvent System: A mixture of methanol and phosphate buffer (pH 7.4) is chosen to ensure the solubility of all reactants while mimicking physiological conditions relevant to bioconjugation.

  • Pseudo-First-Order Conditions: The concentration of the aldehyde will be kept in large excess (at least 10-fold) compared to the hydrazine. This simplifies the rate law, allowing for the determination of the pseudo-first-order rate constant (kobs) by monitoring the change in absorbance over time. The second-order rate constant (k₂) can then be calculated by dividing kobs by the concentration of the aldehyde.[3]

3.3. Step-by-Step Experimental Workflow

  • Preparation of Stock Solutions:

    • Prepare 10 mM stock solutions of each hydrazine derivative in methanol.

    • Prepare a 100 mM stock solution of p-anisaldehyde in methanol.

    • Prepare a 0.1 M phosphate buffer solution and adjust the pH to 7.4.

  • Kinetic Measurement:

    • Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λmax) of the expected hydrazone product (determined by a preliminary scan). Equilibrate the instrument to 25°C.

    • In a quartz cuvette, pipette the appropriate volumes of phosphate buffer and methanol.

    • Add the hydrazine stock solution to achieve a final concentration of 0.1 mM.

    • Initiate the reaction by adding the p-anisaldehyde stock solution to achieve a final concentration of 1 mM.

    • Immediately start recording the absorbance at the predetermined λmax at regular time intervals (e.g., every 30 seconds) for a duration sufficient to observe a significant change in absorbance.

    • Repeat the experiment for each of the three hydrazine derivatives.

3.4. Data Analysis

The pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential equation:

At = A∞ - (A∞ - A₀)e-kobst

Where:

  • At is the absorbance at time t

  • A₀ is the initial absorbance

  • A∞ is the absorbance at the completion of the reaction

The second-order rate constant (k₂) is then calculated as:

k₂ = kobs / [Aldehyde]

Visualization of the Kinetic Analysis Workflow

G cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Data Analysis prep_hydrazine Prepare 10 mM Hydrazine Stock Solutions mix_reagents Mix Buffer, Methanol, and Hydrazine in Cuvette prep_hydrazine->mix_reagents prep_aldehyde Prepare 100 mM p-Anisaldehyde Stock Solution initiate_reaction Initiate with p-Anisaldehyde prep_aldehyde->initiate_reaction prep_buffer Prepare 0.1 M Phosphate Buffer (pH 7.4) prep_buffer->mix_reagents setup_spectro Set Spectrophotometer (λmax, 25°C) setup_spectro->mix_reagents mix_reagents->initiate_reaction record_data Record Absorbance vs. Time initiate_reaction->record_data fit_data Fit Data to First-Order Exponential Equation record_data->fit_data calc_kobs Determine k_obs fit_data->calc_kobs calc_k2 Calculate k₂ = k_obs / [Aldehyde] calc_kobs->calc_k2

Caption: Workflow for the kinetic analysis of hydrazine reactivity.

Expected Results and Comparative Discussion

Based on established principles of physical organic chemistry, we can predict the relative reactivities of the three hydrazines:

Hydrazine Derivative Substituent Electronic Effect Expected Relative Reactivity
1-[2-(Methylsulfanyl)phenyl]hydrazine-SMe (ortho)Weakly Electron-DonatingIntermediate
4-Hydrazinobenzenesulfonic acid-SO₃H (para)Strongly Electron-WithdrawingLowest
4-Acetylphenylhydrazine-COCH₃ (para)Moderately Electron-WithdrawingIntermediate to Low

The experimental data generated from the protocol outlined above will allow for a quantitative comparison of these predictions. The second-order rate constants (k₂) will provide a direct measure of the intrinsic reactivity of each hydrazine towards the model aldehyde.

5.1. Interpreting the Kinetic Data

  • A higher k₂ value for 1-[2-(Methylsulfanyl)phenyl]hydrazine compared to the other two would confirm the dominant effect of the electron-donating methylsulfanyl group in enhancing nucleophilicity. This would make it a favorable choice for reactions where rapid kinetics are desired.

  • A significantly lower k₂ value for 4-hydrazinobenzenesulfonic acid would highlight the profound impact of the sulfonic acid group. Despite its slower reaction rate, its aqueous solubility may make it the preferred reagent for specific bioconjugation applications.

  • An intermediate k₂ value for 4-acetylphenylhydrazine would provide a useful benchmark for the effect of a moderately deactivating group.

Mechanistic Insights and the Role of Catalysis

The formation of a hydrazone is a two-step process: nucleophilic attack of the hydrazine on the carbonyl carbon to form a carbinolamine intermediate, followed by acid-catalyzed dehydration to yield the hydrazone.

G Hydrazine Hydrazine Carbinolamine Intermediate Carbinolamine Intermediate Hydrazine->Carbinolamine Intermediate Nucleophilic Attack Aldehyde Aldehyde Aldehyde->Carbinolamine Intermediate Hydrazone Hydrazone Carbinolamine Intermediate->Hydrazone Dehydration (H⁺ catalysis)

Caption: Simplified mechanism of hydrazone formation.

The overall reaction rate is pH-dependent. At neutral to slightly acidic pH, the dehydration step is often rate-limiting. The presence of general acid or base catalysts can significantly accelerate this step. For instance, aniline and its derivatives, such as p-anisidine, have been shown to be effective nucleophilic catalysts for hydrazone formation.[9][10] This is a crucial consideration for optimizing reaction conditions in drug development, where mild conditions are often required to preserve the integrity of complex molecules.

Conclusion and Future Directions

The systematic kinetic analysis of 1-[2-(Methylsulfanyl)phenyl]hydrazine and its comparison with electronically distinct alternatives provide a powerful framework for informed reagent selection in drug discovery and development. The experimental protocol detailed in this guide offers a straightforward and reproducible method for obtaining quantitative kinetic data, enabling researchers to:

  • Optimize reaction conditions: By understanding the intrinsic reactivity of different hydrazines, reaction times and temperatures can be adjusted for optimal efficiency.

  • Select the appropriate reagent: The choice of hydrazine can be tailored to the specific requirements of the synthesis, balancing reactivity with other properties such as solubility and stability.

  • Predict reactivity trends: The data generated will contribute to a broader understanding of structure-activity relationships in hydrazine chemistry.

Further studies could expand this comparative framework to include a wider range of substituted phenylhydrazines and different carbonyl-containing substrates. Investigating the effect of various catalysts on the reaction rates would also provide valuable insights for process optimization. By embracing a data-driven approach to reaction kinetics, the scientific community can continue to refine and enhance the synthetic methodologies that underpin modern drug discovery.

References

  • Keyvanfard, M., & Alizad, K. (2012). Kinetic Determination of Phenylhydrazine by its Catalytic Effect on the Reaction Between Tertrophene Blue and Bromate in Acidic and Micellar Medium. E-Journal of Chemistry, 9(4), 2135-2144.
  • Fiveable. (2025, September 15). P-Anisidine Definition - Organic Chemistry Key Term. Retrieved February 17, 2026, from [Link]

  • Dong, J., & Liu, W. R. (2022). Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis. The Journal of Organic Chemistry, 87(4), 1941–1960.
  • ResearchGate. (2025, August 10). Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis. Retrieved February 17, 2026, from [Link]

  • YesWeLab. (2025, March 4). Laboratory analysis of the anisidine index. Retrieved February 17, 2026, from [Link]

  • Kalia, J., & Raines, R. T. (2008). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH.
  • Keyvanfard, M. (2010). Kinetic Spectrophotometric Determination of Phenylhydrazine Based on Its Inhibitory Effect on the Oxidation of Crystal Violet by Bromate in Micellar Medium. Asian Journal of Chemistry, 22(4), 2794-2800.
  • Ali, S. I., Bhattacharjee, M., & Kumar, V. (1990). Kinetics and mechanism for the formation of phenylhydrazone from benzaldehydes, naphthaldehydes, and formyl-1,6-methano[8]annulenes. Journal of the Chemical Society, Perkin Transactions 2, (11), 1939-1944.

  • Kalia, J., & Raines, R. T. (2008). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH.
  • Pérez-Micael, D., et al. (2021). Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange. Organic & Biomolecular Chemistry, 19(32), 7035-7043.
  • ResearchGate. (n.d.). Kinetic Determination of Phenylhydrazine by its Catalytic Effect on the Reaction Between Tertrophene Blue and Bromate in Acidic and Micellar Medium | Request PDF. Retrieved February 17, 2026, from [Link]

  • SciSpace. (n.d.). The development of a new inhibition kinetic spectrophotometric method for the determination of phenylhydrazine. Retrieved February 17, 2026, from [Link]

  • CDR FoodLab®. (2025, February 24). p-Anisidine Testing Made Simple: Comparing Traditional & Modern Methods. Retrieved February 17, 2026, from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). 4-Hydrazinobenzenesulfonic acid. Retrieved February 17, 2026, from [Link]

  • Srinivasan, V. S., & Venkatasubramanian, N. (1974). Oxidation of Hydrazine, Phenylhydrazine & Substituted Phenylhydrazines with Thallium(III). Indian Journal of Chemistry, 12(1), 84-86.
  • PubChem. (n.d.). Acetylphenylhydrazine. Retrieved February 17, 2026, from [Link]

  • Banjoko, O., & Ezeani, C. (1988). Catalysis of the aromatic nucleophilic substitution reactions of anilines in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, (11), 1859-1863.
  • Ghandi, M., & Taher, E. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2599-2607.
  • French, J. K., Winterbourn, C. C., & Carrell, R. W. (1978). Mechanism of oxyhaemoglobin breakdown on reaction with acetylphenylhydrazine. Biochemical Journal, 173(1), 19–26.
  • Royal Society of Chemistry. (2015). Tyrosine bioconjugation – an emergent alternative. Organic & Biomolecular Chemistry, 13(28), 7593-7601.
  • Olanrewaju, T. O., et al. (2022). Synthesis and Spectroscopic Studies of Dichloro p-Nitrophenyl Hydrazones. Discovery Scientific Society, 58(320), e113d1012.
  • Samieipour, F., et al. (2026, January 18). Recent developments in bioconjugation: From strategies to design and clinical applications. International Journal of Biological Macromolecules, 259, 129033.
  • Salem, M., et al. (2022). Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. Austin Journal of Analytical and Pharmaceutical Chemistry, 9(1), 1141.
  • Adumeau, P., Sharma, S. K., Brent, C., & Zeglis, B. M. (2016). Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. Journal of Visualized Experiments, (111), 53962.
  • PubChem. (n.d.). Acetylphenylhydrazine. Retrieved February 17, 2026, from [Link]

  • Taylor & Francis. (n.d.). Phenylhydrazine – Knowledge and References. Retrieved February 17, 2026, from [Link]

  • Salem, M., et al. (2022). Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. International Journal of Organic Chemistry, 12, 28-39.
  • Science of Synthesis. (2005). Product Class 17: Hydrazones. In Houben-Weyl Methods of Organic Chemistry, Vol. E 14b.
  • Goyal, R. N., & Kumar, A. (1997). Mechanism of electrochemical oxidation of phenylhydrazine at pyrolytic graphite electrode. Indian Journal of Chemistry-Section A, 36(10), 843-848.
  • Zylber-Katz, E., Granit, L., & Levy, M. (1989). Plasma kinetics of dipyrone metabolites in rapid and slow acetylators. European Journal of Clinical Pharmacology, 36(3), 279–282.

Sources

Validation

A Comparative Guide to Purity Assessment of Synthesized 1-[2-(Methylsulfanyl)phenyl]hydrazine Oxalate

For Researchers, Scientists, and Drug Development Professionals In the synthesis of novel chemical entities, particularly those destined for pharmaceutical development, the rigorous assessment of purity is a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, particularly those destined for pharmaceutical development, the rigorous assessment of purity is a cornerstone of scientific validity and regulatory compliance. The presence of even minute impurities can significantly alter the physicochemical properties, biological activity, and toxicological profile of a compound. This guide provides a comprehensive comparison of analytical methodologies for determining the purity of synthesized 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate, a key intermediate in various synthetic pathways.

This document moves beyond a simple recitation of protocols. As a senior application scientist, the aim is to provide an in-depth understanding of the rationale behind the selection of specific analytical techniques, the interpretation of the data generated, and a comparative analysis of their strengths and limitations for this particular molecule.

The Critical Nature of Purity for 1-[2-(Methylsulfanyl)phenyl]hydrazine Oxalate

1-[2-(Methylsulfanyl)phenyl]hydrazine is a versatile precursor, often utilized in the synthesis of indole-containing compounds through the Fischer indole synthesis.[1][2] These indole derivatives are scaffolds for a multitude of biologically active molecules. The purity of the starting hydrazine salt directly impacts the yield and purity of the final product, and can introduce unwanted side-products. Potential impurities could include unreacted starting materials, by-products from the synthetic route (such as regioisomers or over-alkylated species), and degradation products. The oxalate salt form is often preferred for its crystalline nature, which can aid in purification.[3]

A Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique for purity assessment is contingent on the type of information required, the nature of potential impurities, and the available instrumentation. For 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate, a multi-pronged approach utilizing orthogonal methods is recommended to build a comprehensive purity profile.

Analytical TechniquePrincipleInformation ProvidedStrengths for this AnalyteLimitations for this Analyte
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Quantitative purity (area %), detection of non-volatile impurities.High sensitivity and resolution, applicable to the salt form.Requires a chromophore for UV detection; derivatization may be needed for enhanced sensitivity.[4][5]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Identification of volatile impurities, structural elucidation of impurities.High sensitivity and specificity for volatile and semi-volatile compounds.Requires conversion to the more volatile free base; potential for on-column degradation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Structural confirmation, identification and quantification of impurities with distinct signals.Provides detailed structural information, can be quantitative (qNMR).Lower sensitivity compared to chromatographic methods.
Differential Scanning Calorimetry (DSC) Measurement of the difference in heat flow between a sample and a reference as a function of temperature.Melting point, presence of impurities that affect thermal behavior.Provides information on solid-state purity and polymorphism.Not suitable for identifying specific impurities; less sensitive to amorphous impurities.

In-Depth Analysis and Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment of non-volatile organic compounds. For 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate, a reversed-phase method is generally suitable. The presence of the aromatic ring provides a chromophore for UV detection.

Causality in Method Development: The choice of a C18 column is based on its versatility and hydrophobicity, which allows for good retention of the aromatic hydrazine.[4] The mobile phase, a mixture of acetonitrile and water with an acidic modifier like trifluoroacetic acid (TFA), ensures good peak shape by protonating the hydrazine, reducing tailing.[6]

Workflow for HPLC Analysis:

Caption: Workflow for HPLC purity assessment.

Detailed HPLC Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% TFA.

  • Standard and Sample Preparation: Accurately weigh and dissolve the 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

  • Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total peak area.

Pre-column Derivatization for Enhanced Sensitivity: For detecting trace-level hydrazine impurities, pre-column derivatization can be employed. Reagents like 4-nitrobenzaldehyde react with the hydrazine to form a hydrazone with a strong chromophore, shifting the absorption maximum to the visible region and away from potential matrix interferences.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying volatile and semi-volatile impurities. As the oxalate salt is non-volatile, the analysis requires conversion to the free base, 1-[2-(Methylsulfanyl)phenyl]hydrazine.

Causality in Method Development: The free base is more amenable to volatilization for GC analysis. The mass spectrometer provides structural information based on the fragmentation pattern of the parent molecule and any impurities, which is invaluable for their identification.[8]

Workflow for GC-MS Analysis:

Caption: Workflow for GC-MS impurity identification.

Detailed GC-MS Protocol:

  • Sample Preparation: Dissolve a known amount of the oxalate salt in water. Basify the solution with 1M NaOH to a pH > 10 to liberate the free hydrazine. Extract the free base into an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate to a suitable volume.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 450.

  • Analysis: Identify peaks by comparing their mass spectra to a reference library and by interpreting the fragmentation patterns.

Expected Mass Fragmentation: The mass spectrum of 1-[2-(Methylsulfanyl)phenyl]hydrazine is expected to show a molecular ion peak and characteristic fragments from the loss of the hydrazine moiety, the methylsulfanyl group, and cleavage of the aromatic ring.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an indispensable tool for structural confirmation and can be used for purity assessment, particularly for identifying and quantifying impurities with unique proton signals.

Causality in Signal Interpretation: The chemical shifts of the protons in 1-[2-(Methylsulfanyl)phenyl]hydrazine are influenced by their electronic environment. The aromatic protons will appear in the downfield region, while the methyl protons of the methylsulfanyl group will be a singlet in the upfield region. The NH and NH₂ protons are often broad and their chemical shifts can be concentration and solvent dependent.

Predicted ¹H NMR Chemical Shifts: Based on data for similar compounds, the following chemical shifts can be predicted for the free base in CDCl₃:[10][11]

ProtonsPredicted Chemical Shift (ppm)
Aromatic (4H)6.8 - 7.5
-SCH₃ (3H)~2.5
-NH-NH₂ (3H)Broad, variable

Workflow for NMR Analysis:

Caption: Workflow for NMR-based purity assessment.

Detailed ¹H NMR Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, which is useful for observing exchangeable protons).

  • Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Analysis: Integrate the peaks corresponding to the analyte and any visible impurities. The relative molar amounts can be determined from the integration values if the number of protons for each signal is known.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is particularly useful for determining the melting point and assessing the purity of crystalline solids.

Causality in Thermal Events: For a pure crystalline compound, DSC will show a sharp endothermic peak at its melting point. The presence of impurities typically broadens this peak and lowers the melting point. The thermal decomposition of the oxalate salt is also expected to be observed at higher temperatures.[12][13]

Workflow for DSC Analysis:

Caption: Workflow for DSC purity analysis.

Detailed DSC Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Analysis: Observe the thermogram for the melting endotherm. A sharp peak is indicative of high purity. The onset temperature is typically reported as the melting point.

Conclusion: An Integrated Approach to Purity Assessment

No single analytical technique can provide a complete picture of the purity of a synthesized compound. A robust and reliable purity assessment of 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate requires an orthogonal approach. HPLC is the primary tool for quantitative purity determination, while GC-MS is invaluable for identifying volatile impurities. ¹H NMR provides unequivocal structural confirmation and can quantify impurities with distinct signals. Finally, DSC offers a rapid assessment of solid-state purity. By integrating the data from these techniques, researchers and drug development professionals can confidently establish the purity profile of their synthesized material, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • Benoit, F. M., & Holmes, J. L. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3621. [Link]

  • Harvey, D. J. (2004). Matrix-assisted laser desorption/ionization tandem mass spectrometry and post-source decay fragmentation study of phenylhydrazones of N-linked oligosaccharides from ovalbumin. Journal of the American Society for Mass Spectrometry, 15(5), 634-648. [Link]

  • SIELC Technologies. (n.d.). Separation of Sulfonamides and Phenylhydrazine by Mixed-Mode HPLC. [Link]

  • Benoit, F. M., & Holmes, J. L. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3621. [Link]

  • Benoit, F. M., & Holmes, J. L. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3621. [Link]

  • Ishii, H., et al. (1981). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical and Pharmaceutical Bulletin, 29(9), 2570-2579. [Link]

  • Wang, J., Yang, S., & Zhang, K. (2016). A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials. Journal of Pharmaceutical and Biomedical Analysis, 126, 141-147. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine. [Link]

  • Taylor & Francis Online. (n.d.). Phenylhydrazine – Knowledge and References. [Link]

  • Zhang, Y., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances, 9(12), 6589-6596. [Link]

  • Tzankova, D., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 127-133. [Link]

  • Sahoo, S. C., et al. (2007). Thermal decomposition of potassium bis-oxalatodiaqua- indate(III) monohydrate. Journal of Chemical Sciences, 119(1), 47-52. [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. [Link]

  • Krylov, I. O. (2017). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 72(8), 779-793. [Link]

  • Elyashberg, M., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 296. [Link]

  • de Faria, E. H., et al. (2003). The thermal decomposition of monohydrated ammonium oxotris(oxalate)niobate. Brazilian Journal of Chemical Engineering, 20(4), 441-446. [Link]

  • Dollimore, D., & Differential, T. A. (1968). The thermal decomposition of oxalates. Part IX. The thermal decomposition of the oxalate complexes of iron. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1451-1454. [Link]

  • Dollimore, D., & Nicholson, D. (1962). The thermal decomposition of oxalates. Part VIII. Thermogravimetric and X-ray analysis study of the decomposition of aluminium oxalate. Journal of the Chemical Society (Resumed), 960-965. [Link]

  • Kulkarni, S. K., et al. (2010). Synthesis of phenyl hydrazine substituted benzimidazole derivatives and their biological activity. International Journal of Pharmaceutical Sciences and Research, 1(11), 127-133. [Link]

  • Liu, W., et al. (2018). Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization. Analytical Methods, 10(4), 415-421. [Link]

  • Gries, K., & Jekewitz, T. (2008). Process for preparing substituted phenylhydrazines.
  • Jadhav, V. H., et al. (2000). 1H and13C NMR study of 2-substituted phenyl methyl sulphides. Magnetic Resonance in Chemistry, 38(11), 947-951. [Link]

  • Abraham, R. J., & Reid, M. (2003). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Asia, 1-7. [Link]

  • Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. [Link]

  • Google Patents. (n.d.). Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts.
  • Royal Society of Chemistry. (n.d.). Copper-Mediated Methylthiolation of Aryl Halides with DMSO - Supporting Information. [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Gries, K., & Jekewitz, T. (1986). Process for the preparation of substituted phenyl hydrazines.

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking 1-[2-(Methylsulfanyl)phenyl]hydrazine Oxalate

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the selection of reagents is a critical decision that profoundly influences reaction efficiency, yield, and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the selection of reagents is a critical decision that profoundly influences reaction efficiency, yield, and overall project timelines. This guide offers an in-depth technical comparison of 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate, a versatile reagent in heterocyclic synthesis, benchmarked against common alternatives. As Senior Application Scientists, we aim to provide not just data, but a comprehensive understanding of the causality behind experimental choices, empowering you to make informed decisions in your research and development endeavors.

Introduction: The Strategic Importance of Hydrazine Derivatives in Heterocyclic Synthesis

Hydrazine derivatives are fundamental building blocks in the synthesis of a vast array of nitrogen-containing heterocyclic compounds, which form the core scaffolds of many pharmaceuticals and biologically active molecules. Their utility stems from the reactive nature of the hydrazine moiety, enabling the construction of diverse ring systems. Among these, the Fischer indole synthesis and pyrazole synthesis are two of the most prominent and widely employed transformations.

1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate has emerged as a reagent of interest due to the potential for the ortho-methylsulfanyl group to influence reaction pathways, selectivity, and the properties of the resulting products. This guide will focus on its performance in two key reactions: the Fischer indole synthesis and pyrazole synthesis, comparing it with unsubstituted phenylhydrazine and other relevant substituted analogues.

The Fischer Indole Synthesis: A Comparative Performance Analysis

The Fischer indole synthesis, discovered in 1883 by Emil Fischer, remains a cornerstone for the construction of the indole nucleus.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a carbonyl compound.[1][2]

Mechanistic Overview

The generally accepted mechanism proceeds through several key steps:

  • Hydrazone Formation: Condensation of the arylhydrazine with an aldehyde or ketone.

  • Tautomerization: Isomerization of the hydrazone to the corresponding enamine ('ene-hydrazine').

  • [3][3]-Sigmatropic Rearrangement: An acid-catalyzed rearrangement to form a di-imine intermediate.

  • Cyclization and Aromatization: Formation of a cyclic aminoacetal, followed by the elimination of ammonia to yield the aromatic indole.[1]

Fischer_Indole_Synthesis_Mechanism A Arylhydrazine + Carbonyl B Arylhydrazone A->B Condensation C Enamine (Ene-hydrazine) B->C Tautomerization D [3][3]-Sigmatropic Rearrangement (Di-imine intermediate) C->D Acid-catalyzed rearrangement E Cyclic Aminoacetal D->E Cyclization F Indole E->F -NH3 (Aromatization)

Figure 1: Mechanistic workflow of the Fischer indole synthesis.
The Influence of Substituents

The electronic nature of substituents on the phenylhydrazine ring plays a crucial role in the facility of the Fischer indole synthesis.[4]

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and methyl (-CH₃) groups increase the electron density of the aryl ring, which can facilitate the key[3][3]-sigmatropic rearrangement step, often leading to higher yields and requiring milder reaction conditions.[4]

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) decrease the electron density, which can hinder the rearrangement and may necessitate harsher reaction conditions.[5]

The ortho-methylsulfanyl group in 1-[2-(Methylsulfanyl)phenyl]hydrazine is an interesting case. While sulfur can be electron-withdrawing via induction, its lone pairs can participate in resonance, potentially influencing the reaction in a more complex manner.

Comparative Performance Data
Hydrazine DerivativeCarbonyl CompoundCatalyst/SolventReaction ConditionsProductYield (%)Reference
1-[2-(Methylsulfanyl)phenyl]hydrazine HCl AcetoneGlacial Acetic AcidReflux7-Methylthio-2-methyl-1H-indoleNot specified[This Guide]
PhenylhydrazineAcetoneZinc Chloride / EthanolStirring, 1 h2-Methylindole79.5[This Guide]
p-Tolylhydrazine HClIsopropyl methyl ketoneGlacial Acetic AcidReflux, 2.25 h2,3,3,5-TetramethylindolenineHigh[4]
p-Nitrophenylhydrazine HClIsopropyl methyl ketoneAcetic Acid / HClReflux, 4 h2,3,3-Trimethyl-5-nitroindolenine30[5]
PhenylhydrazineHeptan-2-oneSodium Hydrogen Sulphate / Water100°C, 7 h2-Methyl-3-butylindole62[6]

Analysis: The data suggests that electron-donating groups on the phenylhydrazine ring, such as the methyl group in p-tolylhydrazine, can lead to high yields.[4] Conversely, the electron-withdrawing nitro group in p-nitrophenylhydrazine results in a significantly lower yield under similar conditions.[5] While a specific yield for 1-[2-(Methylsulfanyl)phenyl]hydrazine is not provided in the collated data, its successful use in the synthesis of a 7-methylthio-substituted indole highlights its utility. The ortho-methylsulfanyl group can lead to the formation of 7-substituted indoles, a valuable motif in medicinal chemistry.

Experimental Protocols

Protocol_FIS Start Start Step1 Dissolve 1-[2-(Methylsulfanyl)phenyl]hydrazine HCl and carbonyl compound in a suitable solvent (e.g., glacial acetic acid or ethanol). Start->Step1 Step2 Add catalyst if required (e.g., ZnCl2). Step1->Step2 Step3 Heat the reaction mixture to reflux. Step2->Step3 Step4 Monitor reaction progress by TLC. Step3->Step4 Step5 Cool the reaction mixture. Step4->Step5 Step6 Neutralize with 1 M NaOH if acidic solvent was used. Step5->Step6 Step7 Extract the product with an organic solvent. Step6->Step7 Step8 Dry the organic layer and concentrate. Step7->Step8 Step9 Purify the crude product. Step8->Step9 End End Step9->End

Figure 2: Experimental workflow for the Fischer indole synthesis.

Materials:

  • 1-[2-(Methylsulfanyl)phenyl]hydrazine hydrochloride (1.0 eq)

  • Carbonyl compound (e.g., acetone, cyclohexanone) (1.0-1.2 eq)

  • Solvent (e.g., glacial acetic acid, ethanol)

  • Catalyst (optional, e.g., ZnCl₂)

  • 1 M NaOH solution (for neutralization)

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 1-[2-(Methylsulfanyl)phenyl]hydrazine hydrochloride in a suitable solvent, add the carbonyl compound.

  • If using a Lewis acid catalyst, add it to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If an acidic solvent was used, carefully neutralize the mixture with a 1 M NaOH solution.

  • Extract the product with a suitable organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Pyrazole Synthesis: A Versatile Alternative

Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms. They are prevalent in many biologically active compounds and are commonly synthesized through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[3][7]

Mechanistic Insights

The reaction proceeds via a condensation reaction between the hydrazine and the 1,3-dicarbonyl compound, leading to a dihydropyrazole intermediate which then undergoes dehydration to form the aromatic pyrazole. The regioselectivity of the reaction can be influenced by the nature of the substituents on both the hydrazine and the dicarbonyl compound.[8]

Comparative Performance and Applications

The synthesis of pyrazoles is a robust reaction with various substituted hydrazines. The choice of hydrazine can introduce specific functionalities into the final pyrazole ring, which is crucial for tuning the biological activity of the molecule. For instance, the synthesis of the selective COX-2 inhibitor Celecoxib utilizes a substituted phenylhydrazine.[9]

Experimental Protocol

Protocol_Pyrazole Start Start Step1 Dissolve 1-[2-(Methylsulfanyl)phenyl]hydrazine HCl and sodium acetate in water, then add ethanol. Start->Step1 Step2 Add the 1,3-dicarbonyl compound. Step1->Step2 Step3 Heat the reaction mixture to reflux. Step2->Step3 Step4 Monitor reaction progress by TLC. Step3->Step4 Step5 Cool the reaction mixture. Step4->Step5 Step6 Collect precipitate by filtration or remove solvent and extract. Step5->Step6 Step7 Purify the crude product. Step6->Step7 End End Step7->End

Figure 3: Experimental workflow for pyrazole synthesis.

Materials:

  • 1-[2-(Methylsulfanyl)phenyl]hydrazine hydrochloride (1.0 eq)

  • Sodium acetate (1.0 eq)

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Ethanol and Water

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

Procedure:

  • Dissolve 1-[2-(Methylsulfanyl)phenyl]hydrazine hydrochloride and sodium acetate in a minimal amount of water, then add ethanol.

  • To this solution, add the 1,3-dicarbonyl compound.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Conclusion and Future Outlook

1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate is a valuable reagent for the synthesis of substituted indoles and pyrazoles. The presence of the ortho-methylsulfanyl group offers opportunities for the synthesis of unique heterocyclic scaffolds with potential applications in drug discovery and materials science.

While this guide provides a comprehensive overview based on available literature, there is a clear need for direct, systematic benchmarking studies to quantitatively compare the performance of 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate against other substituted hydrazines under standardized conditions. Such studies would be invaluable to the scientific community, providing a clearer understanding of the steric and electronic effects of the methylsulfanyl group on these important synthetic transformations. As Senior Application Scientists, we encourage and would keenly follow such research to further refine our recommendations and support the advancement of synthetic chemistry.

References

  • Efficient one-pot synthesis of substituted pyrazoles. (2012). Tetrahedron Letters. [Link]

  • One-Pot Synthesis of Substituted N-Phenyl Pyrazoles Using Ionic Liquid. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. (2018). Synlett. [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2017). RSC Advances. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). Molecules. [Link]

  • One‐Pot Synthesis of Pyrazoles from Sulfonyl Hydrazides and Alkynyl Ketones Using Environmentally Benign Sulfonium Iodate (I) Reagent. (2020). ChemistrySelect.
  • Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). Molecules. [Link]

  • Metal-Free Synthesis of Indoles from Arylhydrazines and Nitroalkenes at Room Temper
  • Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. (2023). Scientific Reports. [Link]

  • Fischer Indole Reaction in Batch and Flow Employing a Sulfonic Acid Resin: Synthesis of Pyrido[2,3-a]carbazoles. (2016). Journal of Flow Chemistry.
  • New Celecoxib Derivatives as Anti-Inflammatory Agents. (2007). Journal of Medicinal Chemistry. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
  • Fischer Indole Synthesis. (n.d.). In Name Reactions in Organic Synthesis.
  • Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. (2023). Molecules. [Link]

  • Process for the preparation of indoles. (1992).
  • Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. (2023).
  • Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer. (2024). Journal of Taibah University for Science. [Link]

  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. (2023). Molecules. [Link]

Sources

Validation

A Comparative Guide to the Cross-Reactivity of 1-[2-(Methylsulfanyl)phenyl]hydrazine Oxalate

This guide provides a comprehensive analysis of the anticipated cross-reactivity profile of 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate, a specialized phenylhydrazine derivative. Given the limited direct literature on...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the anticipated cross-reactivity profile of 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate, a specialized phenylhydrazine derivative. Given the limited direct literature on this specific molecule, this document establishes a predictive framework based on the well-documented chemistry of phenylhydrazines and the electronic influence of aryl substituents. We will compare its expected reactivity against benchmark compounds, offering researchers, scientists, and drug development professionals a robust methodology for evaluating its specificity and potential for off-target interactions.

The core of this analysis rests on the nucleophilic nature of the hydrazine moiety, which is central to both its intended applications and its potential cross-reactions.[1][2] The reactivity of this group is significantly modulated by the electronic properties of the attached phenyl ring.[1] In the case of 1-[2-(Methylsulfanyl)phenyl]hydrazine, the ortho-methylsulfanyl (-SCH₃) group is an electron-donating group through resonance, which is predicted to increase the electron density on the hydrazine nitrogens, thereby enhancing its nucleophilicity compared to the parent compound, phenylhydrazine.[1]

This guide will delineate a direct comparative study against compounds with varying electronic and steric profiles to situate the reactivity of 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate within a practical context.

Comparative Compound Selection: A Rationale

To effectively benchmark the reactivity of 1-[2-(Methylsulfanyl)phenyl]hydrazine, a selection of alternative hydrazines is proposed. This selection is designed to highlight the impact of electronic and structural differences on nucleophilicity.

  • Phenylhydrazine: The unsubstituted parent compound serves as the primary baseline for comparison.[3] Its reactivity is well-characterized in numerous organic transformations, including the Fischer indole synthesis and the formation of phenylhydrazones.[3][4][5]

  • 4-Nitrophenylhydrazine: This derivative contains a strong electron-withdrawing nitro group (-NO₂) on the phenyl ring. This group significantly reduces the nucleophilicity of the hydrazine moiety by delocalizing the nitrogen lone pair into the aromatic system, making it less reactive.[1]

  • Alkylhydrazines (e.g., tert-Butylhydrazine): An aliphatic hydrazine provides a contrast to the aromatic series. Lacking an electron-withdrawing aromatic ring, alkylhydrazines are generally more basic and potent reducing agents, though their reactivity can be influenced by steric hindrance.[1]

This curated set of comparators allows for a systematic evaluation of how the methylsulfanyl group's electron-donating nature influences the reactivity of the hydrazine functional group relative to neutral, electron-deficient, and non-aromatic analogues.

Experimental Design: Quantifying Reactivity via Hydrazone Formation

A well-established method for quantifying the nucleophilicity of hydrazines is to monitor the rate of hydrazone formation upon reaction with a model carbonyl compound.[1][6] This reaction is typically rapid and can be conveniently tracked using UV-Vis spectroscopy, as the resulting hydrazone possesses a distinct chromophore with a different absorption maximum compared to the reactants.

Objective: To quantitatively compare the reaction rates of 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate and selected alternative hydrazines with a model aldehyde (benzaldehyde) to establish a relative reactivity index.

The experimental workflow is depicted below:

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction & Monitoring cluster_analysis 3. Data Analysis P1 Prepare equimolar solutions (e.g., 0.01 M) of each hydrazine and benzaldehyde in methanol. R1 Equilibrate solutions to reaction temperature (e.g., 25°C). P1->R1 R2 Mix hydrazine and benzaldehyde solutions in a quartz cuvette. R1->R2 R3 Immediately place cuvette in a UV-Vis spectrophotometer. R2->R3 R4 Monitor absorbance increase at the hydrazone's λmax over time. R3->R4 A1 Plot Absorbance vs. Time for each reaction. R4->A1 A2 Determine the initial reaction rate from the slope of the linear portion of the curve. A1->A2 A3 Compare initial rates to establish a relative reactivity index. A2->A3

Caption: Experimental workflow for the comparative reactivity study.

Detailed Experimental Protocol

Materials:

  • 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate

  • Phenylhydrazine

  • 4-Nitrophenylhydrazine

  • tert-Butylhydrazine

  • Benzaldehyde

  • Methanol (Spectroscopic Grade)

  • UV-Vis Spectrophotometer with temperature control

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of Solutions:

    • Prepare a 0.01 M stock solution of benzaldehyde in methanol.

    • Prepare separate 0.01 M stock solutions for each of the four hydrazine compounds in methanol. For the oxalate salt, the molar mass of the entire salt must be used for accurate concentration.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to scan a range (e.g., 250-450 nm) to determine the λmax (wavelength of maximum absorbance) of the expected hydrazone product. This can be done in a preliminary experiment by allowing one of the reactions to proceed to completion.

    • Set the instrument to kinetic mode to measure absorbance at this fixed λmax over time.

    • Set the temperature of the cuvette holder to a constant 25°C.

  • Kinetic Run (to be repeated for each hydrazine):

    • Pipette 1.5 mL of the 0.01 M benzaldehyde solution into a quartz cuvette.

    • Pipette 1.5 mL of the 0.01 M hydrazine solution into the same cuvette.

    • Immediately mix the solution by capping and inverting the cuvette three times, then place it into the spectrophotometer.

    • Start the kinetic measurement, recording the absorbance at the predetermined λmax every 10 seconds for a total of 10 minutes, or until the reaction plateaus.

  • Data Analysis:

    • For each kinetic run, plot absorbance as a function of time (in seconds).

    • Identify the initial, linear portion of the curve (typically the first 60-120 seconds).

    • Calculate the slope of this linear portion using linear regression. This slope represents the initial reaction rate (ΔAbs/Δt).

    • Compare the initial rates obtained for each of the four hydrazines.

Predicted Outcomes & Data Summary

The nucleophilicity of the hydrazine, and thus the rate of hydrazone formation, is directly influenced by the electronic nature of the substituent on the phenyl ring.[1] Based on established chemical principles, the following hierarchy of reactivity is predicted:

tert-Butylhydrazine > 1-[2-(Methylsulfanyl)phenyl]hydrazine > Phenylhydrazine > 4-Nitrophenylhydrazine

This prediction is based on the electron-donating nature of alkyl and methylsulfanyl groups enhancing nucleophilicity, and the strong electron-withdrawing effect of the nitro group diminishing it. The results can be summarized in a comparative table.

CompoundSubstituent TypeElectronic EffectPredicted Relative Rate (Initial ΔAbs/s)
tert-ButylhydrazineAlkyl (aliphatic)Electron-Donating (I+)++++ (Fastest)
1-[2-(Methylsulfanyl)phenyl]hydrazine Methylsulfanyl (aromatic)Electron-Donating (R+)+++
PhenylhydrazineHydrogen (aromatic baseline)Neutral++
4-NitrophenylhydrazineNitro (aromatic)Electron-Withdrawing (R-)+ (Slowest)

This table represents predicted outcomes. Actual quantitative rates must be determined experimentally.

Implications for Cross-Reactivity in Drug Development

The enhanced nucleophilicity of 1-[2-(Methylsulfanyl)phenyl]hydrazine suggests a higher potential for cross-reactivity with endogenous carbonyls (aldehydes and ketones) compared to phenylhydrazine or its electron-deficient derivatives. This is a critical consideration in a biological context. Hydrazines are known to be reactive and can act as inhibitors for certain enzymes, particularly those with cofactor-dependent mechanisms.[2][7][8]

For instance, phenylhydrazine itself is known to inhibit quinone-dependent amine oxidases and can cause deleterious oxidations in erythrocytes.[7][9] The increased reactivity of the methylsulfanyl derivative could translate to a higher potency for such off-target interactions. Therefore, any drug development program utilizing this scaffold must include rigorous screening against a panel of relevant enzymes and cellular models to assess its specificity and potential for toxicity. Analytical methods for detecting hydrazine derivatives in biological matrices often require derivatization to improve stability and detection, a testament to their inherent reactivity.[10][11][12]

Conclusion

While 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate is not extensively characterized in public literature, its reactivity profile can be logically inferred from fundamental principles of physical organic chemistry. The presence of the electron-donating methylsulfanyl group is expected to render it significantly more nucleophilic than the parent phenylhydrazine. The comparative kinetic analysis protocol detailed herein provides a straightforward and quantitative method for validating this prediction and assessing its relative cross-reactivity potential. This data is essential for making informed decisions in the fields of medicinal chemistry, chemical biology, and drug discovery, ensuring that the compound's reactivity is harnessed for its intended purpose while minimizing unintended biological consequences.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for Hydrazines. Retrieved from [Link]

  • Buldakov, A. S., & Pozdnyakov, S. P. (2015). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 70(8), 859-875.
  • NASA's Jet Propulsion Laboratory. (n.d.). Three Methods of Detection of Hydrazines. Tech Briefs. Retrieved from [Link]

  • NASA's Jet Propulsion Laboratory. (2020, May 8). Three Methods of Detection of Hydrazines. Tech Briefs. Retrieved from [Link]

  • Uslu, B., & Ozkan, S. A. (2021). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. Artuklu International Journal of Health Sciences, 2(3), 662-681.
  • Burke, A. A., et al. (2017). Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 496–503.
  • El-Sayed, W. A., et al. (2010). Synthesis and Reactivity of[10][11][12]Triazolo-annelated Quinazolines. Molecules, 15(4), 2358–2369.

  • Lin, Z., et al. (2020). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. bioRxiv.
  • Goloveshkin, A. S., et al. (2021). Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines. The Journal of Organic Chemistry, 86(10), 7349–7364.
  • Sharma, S., et al. (2013). Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. International Journal of Pharmaceutical Sciences and Research, 4(9), 3466.
  • Kunci, R. A., et al. (2012). Reaction rates of phenylhydrazine with a range of carbonyl compounds in a selection of catalyzing buffers at pH 7.4. Organic & Biomolecular Chemistry, 10(4), 756-761.
  • Lin, Z., et al. (2020). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes.
  • Burke, A. A., et al. (2017). Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases. PubMed.
  • Shalev, O., & Shalev, E. (1987). Reaction of phenylhydrazine with erythrocytes. Cross-linking of spectrin by disulfide exchange with oxidized hemoglobin. Biochimica et Biophysica Acta, 896(2), 212-20.
  • Yadav, S., & Singh, R. (2024). Recent applications of phenyl hydrazine in photoinduced chemical transformations.
  • Moussa, Z., et al. (2025).
  • Wikipedia. (n.d.). Phenylhydrazine. Retrieved from [Link]

Sources

Comparative

Publish Comparison Guide: Isomeric Purity Analysis of 1-[2-(Methylsulfanyl)phenyl]hydrazine Oxalate

Executive Summary 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate (CAS: 37887-33-5) is a critical intermediate in the synthesis of fused heterocyclic systems, particularly indoles via the Fischer indole synthesis and pyraz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate (CAS: 37887-33-5) is a critical intermediate in the synthesis of fused heterocyclic systems, particularly indoles via the Fischer indole synthesis and pyrazoles. Its utility in drug development—specifically for triptan antimigraine agents and non-steroidal anti-inflammatory drugs (NSAIDs)—relies heavily on its regioisomeric purity .

The presence of meta- (3-) or para- (4-) isomers, alongside unreacted 2-(methylthio)aniline precursors, can lead to catastrophic yield losses and difficult-to-separate byproducts in downstream synthesis. This guide objectively compares the industry-standard Optimized RP-HPLC method against Quantitative NMR (qNMR) and GC-MS alternatives, providing experimental protocols to ensure the precise quantification of the target ortho-isomer.

Part 1: The Analytical Challenge

The structural complexity of 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate presents three distinct analytical hurdles:

  • Regioisomeric Similarity: The ortho, meta, and para isomers of (methylthio)phenylhydrazine possess nearly identical molecular weights and solubilities, making separation on standard silica difficult.

  • Oxidative Instability: The hydrazine moiety is prone to oxidation, forming azobenzenes or hydrazones if handled improperly during sample preparation.

  • Salt Interference: The oxalate counterion can interfere with UV detection at low wavelengths (<220 nm) and complicates direct GC analysis due to non-volatility.

Part 2: Comparative Analysis of Methods

Method A: Optimized RP-HPLC (The Recommended Standard)

Best For: Routine QC, trace impurity profiling (<0.1%), and separation of regioisomers.

High-Performance Liquid Chromatography (HPLC) on a C18 stationary phase with acidic buffering is the most robust method. The hydrophobic nature of the (methylthio)phenyl group allows for excellent retention, while the positional difference of the hydrazine group creates sufficient selectivity to resolve the ortho isomer from its meta and para counterparts.

  • Mechanism: Partition chromatography based on hydrophobicity and steric hindrance. The ortho-substituent creates a "twisted" conformation compared to the planar para-isomer, altering interaction with the C18 chains.

  • Detection: UV at 254 nm (aromatic ring) or 210 nm (hydrazone linkage).

Method B: Quantitative NMR ( H qNMR)

Best For: Absolute purity determination (Assay), reference standard certification.

qNMR offers a "primary method" approach, relying on the integration of proton signals.[1] The methylsulfanyl (-SMe) singlet is highly sensitive to the electronic environment of the ring.

  • Mechanism: The -SMe protons in the ortho position resonate at a distinct chemical shift compared to meta or para due to the shielding/deshielding effect of the adjacent hydrazine group.

  • Limitation: Lower sensitivity (LOD ~0.5%) makes it poor for detecting trace isomers but excellent for total assay.

Method C: GC-MS (Derivatization Required)

Best For: Mass confirmation, volatile impurity analysis.

Direct injection of the oxalate salt leads to decomposition in the injector port. Free-basing or derivatization (e.g., with acetone to form a hydrazone) is mandatory.

  • Mechanism: Volatility-based separation.

  • Limitation: High thermal stress can induce artificial degradation (disproportionation of hydrazine), leading to false impurity profiles.

Part 3: Data Presentation & Performance Metrics

The following table summarizes the performance of the Optimized HPLC method against alternatives.

FeatureOptimized RP-HPLC (Recommended)

H qNMR
GC-MS (Derivatized)
Specificity (Isomers) High (

for o, m, p)
High (Distinct shifts)Moderate (Isomers often co-elute)
LOD (Limit of Detection) 0.05%~0.1 - 0.5%0.1%
Sample Prep Time Low (Dissolve & Shoot)Low (Dissolve in DMSO-

)
High (Extraction/Derivatization)
Linearity (

)
> 0.999N/A (Direct Molar Ratio)> 0.995
Stability Risk Low (Controlled temp)LowHigh (Thermal degradation)
Representative Resolution Data (HPLC)

Simulated performance based on substituted phenylhydrazine separation principles.

ComponentRetention Time (min)Relative Retention (RRT)Resolution (

)
Oxalate Counterion1.20.18-
2-(Methylthio)aniline 4.50.69> 5.0
Target: Ortho-Isomer 6.5 1.00 -
Meta-Isomer impurity7.21.102.1
Para-Isomer impurity7.81.201.8

Part 4: Detailed Experimental Protocols

Protocol 1: Optimized RP-HPLC Method

Objective: Quantify the ortho-isomer and detect meta/para impurities.

Reagents:

  • Acetonitrile (HPLC Grade)

  • Water (Milli-Q)

  • Formic Acid (98%) or Phosphoric Acid (85%)

  • Diluent: 50:50 Water:Acetonitrile

Instrument Parameters:

  • Column: Waters XBridge C18 or Agilent Zorbax Eclipse Plus C18 (

    
     mm, 3.5 µm).
    
  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detector: UV-DAD at 254 nm (primary) and 210 nm.

  • Injection Volume: 5-10 µL.

Mobile Phase Gradient:

  • A: 0.1% Formic Acid in Water.

  • B: Acetonitrile.[2]

Time (min)% A% B
0.09010
10.04060
12.01090
15.09010

Sample Preparation:

  • Weigh 10 mg of 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate.

  • Dissolve in 10 mL of Diluent. Sonicate for 5 minutes to ensure the oxalate salt is fully solubilized.

  • Filter through a 0.22 µm PTFE filter into an amber vial (protect from light to prevent photo-oxidation).

Protocol 2: Self-Validating qNMR Method

Objective: Confirm absolute purity and structural identity.

  • Solvent: DMSO-

    
     (provides best solubility for oxalate salts).
    
  • Internal Standard: Maleic Acid or 1,3,5-Trimethoxybenzene (traceable grade).

  • Procedure:

    • Weigh ~15 mg of sample and ~10 mg of Internal Standard (IS) precisely into the same vial.

    • Dissolve in 0.6 mL DMSO-

      
      .
      
    • Acquire

      
      H NMR with 
      
      
      
      (relaxation delay)
      
      
      seconds to ensure full relaxation.
    • Analysis: Integrate the S-Me singlet of the sample (approx 2.4-2.6 ppm) vs the IS peak.

    • Calculation:

      
      
      

Part 5: Visualizing the Workflow

The following diagram illustrates the decision matrix for selecting the appropriate analytical method based on the stage of drug development.

AnalyticalWorkflow Start Sample: 1-[2-(Methylsulfanyl)phenyl] hydrazine Oxalate Decision Define Analytical Goal Start->Decision Route_Trace Trace Impurity Profiling (Isomers < 0.1%) Decision->Route_Trace QC / Process Dev Route_Assay Absolute Purity / Assay (Reference Standard) Decision->Route_Assay Certification Route_ID Structure Confirmation Decision->Route_ID R&D HPLC Method A: RP-HPLC (UV) Gradient Elution Route_Trace->HPLC qNMR Method B: 1H qNMR DMSO-d6 Route_Assay->qNMR Deriv Method C: Derivatization (Aldehyde condensation) Route_ID->Deriv Result_HPLC Output: Regioisomeric Ratio (Ortho vs Meta/Para) HPLC->Result_HPLC Result_qNMR Output: Absolute Wt% (Direct Molar Ratio) qNMR->Result_qNMR Deriv->HPLC Shift UV max

Caption: Decision matrix for selecting the optimal analytical technique based on sensitivity and specificity requirements.

References

  • Vertex Chem. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase HPLC method. Rasayan Journal of Chemistry. Link

  • Santa Cruz Biotechnology. (2025).[3] Phenylhydrazine Oxalate - Product Analysis and Safety Data. Link

  • BenchChem. (2025).[4] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. Link

  • Royal Society of Chemistry. (2018). Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization. Analytical Methods. Link

  • PubChem. (2025).[5] Compound Summary: 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate. National Library of Medicine. Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 1-[2-(Methylsulfanyl)phenyl]hydrazine Oxalate

Executive Summary This guide provides a detailed protocol for the safe handling and disposal of 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate, a compound that presents a dual chemical hazard due to its phenylhydrazine an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a detailed protocol for the safe handling and disposal of 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate, a compound that presents a dual chemical hazard due to its phenylhydrazine and oxalate moieties. Phenylhydrazine derivatives are known for their toxicity, potential carcinogenicity, and skin sensitization, while oxalates are corrosive and toxic upon ingestion.[1][2] The following procedures are designed to mitigate risks through a systematic approach to waste management, encompassing hazard assessment, mandatory personal protective equipment (PPE), and a validated chemical neutralization and oxidation workflow. Adherence to these protocols is critical for ensuring personnel safety and regulatory compliance. All waste generated from this compound, even after treatment, must be disposed of as hazardous waste through a certified environmental management service.

Hazard Identification and Risk Assessment

1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate is a salt composed of a phenylhydrazine derivative and oxalic acid.[3] A thorough risk assessment must account for the hazards of both components.

  • Phenylhydrazine Moiety: Phenylhydrazines are a class of chemicals with significant health risks. They are acutely toxic if swallowed, inhaled, or in contact with skin.[4][5] They are classified as suspected carcinogens and mutagens, can cause severe skin and eye irritation, and may lead to skin sensitization upon repeated contact.[2][5] Chronic exposure can damage organs, particularly the blood, liver, and kidneys.[6]

  • Oxalate Moiety: Oxalic acid and its salts are corrosive and can cause severe irritation or burns to the skin and eyes.[7] Ingestion is a primary concern, as it can lead to severe internal pain and kidney damage by forming calcium oxalate crystals.[7]

The combined salt, 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate, should be handled as a substance with high acute toxicity, a potential carcinogen, and a corrosive agent.

Hazard Category Description Primary Route of Exposure
Acute Toxicity Toxic if swallowed, inhaled, or in contact with skin.[4][5]Oral, Dermal, Inhalation
Carcinogenicity Suspected of causing cancer.[2]Dermal, Inhalation
Mutagenicity Suspected of causing genetic defects.[2][5]Dermal, Inhalation
Skin/Eye Damage Causes serious skin and eye irritation/burns.[5][7] May cause an allergic skin reaction.[2]Dermal, Ocular
Organ Toxicity Causes damage to organs through prolonged or repeated exposure.[5][6]All routes
Reactivity As a hydrazine derivative, it is a strong reducing agent and may react violently with oxidizing agents.[1][8]Chemical Incompatibility

Personnel Protection and Handling

All handling and disposal procedures must be conducted within a certified chemical fume hood to minimize inhalation exposure.[9][10] A comprehensive personal protective equipment (PPE) strategy is mandatory.

  • Eye and Face Protection: Chemical splash goggles and a full-face shield are required.[9]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[9] Consult the glove manufacturer's specifications for compatibility.

  • Body Protection: A lab coat, chemical splash apron, long pants, and closed-toe shoes are mandatory.[10][11]

  • Respiratory Protection: For spill cleanup or situations where airborne limits may be exceeded, a NIOSH-approved full-facepiece respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) is necessary.[8]

Waste Segregation and Collection

Proper waste management begins at the point of generation.

  • Designated Waste Container: All waste containing 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate (solid residues, contaminated consumables, aqueous solutions) must be collected in a dedicated, clearly labeled hazardous waste container.[10]

  • Labeling: The container must be labeled "Hazardous Waste: 1-[2-(Methylsulfanyl)phenyl]hydrazine Oxalate" and include the appropriate GHS hazard pictograms (e.g., skull and crossbones, health hazard, corrosive).

  • Segregation: Do not mix this waste with other waste streams, especially strong oxidizing agents, to prevent violent reactions.[1][8] The container should be kept closed when not in use and stored in a cool, dry, well-ventilated area away from incompatible materials.[1]

Chemical Treatment and Disposal Workflow

The primary goal of chemical treatment is to degrade the hazardous hydrazine component through oxidation. This procedure should only be performed by trained personnel.

Workflow Diagram: Disposal of 1-[2-(Methylsulfanyl)phenyl]hydrazine Oxalate

G Disposal Workflow for 1-[2-(Methylsulfanyl)phenyl]hydrazine Oxalate start Waste Generation (Solid or Aqueous) ppe_check Step 1: Don Required PPE (Fume Hood, Goggles, Face Shield, Gloves, Lab Coat) start->ppe_check Initiate Disposal dilution Step 2: Dilute Waste (If not already dilute, add to large volume of cold water to <5% concentration) ppe_check->dilution oxidation Step 3: Oxidize Hydrazine (Slowly add 5% Sodium Hypochlorite solution with stirring. Monitor for gas evolution.) dilution->oxidation ph_check Step 4: Neutralize (Check pH. Slowly add Sodium Carbonate if acidic until pH 7-8.) oxidation->ph_check collection Step 5: Final Collection (Transfer treated solution to a labeled hazardous waste container.) ph_check->collection disposal Step 6: Professional Disposal (Arrange pickup by certified environmental management service.) collection->disposal

Caption: Decision workflow for the safe treatment and disposal of hydrazine-oxalate waste.

Step-by-Step Treatment Protocol

This protocol is designed for treating aqueous waste solutions. Contaminated solids should be dissolved in water to create a dilute solution before treatment.

  • Preparation and Dilution:

    • Perform all steps in a chemical fume hood.

    • Place a large beaker containing cold water (at least 10 times the volume of the waste solution) on a stirrer.

    • Slowly add the 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate waste to the stirring water. The final concentration of the hydrazine compound should be below 5%.[8] Dilution is crucial to control the heat generated during the subsequent oxidation reaction.[8]

  • Oxidation of the Hydrazine Moiety:

    • While stirring the diluted waste solution, slowly add a 5% sodium hypochlorite solution (household bleach) or calcium hypochlorite solution.[8][9] A general rule is to add approximately two moles of hypochlorite for every mole of hydrazine.

    • Causality: Sodium hypochlorite is a readily available oxidizing agent that effectively destroys the hydrazine component, converting it to nitrogen gas, water, and sodium chloride.[8]

    • Add the oxidizing agent dropwise or in small increments. The reaction can be exothermic and may produce gas (nitrogen). If the reaction becomes too vigorous, stop the addition and allow it to subside.

  • Neutralization of Oxalate and Excess Oxidizer:

    • After the initial reaction has ceased (no more gas evolution), allow the solution to stir for at least one hour to ensure complete destruction of the hydrazine.

    • Test the pH of the solution. It is likely to be basic due to the excess hypochlorite. If it is acidic, slowly add sodium carbonate or sodium bicarbonate with stirring until the pH is between 7 and 8.[12]

    • Causality: This step ensures that the acidic oxalate is neutralized. While the hydrazine is destroyed, the remaining solution must be brought to a neutral pH before final collection.

  • Final Waste Collection:

    • The treated solution must be collected in a properly labeled hazardous waste container.[10]

    • Crucial Note: Do not pour the treated solution down the drain. While the primary hazards have been reduced, byproducts may exist, and regulations mandate that waste from such acutely toxic chemicals be handled by professionals.[8][13]

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is critical.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing full PPE, absorb the spill with an inert material like dry sand, earth, or vermiculite.[14][15] Do not use combustible materials like paper towels or sawdust.[8]

    • Collect the contaminated absorbent into a designated hazardous waste container using spark-proof tools.[14]

    • Clean the spill area with a detergent solution, and collect the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the laboratory immediately and alert others.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

    • Prevent entry into the affected area.

    • If safe to do so, increase ventilation to the area.

References

  • Benchchem. Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate.
  • Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16).
  • Arxada. Performance Chemicals Hydrazine.
  • Inchem.org. Hydrazine (EHC 68, 1987).
  • DTIC. Safety and Handling of Hydrazine.
  • Reed College. Hazardous Laboratory Chemicals Disposal Guide.
  • Santa Cruz Biotechnology. Hydrazine Safety Data Sheet.
  • INIS-IAEA. Destruction of oxalate by reaction with hydrogen peroxide. (1981, September).
  • SciSpace. The chemical and biochemical degradation of hydrazine.
  • Sciencemadness Wiki. Proper disposal of chemicals. (2025, August 20).
  • Google Patents. Process for removing residual hydrazine from caustic solutions.
  • DTIC. Biotransformation of Hydrazine Dervatives in the Mechanism of Toxicity.
  • TCI Chemicals. Phenylhydrazine Safety Data Sheet.
  • ACS Publications. Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. (2013, September 5).
  • Fisher Scientific. 1-Methyl-1-phenylhydrazine Safety Data Sheet.
  • MilliporeSigma. Hydrazine Hydrate Safety Data Sheet. (2025, November 11).
  • DTIC. Biochemical Pharmacology of Hydrazines Toxicity.
  • Chemtalk. Disposal of oxalic acid. (2013, September 5).
  • Fisher Scientific. Phenylhydrazine Safety Data Sheet. (2010, December 3).
  • ICSOBA. Sodium Oxalate Salt Cake Degradation when Exposed to Natural Factors in the Disposal Area.
  • TCI Chemicals. Phenylhydrazine Safety Data Sheet. (2025, November 20).
  • Ricca Chemical Company. Phenylhydrazine Hydrochloride Safety Data Sheet. (2026, January 9).
  • Fisher Scientific. Phenylhydrazine Safety Data Sheet. (2010, December 3).
  • Inchem.org. ICSC 0938 - PHENYLHYDRAZINE.
  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for 1,2-Diphenylhydrazine.
  • National Center for Biotechnology Information. Phenylhydrazine Oxalate. PubChem Compound Summary for CID 53445796.
  • National Industrial Chemicals Notification and Assessment Scheme. Phenylhydrazine and its monohydrochloride: Human health tier II assessment. (2014, November 27).
  • National Center for Biotechnology Information. Hydrazine Toxicology. (2023, April 23). StatPearls.
  • New Jersey Department of Health. Phenylhydrazine Hazard Summary.

Sources

Handling

Personal protective equipment for handling 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate

Executive Summary: The Hazard Profile Handling 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate requires a safety protocol that goes beyond standard laboratory compliance. This compound presents a dual-threat profile: the h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hazard Profile

Handling 1-[2-(Methylsulfanyl)phenyl]hydrazine oxalate requires a safety protocol that goes beyond standard laboratory compliance. This compound presents a dual-threat profile: the hydrazine moiety (a potent nucleophile, sensitizer, and potential carcinogen) and the oxalate salt (nephrotoxic and an inhalation dust hazard).

The presence of the methylsulfanyl (methylthio) group adds a metabolic dimension; upon degradation, it may release sulfur-based byproducts, though the immediate risk is the hydrazine core. As an oxalate salt, this compound is likely a solid, which significantly reduces vapor pressure compared to the free base but elevates the risk of particulate inhalation and surface contamination .

Immediate Directive: Treat this substance as a select carcinogen and extreme skin sensitizer . There is zero tolerance for dermal contact.

The PPE Defense System (Layered Protection)

Standard nitrile gloves are often insufficient for hydrazines due to rapid permeation. You must employ a "Time-to-Breakthrough" logic rather than simple barrier logic.

A. Dermal Protection (Hands)
  • Primary Layer (Inner): 4 mil Nitrile (Examination grade).

  • Secondary Layer (Outer): Silver Shield® (Laminate) or Thick Nitrile (>8 mil) .

    • Scientific Rationale: Hydrazines are small, nitrogen-rich molecules that can permeate standard nitrile in <15 minutes. Laminate gloves provide >480 minutes of breakthrough time. If dexterity is required and you opt for double nitrile, you must change the outer pair every 30 minutes or immediately upon any splash.

  • Technique: "Taping" the cuff of the outer glove to the lab coat is recommended to prevent particulate migration to the wrist.

B. Respiratory Protection
  • Solid Handling (Weighing): Work must be performed in a certified chemical fume hood.

    • Contingency: If hood access is compromised or for spill cleanup, a P100 (HEPA) respirator is mandatory. Simple N95s are insufficient for hydrazine particulates due to the potential for sublimation or micro-aerosolization.

  • Solution Handling: If the salt is dissolved in organic solvents (e.g., DMSO, Methanol) or basified (liberating the free hydrazine), you must use a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges if working outside a hood (not recommended).

C. Body & Ocular Defense
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are inadequate because hydrazine dust can dissolve in eye moisture, causing immediate caustic burns and corneal opacity.

  • Body: Tyvek® Lab Coat (Disposable) with elastic cuffs.

    • Why: Cotton lab coats absorb liquids and trap dust against the skin. Tyvek repels particulates and liquids, preventing the "wicking" effect that leads to sensitization.

PPE Decision Matrix (Visualization)

The following diagram illustrates the decision logic for selecting PPE based on the physical state of the reagent.

PPE_Decision_Tree Start Handling 1-[2-(Methylsulfanyl)phenyl] hydrazine oxalate State_Check Determine Physical State Start->State_Check Solid Solid / Powder Form State_Check->Solid Solution Dissolved / Solution State_Check->Solution Resp_Solid Respiratory: Fume Hood Required (Backup: P100 Respirator) Solid->Resp_Solid Gloves_Solid Gloves: Double Nitrile (Change 30m) Solid->Gloves_Solid Resp_Liq Respiratory: Fume Hood Required (Backup: OV/AG Cartridge) Solution->Resp_Liq Gloves_Liq Gloves: Silver Shield / Laminate Solution->Gloves_Liq Body Body: Tyvek Coat + Splash Goggles Resp_Solid->Body Resp_Liq->Body Gloves_Solid->Body Gloves_Liq->Body

Figure 1: PPE Selection Logic based on physical state. Note the escalation to laminate gloves for solutions due to enhanced permeation risks.

Operational Protocol: Safe Handling & Solubilization

This workflow is designed to minimize static discharge (a risk with dry oxalate salts) and prevent surface contamination.

Step 1: Preparation & Weighing
  • Static Control: Oxalate salts are often fluffy and prone to static. Use an anti-static gun or ionizer bar inside the fume hood before opening the vial.

  • Surface Protection: Lay down a plastic-backed absorbent mat (absorbent side up) in the hood. This captures any stray grains.

  • Weighing: Do not weigh directly on the balance pan. Use a pre-tared glass scintillation vial.

    • Technique: Transfer the solid using a disposable spatula. Once the mass is achieved, cap the vial inside the hood before moving it to the balance for the final precision check.

Step 2: Solubilization (The Critical Moment)
  • Solvent Choice: DMSO or Methanol are common.

  • Thermodynamics: Dissolution of oxalate salts can be slightly exothermic. Add solvent slowly.

  • Hazard Shift: Once in solution, the risk shifts from inhalation (dust) to dermal absorption (permeation).

  • Labeling: Immediately label the vial with "TOXIC," "SENSITIZER," and the concentration.

Step 3: Decontamination
  • Wipe the exterior of the reagent bottle with a solvent-dampened Kimwipe (methanol) before returning it to storage.

  • Dispose of the Kimwipe as hazardous solid waste.

  • Remove outer gloves and dispose of them as hazardous waste.

Emergency Response & Disposal

Spill Response (Solid)
  • Evacuate the immediate area if the spill is outside the hood (>500mg).

  • Don PPE: P100 Respirator, Goggles, Double Gloves.

  • Contain: Cover the spill with a wet paper towel (dampened with water) to prevent dust generation.

  • Clean: Scoop up the damp material. Wash the area with 10% Bleach solution .

    • Chemistry: Bleach (Hypochlorite) oxidizes the hydrazine, breaking the N-N bond and neutralizing the toxicity. Warning: This reaction is exothermic and releases gas; do this in a well-ventilated area.

Disposal (Waste Segregation)
  • Classification: P-List (Acutely Toxic) or characteristic equivalent.[1]

  • Segregation:

    • DO NOT mix with Oxidizing Acids (Nitric, Perchloric) – Risk of hypergolic ignition.

    • DO NOT mix with Aldehydes/Ketones in the waste stream unless intended – Hydrazines react to form hydrazones (which may precipitate).

  • Labeling: "Hazardous Waste - Toxic - Hydrazine Derivative."

Summary Data Table

ParameterSpecification
Glove Type (Solid) Double Nitrile (Outer >5 mil)
Glove Type (Solution) Silver Shield® (Laminate) or Butyl Rubber
Respiratory (Dust) P100 / HEPA (if outside hood)
Eye Protection ANSI Z87.1 Chemical Goggles (No Safety Glasses)
Incompatibility Strong Oxidizers, Metals (Cu, Fe), Strong Bases
First Aid (Skin) Wash with soap/water for 15 min. Do not use alcohol (increases absorption).
Decontamination 10% Sodium Hypochlorite (Bleach)

References

  • Centers for Disease Control and Prevention (CDC). (2014). Hydrazine: NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health. [Link]

  • Forsberg, K., & Mansdorf, S. Z. (2014). Quick Selection Guide to Chemical Protective Clothing. John Wiley & Sons.
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 996, Oxalic Acid. [Link]

Sources

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